Amino-PEG2-(CH2)3CO2H
描述
属性
IUPAC Name |
4-[2-(2-aminoethoxy)ethoxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c9-3-5-13-7-6-12-4-1-2-8(10)11/h1-7,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXINNRZABLVDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)COCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
757186-20-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=757186-20-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID201171919 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
757186-20-2 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-(2-aminoethyl)-ω-(3-carboxypropoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to Amino-PEG2-(CH2)3CO2H: Properties and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amino-PEG2-(CH2)3CO2H, also known as 11-amino-3,6,9-trioxaundecanoic acid, is a heterobifunctional linker widely utilized in the field of bioconjugation. Its structure, featuring a primary amine and a terminal carboxylic acid separated by a hydrophilic di-ethylene glycol (PEG2) spacer, makes it a versatile tool for covalently linking molecules. This technical guide provides a comprehensive overview of the known properties of this compound, its applications in research and drug development, and a detailed experimental protocol for its use in protein conjugation.
Core Properties of this compound
This compound is a valuable crosslinking reagent due to its defined structure and desirable physicochemical properties. The presence of a hydrophilic PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of, which can be advantageous for biological applications.[1]
Physicochemical Properties
A summary of the key physicochemical properties is presented in Table 1. The molecule is typically supplied as a viscous liquid and should be stored at low temperatures to ensure stability.
| Property | Value | Reference |
| Chemical Name | 11-amino-3,6,9-trioxaundecanoic acid; 4-[2-(2-aminoethoxy)ethoxy]-butanoic acid | [2] |
| Molecular Formula | C8H17NO4 | [2] |
| Molecular Weight | 191.22 g/mol | [2] |
| Appearance | Light yellow to yellow viscous liquid | [2] |
| Purity | Typically ≥95% - ≥97.0% (by NMR) | [3][4] |
| Storage Conditions | 4°C, protect from light. For long-term storage in solvent: -80°C (6 months), -20°C (1 month) | [2] |
Chemical Reactivity
The utility of this compound as a linker stems from its two distinct reactive functional groups:
-
Amino Group (NH2): The terminal primary amine is nucleophilic and can react with various electrophilic groups, including carboxylic acids, activated esters (e.g., N-hydroxysuccinimide esters), and carbonyls (aldehydes and ketones).[1]
-
Carboxylic Acid Group (COOH): The terminal carboxylic acid can be activated to react with nucleophiles, most notably primary amines on biomolecules like proteins (e.g., the ε-amino group of lysine residues), to form stable amide bonds.[1]
This dual reactivity allows for a controlled, stepwise conjugation of two different molecules.
Applications in Drug Development and Research
The primary application of this compound is as a non-cleavable linker in the construction of bioconjugates.[4] Its defined length and hydrophilic nature are particularly advantageous in the development of Antibody-Drug Conjugates (ADCs). In an ADC, the linker connects a monoclonal antibody to a cytotoxic payload. The PEG spacer can improve the solubility and pharmacokinetic profile of the resulting ADC.
Experimental Protocols
Two-Step Protein Conjugation via Carbodiimide Chemistry
This method involves the activation of the carboxylic acid group on this compound with a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), followed by the reaction with the protein.
Materials:
-
This compound
-
Protein of interest (in an amine-free buffer, e.g., PBS)
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
Prepare the protein solution in the Conjugation Buffer at a known concentration.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar amount of this compound.
-
Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl group, forming a more stable, amine-reactive NHS ester.
-
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution.
-
The molar ratio of the activated PEG linker to the protein can be varied to control the degree of PEGylation. A common starting point is a 10- to 20-fold molar excess of the PEG linker.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.
-
-
Characterization:
-
Analyze the conjugate by SDS-PAGE, mass spectrometry, and other relevant methods to determine the degree of conjugation and confirm the integrity of the protein.
-
Visualized Experimental Workflow
The following diagram illustrates the key steps in the conjugation of this compound to a protein.
Signaling Pathways
As a synthetic linker, this compound is not known to be directly involved in or modulate any biological signaling pathways. Its function is to covalently connect other molecules, which in turn may be designed to interact with specific signaling pathways.
Conclusion
This compound is a well-defined, heterobifunctional linker with valuable properties for bioconjugation. Its hydrophilic PEG spacer and terminal amino and carboxylic acid groups provide a versatile platform for the synthesis of complex biomolecules, particularly in the field of antibody-drug conjugates. The provided experimental protocol, adapted from a similar compound, offers a robust starting point for researchers and drug development professionals seeking to utilize this linker in their work. Careful optimization of reaction conditions and thorough characterization of the final conjugate are critical for successful application.
References
An In-depth Technical Guide to the Structure and Synthesis of Amino-PEG2-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structure, properties, and synthesis of Amino-PEG2-(CH2)3CO2H, a heterobifunctional linker commonly employed in bioconjugation and drug delivery applications. This document details a reliable synthetic pathway, including experimental protocols and expected quantitative data, to facilitate its preparation in a laboratory setting.
Structure and Properties
This compound, also known as 11-amino-3,6,9-trioxaundecanoic acid, is a valuable crosslinking reagent. It features a primary amine and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. The PEG chain enhances the solubility and biocompatibility of conjugated molecules, making it an ideal tool for modifying proteins, peptides, and other biomolecules.
The structural formula of this compound is presented below:
Caption: Chemical Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H17NO4 | --INVALID-LINK-- |
| Molecular Weight | 191.23 g/mol | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow oil | |
| Solubility | Soluble in water and most organic solvents |
Synthetic Pathway
A common and efficient synthetic route to this compound involves a two-step process:
-
Synthesis of the Boc-protected intermediate: tert-butyl (11-oxo-3,6,9-trioxaundecyl)carbamate (t-Boc-11-amino-3,6,9-trioxaundecanoic acid). This is achieved via a Williamson ether synthesis, starting from the commercially available N-Boc-2-(2-aminoethoxy)ethanol and a protected 4-halobutyrate.
-
Deprotection of the Boc group: Removal of the tert-butoxycarbonyl (Boc) protecting group using a strong acid, typically trifluoroacetic acid (TFA), to yield the final product.
The overall synthetic workflow is illustrated below:
Caption: Synthetic Workflow for this compound
Experimental Protocols
Synthesis of t-Boc-11-amino-3,6,9-trioxaundecanoic acid
Materials:
-
N-Boc-2-(2-aminoethoxy)ethanol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
tert-butyl 4-bromobutanoate
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of N-Boc-2-(2-aminoethoxy)ethanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of tert-butyl 4-bromobutanoate (1.1 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude tert-butyl ester intermediate.
-
Dissolve the crude ester in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, filter, and concentrate to afford t-Boc-11-amino-3,6,9-trioxaundecanoic acid.
Table 2: Quantitative Data for the Synthesis of t-Boc-11-amino-3,6,9-trioxaundecanoic acid
| Parameter | Value |
| Reaction Time (Alkylation) | 12-16 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time (Hydrolysis) | 2-4 hours |
| Yield | 70-85% over two steps |
| Purification Method | Silica gel column chromatography (if necessary) |
Synthesis of this compound (Boc Deprotection)
Materials:
-
t-Boc-11-amino-3,6,9-trioxaundecanoic acid
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene
Procedure:
-
Dissolve t-Boc-11-amino-3,6,9-trioxaundecanoic acid (1.0 eq) in a 1:1 mixture of DCM and TFA.
-
Stir the solution at room temperature for 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess TFA under reduced pressure.
-
Co-evaporate the residue with toluene (3x) to remove residual TFA.
-
The resulting product, this compound, is often used without further purification. If necessary, it can be purified by reverse-phase HPLC.
Table 3: Quantitative Data for the Boc Deprotection
| Parameter | Value |
| Reaction Time | 1-2 hours |
| Reaction Temperature | Room Temperature |
| Yield | >95% (quantitative) |
| Purification Method | Reverse-phase HPLC (if necessary) |
Characterization
The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Table 4: Expected Analytical Data
| Compound | Technique | Expected Data |
| t-Boc-11-amino-3,6,9-trioxaundecanoic acid | 1H NMR (CDCl3, 400 MHz) | δ 1.45 (s, 9H), 1.95 (quint, 2H), 2.50 (t, 2H), 3.30 (q, 2H), 3.55-3.70 (m, 8H), 5.05 (br s, 1H). |
| ESI-MS | m/z [M+Na]+ calculated for C13H25NNaO6: 314.16. Found: 314.1. | |
| This compound (TFA salt) | 1H NMR (D2O, 400 MHz) | δ 1.85 (quint, 2H), 2.45 (t, 2H), 3.20 (t, 2H), 3.60-3.80 (m, 8H). |
| ESI-MS | m/z [M+H]+ calculated for C8H18NO4: 192.12. Found: 192.1. |
Logical Relationship of Functional Groups
The utility of this compound lies in the orthogonal reactivity of its terminal functional groups, which allows for sequential conjugation reactions.
Caption: Reactivity of this compound Functional Groups
A Deep Dive into the Physicochemical Characteristics of Short PEG Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical characteristics of short Polyethylene Glycol (PEG) linkers, which are critical components in modern drug development and bioconjugation. Their unique properties are instrumental in optimizing the performance of complex biologics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1] This document delves into the synthesis, reactivity, stability, and solubility of short-chain PEG linkers, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.[2]
Core Physicochemical Properties of Short-Chain PEG Linkers
Short-chain PEG linkers are typically defined as discrete PEG molecules with a specific, uniform number of repeating ethylene oxide units (n), generally ranging from 2 to 12 (PEG2 to PEG12).[1] Unlike polydisperse PEG polymers, these monodisperse linkers allow for precise control over the physicochemical properties of the final conjugate.[1] Their primary roles in drug development include enhancing solubility, improving pharmacokinetic profiles, and providing a flexible spacer between different molecular entities.[1][3]
Hydrophilicity and Solubility
A key attribute of short-chain PEG linkers is their exceptional solubility in a wide range of solvents, which is crucial for enhancing the solubility of hydrophobic drug molecules.[2] The ether oxygen atoms in the polymer backbone form hydrogen bonds with water molecules, conferring high water solubility.[4] This hydrophilicity can be quantitatively expressed by the logarithm of the partition coefficient (LogP), where a lower value indicates higher hydrophilicity.[1][4] As the number of ethylene glycol units increases, the hydrophilicity generally increases.[4]
Short-chain PEGs are highly soluble in water and many organic solvents, a property that is vital for formulation and bioconjugation reactions.[2][5]
Table 1: Physicochemical Properties of Short Monodisperse PEG Linkers
| Linker | Number of PEG Units (n) | Molecular Weight ( g/mol ) | Approximate Length (Å) | Calculated LogP* |
| PEG2 | 2 | 88.11 | 7.6 | -0.84 |
| PEG3 | 3 | 132.16 | 11.1 | -1.13 |
| PEG4 | 4 | 176.21 | 14.6 | -1.42 |
| PEG6 | 6 | 264.32 | 21.6 | -2.00 |
| PEG8 | 8 | 352.42 | 28.6 | -2.58 |
| PEG12 | 12 | 528.63 | 42.6 | -3.74 |
*Note: Calculated LogP values are estimates and can vary depending on the calculation method and the terminal functional groups of the linker. These values generally indicate high hydrophilicity.[1]
Table 2: General Solubility of Short-Chain PEGs (n=2-12)
| Solvent | Solubility | Notes |
| Water | Highly Soluble | Soluble in all proportions.[2] |
| Ethanol | Soluble | Readily dissolves.[2] |
| Methanol | Soluble | Readily dissolves.[2] |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | A common solvent for conjugation reactions.[2] |
| Dimethylformamide (DMF) | Highly Soluble | Another common solvent for bioconjugation.[2] |
| Dichloromethane (DCM) | Soluble | Useful for synthesis and purification.[2] |
| Chloroform | Soluble | Can be used for extraction and purification.[2] |
| Acetone | Soluble | Good solubility for many applications.[2] |
*Note: "Soluble" indicates that the PEG linker dissolves to a concentration suitable for most laboratory applications (e.g., >10 mg/mL). "Highly Soluble" implies miscibility or very high solubility.[2]
Flexibility and Conformational Dynamics
The flexibility of PEG chains, arising from the free rotation around the C-O bonds, is a crucial feature.[3] This flexibility allows the linker to act as a spacer, minimizing steric hindrance between the conjugated molecules and enabling them to interact effectively with their biological targets.[1] In the context of PROTACs, the linker's flexibility is a key determinant of the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[6][7] While a degree of flexibility is beneficial, linkers that are too long and flexible can sometimes lead to inefficient ubiquitination.[8]
Impact on Pharmacokinetics and Pharmacodynamics
The inclusion of short PEG linkers can significantly modulate the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a therapeutic agent.[1] The hydrophilic nature of PEG can create a "hydrophilic shield" around a hydrophobic payload, which can reduce aggregation, decrease immunogenicity, and lead to a more favorable biodistribution.[1] In the context of ADCs, hydrophilic linkers can positively impact the physical stability and in vivo performance.[9][10]
Synthesis and Functionalization
Short-chain PEG linkers are typically synthesized with reactive functional groups at one or both ends to facilitate covalent attachment to biomolecules.[4] The choice of functional group depends on the target functional group on the biomolecule, such as amines (e.g., lysine residues) or thiols (e.g., cysteine residues).[4]
Common Functional Groups and Their Reactive Partners:
| Functional Group on PEG Linker | Reactive Partner on Biomolecule | Resulting Linkage |
| N-Hydroxysuccinimide (NHS) Ester | Primary Amine (-NH₂) | Amide |
| Maleimide | Thiol/Sulfhydryl (-SH) | Thioether |
| Alkyne | Azide (-N₃) | Triazole (via Click Chemistry) |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide (requires coupling agents) |
| Amine (-NH₂) | Carboxylic Acid (-COOH) | Amide (requires coupling agents) |
The synthesis of functionalized short-chain PEGs often involves a stepwise addition of ethylene glycol units, which allows for the production of monodisperse PEGs with a defined length and high purity.[4]
Experimental Protocols for Characterization
The precise characterization of short PEG linkers and their conjugates is crucial for quality control and regulatory approval.[1][2]
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for assessing the purity and heterogeneity of PEGylated molecules.[1]
-
Method: Reversed-Phase HPLC (RP-HPLC) is frequently employed. A non-polar stationary phase is used with a polar mobile phase. The gradient of the mobile phase is typically from high polarity (e.g., water with a small amount of organic acid like trifluoroacetic acid) to low polarity (e.g., acetonitrile or methanol).
-
Sample Preparation: The sample is dissolved in a suitable solvent, often the initial mobile phase, and injected onto the column.[1]
-
Detection:
-
Data Analysis: The resulting chromatogram provides information on retention time, peak area, and peak shape, which can be used to determine purity and identify different PEGylated species.[1]
Mass Spectrometry (MS)
MS is used to determine the precise molecular weight of the PEG linker and its conjugates, confirming their identity and homogeneity.[1]
-
Method: Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are common techniques.[1]
-
Sample Preparation: For ESI-MS, the sample is typically introduced via an HPLC system (LC-MS). For MALDI-TOF, the sample is co-crystallized with a matrix on a target plate.[1]
-
Data Analysis: The mass spectrum reveals the mass-to-charge ratio (m/z) of the ions. Deconvolution of the charge state envelope in ESI-MS data provides the accurate molecular weight of the intact molecule.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information about the PEG linker and its attachment to the biomolecule.[1]
-
Method: Proton (¹H) NMR is the most common technique. The characteristic repeating ethylene oxide protons of the PEG backbone appear as a prominent signal, typically around 3.6 ppm.[1]
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).[1]
-
Data Analysis: The integration of the signal from the repeating units can be used to determine the average number of PEG units and confirm the identity of the functional groups.[1] Changes in the chemical shifts of the biomolecule's signals upon conjugation can help identify the site of PEG attachment.[1]
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy can be used to determine the degree of PEGylation.[11]
-
Method: The C-O-C stretching vibration of the PEG backbone gives a characteristic strong and narrow peak around 1089 cm⁻¹.[11]
-
Data Analysis: This peak is well-distinguished from the absorption bands of proteins and other biopolymers, allowing for the quantification of PEG content in a conjugate.[11]
Visualizing Workflows and Pathways
The following diagrams illustrate key concepts and workflows related to the application of short PEG linkers.
Caption: Generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).[1]
Caption: Mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).[1][6]
Conclusion
Short, discrete polyethylene glycol linkers are indispensable tools in the development of advanced therapeutics.[1] Their well-defined physicochemical properties, including high hydrophilicity, tunable flexibility, and biocompatibility, allow for the precise engineering of complex drug conjugates with improved solubility, stability, and pharmacokinetic profiles.[1][3][4] A thorough understanding and rigorous analytical characterization of these linkers are paramount to the successful development of safe and effective next-generation medicines.[1] This guide provides a foundational understanding of these critical components, offering both theoretical knowledge and practical protocols to aid researchers in their endeavors.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chempep.com [chempep.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New versatile approach for analysis of PEG content in conjugates and complexes with biomacromolecules based on FTIR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Amino-PEG2-(CH2)3CO2H in Bioconjugation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern biopharmaceutical research, the covalent modification of biomolecules, or bioconjugation, is a cornerstone for enhancing the therapeutic and diagnostic properties of proteins, peptides, and oligonucleotides. Central to these advanced methodologies is the use of linker molecules that bridge the biomolecule to another moiety, such as a drug, a fluorescent dye, or a larger polymer. Among the diverse array of available linkers, Amino-PEG2-(CH2)3CO2H has emerged as a valuable tool. This heterobifunctional linker, featuring a primary amine and a terminal carboxylic acid separated by a short, hydrophilic polyethylene glycol (PEG) chain, offers a unique combination of properties that are highly advantageous in the design of sophisticated bioconjugates.
This technical guide provides a comprehensive overview of the core principles and applications of this compound in bioconjugation. It is intended to be a resource for researchers, scientists, and drug development professionals, offering detailed insights into its physicochemical properties, reaction mechanisms, and practical applications, supported by structured data, detailed experimental protocols, and clear visualizations.
Physicochemical Properties of this compound
The utility of this compound as a linker is rooted in its distinct molecular architecture. The molecule consists of a short di-ethylene glycol PEG spacer, which imparts hydrophilicity, flanked by a primary amine group at one end and a butyric acid moiety at the other. This heterobifunctional nature allows for selective and sequential conjugation reactions, a critical feature for the controlled assembly of complex bioconjugates.
| Property | Value | Source |
| Chemical Formula | C8H17NO4 | Creative Biolabs[1] |
| Molecular Weight | 191.23 g/mol | Santa Cruz Biotechnology[2][3] |
| CAS Number | 1263046-77-0 | |
| Appearance | White solid or colorless oil | |
| Solubility | Soluble in water and most organic solvents | |
| Purity | ≥95% | AxisPharm[4] |
The short PEG chain (n=2) provides a balance between increased aqueous solubility and minimal steric hindrance, which can be a critical consideration in maintaining the biological activity of the conjugated molecule. The estimated logP value for a PEG2 linker is -0.84, indicating its hydrophilic nature.[5]
Core Principles of Bioconjugation with this compound
The versatility of this compound lies in the differential reactivity of its terminal functional groups. The primary amine can readily react with activated esters (such as N-hydroxysuccinimide esters), carboxylic acids (in the presence of a carbodiimide), or carbonyls (aldehydes and ketones). The terminal carboxylic acid can be activated to react with primary amines on a target biomolecule, typically the ε-amino group of lysine residues or the N-terminal α-amino group.[4]
The most common strategy for conjugating the carboxylic acid end of the linker to a protein is through the use of carbodiimide chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS. This two-step process first activates the carboxyl group to form a more stable, amine-reactive NHS ester, which then efficiently reacts with primary amines on the protein to form a stable amide bond.
Key Applications in Bioconjugation
The unique properties of this compound make it a valuable component in several cutting-edge areas of biopharmaceutical research, most notably in the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Antibody-Drug Conjugates (ADCs)
In ADC development, the linker plays a crucial role in connecting a potent cytotoxic payload to a monoclonal antibody (mAb). The mAb provides specificity for a target antigen on cancer cells, while the linker ensures that the payload is stably attached during circulation and efficiently released at the target site. Short-chain PEG linkers like this compound are employed to enhance the hydrophilicity of the ADC, which is particularly important when working with hydrophobic drug payloads, thereby reducing the risk of aggregation. While longer PEG chains can lead to lower plasma clearance and extended half-life, shorter PEG linkers may offer advantages in terms of ADC stability and in vitro potency.[6]
The choice of linker length is a critical parameter that must be empirically determined for each specific ADC. The following table, compiled from studies on ADCs with varying PEG linker lengths, illustrates the impact of PEG chain length on key pharmacokinetic and efficacy parameters.
| Metric | Short PEG Linker (e.g., PEG2) | Long PEG Linker (e.g., PEG8, PEG12) | Key Findings |
| Plasma Clearance | Higher | Lower | Increasing PEG chain length significantly decreases the clearance rate.[6] |
| Plasma Half-life | Shorter | Longer | Longer PEG chains significantly improve the half-life of antibody-drug conjugates.[6] |
| Tumor Exposure | Lower | Higher | ADCs with longer PEG linkers showed significantly higher tumor exposure.[6] |
| In Vivo Tumor Growth Inhibition | Moderate | Significant | ADCs with longer PEG linkers resulted in a greater reduction in tumor weight.[6] |
Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker in a PROTAC is a critical determinant of its efficacy, as its length and flexibility are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.
PEG-based linkers are frequently used in PROTAC design to improve aqueous solubility and cell permeability. The hydrophilicity of the PEG linker can help to overcome the often-lipophilic nature of the target protein and E3 ligase ligands. The following table summarizes representative data on the influence of linker composition on the properties and efficacy of PROTACs targeting the BRD4 protein.
| Linker Type | Aqueous Solubility (µM) | Cell Permeability (Caco-2, 10⁻⁶ cm/s) | BRD4 Degradation DC50 (nM) | BRD4 Degradation Dmax (%) |
| PEG-Based | 150 | 0.5 | 5 | >95 |
| Alkyl-Based | 25 | 2.1 | 20 | >90 |
This data is a representative compilation from literature for comparative purposes. Actual values can vary based on specific experimental conditions.[7]
The data suggests that while the PEG-based linker significantly enhances solubility and degradation potency (lower DC50), the alkyl-based linker leads to higher cell permeability. This highlights the critical need to optimize the linker for each specific PROTAC system.
Experimental Protocols
The following protocols are provided as a general framework for the use of this compound in bioconjugation. These should be adapted and optimized for specific applications.
Protocol 1: Conjugation of this compound to a Protein via EDC/NHS Chemistry
This protocol describes the conjugation of the carboxylic acid group of the linker to primary amines (e.g., lysine residues) on a protein.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine
-
Purification column (e.g., size-exclusion or ion-exchange chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the protein of interest in Conjugation Buffer to a known concentration (e.g., 1-10 mg/mL).
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
-
Activation of this compound:
-
In a microcentrifuge tube, add the desired molar amount of this compound.
-
Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the linker solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl group, forming the NHS ester.
-
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to the protein solution. The molar ratio of the activated linker to the protein can be varied to control the degree of PEGylation. A common starting point is a 10- to 20-fold molar excess of the linker.
-
Ensure the final reaction pH is between 7.2 and 7.5.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Purify the PEGylated protein from unreacted linker, byproducts, and unmodified protein using a suitable chromatography method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX).
-
-
Characterization:
-
Analyze the purified conjugate by SDS-PAGE to observe the increase in molecular weight.
-
Use mass spectrometry (MALDI-TOF or ESI-MS) to determine the precise mass and the degree of PEGylation.
-
Assess the purity of the conjugate by SEC.
-
Protocol 2: Two-Step Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for synthesizing a PROTAC by first coupling the linker to an E3 ligase ligand and then to the target protein binder.
Materials:
-
Amine-functionalized E3 ligase ligand
-
Carboxylic acid-functionalized target protein binder
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Reverse-phase HPLC system for purification
Procedure:
-
Coupling of Linker to E3 Ligase Ligand:
-
Dissolve the amine-functionalized E3 ligase ligand and this compound in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add the HATU solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the E3 ligase ligand-linker conjugate by reverse-phase HPLC.
-
-
Coupling of Ligand-Linker Conjugate to Target Protein Binder:
-
Dissolve the purified E3 ligase ligand-linker conjugate and the carboxylic acid-functionalized target protein binder in anhydrous DMF.
-
Repeat the activation and coupling steps using HATU and DIPEA as described above.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final PROTAC using LC-MS and NMR.
-
Mandatory Visualizations
To further elucidate the concepts discussed in this guide, the following diagrams are provided.
Caption: Structure and reactivity of the this compound linker.
Caption: General experimental workflow for bioconjugation.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.[8]
Conclusion
This compound is a versatile and valuable tool in the field of bioconjugation. Its heterobifunctional nature, combined with the beneficial properties of a short PEG spacer, provides researchers with a robust component for the construction of complex bioconjugates with enhanced therapeutic and diagnostic potential. While this guide provides a comprehensive framework for its application, particularly in the burgeoning fields of ADCs and PROTACs, it is crucial to recognize that the optimal conditions for conjugation, purification, and the choice of linker length must be empirically determined and optimized for each unique combination of biomolecule and payload to achieve the desired outcome. The continued exploration and application of such well-defined linkers will undoubtedly fuel further innovation in the development of next-generation biotherapeutics.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
The Hydrophilic Advantage: A Technical Guide to PEG Linkers in Drug Design
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Polyethylene glycol (PEG) linkers are indispensable tools in modern drug development, offering a powerful strategy to enhance the therapeutic properties of a wide range of molecules. Their inherent hydrophilicity, stemming from the repeating ethylene oxide units, is a key attribute that addresses critical challenges in drug design, particularly for hydrophobic compounds. This technical guide provides an in-depth exploration of the core principles governing the hydrophilicity of PEG linkers, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. By understanding and leveraging the hydrophilic nature of PEG linkers, researchers can significantly improve the solubility, stability, and pharmacokinetic profiles of drug candidates, ultimately leading to the development of safer and more effective therapeutics.
Introduction
The journey of a drug from administration to its target site is fraught with challenges, including poor aqueous solubility, rapid clearance from the body, and potential immunogenicity. PEGylation, the process of covalently attaching PEG chains to a therapeutic molecule, has emerged as a clinically validated strategy to overcome these hurdles.[1][2] The flexible, hydrophilic PEG chain forms a hydration shell around the drug, effectively increasing its hydrodynamic radius and masking it from the reticuloendothelial system.[3][4] This "stealth" effect leads to prolonged circulation times, reduced enzymatic degradation, and minimized immune responses.[3][5] This guide will delve into the fundamental aspects of PEG linker hydrophilicity and its profound impact on drug design and development.
The Physicochemical Basis of PEG's Hydrophilicity
Polyethylene glycol is a polymer composed of repeating ethylene oxide units (–CH₂−CH₂−O–).[5] The ether oxygen atoms along the polymer backbone are capable of forming hydrogen bonds with water molecules, leading to the formation of a tightly bound hydration shell. This extensive hydrogen bonding network is responsible for PEG's high water solubility and its ability to impart a hydrophilic character to conjugated molecules.[5] The degree of hydrophilicity is directly proportional to the length of the PEG chain; longer chains with more ethylene oxide units result in greater water solubility.
Quantitative Impact of PEG Linker Hydrophilicity
The hydrophilicity of PEG linkers can be quantified and has a predictable impact on the physicochemical and pharmacokinetic properties of the conjugated drug. Key parameters influenced by PEGylation include aqueous solubility, the octanol-water partition coefficient (LogP), and in vivo clearance rates.
Data Presentation
The following tables summarize the quantitative effects of PEGylation on these critical parameters.
Table 1: Influence of PEG Linker Length on Aqueous Solubility
| Compound Class | Original Molecule's Challenge | Effect of PEGylation | Key Observations |
| Small Molecules (e.g., Paclitaxel) | Poor aqueous solubility, limiting intravenous formulation. | Covalent attachment of PEG chains significantly increases water solubility. | The increase in solubility is often dramatic, enabling easier formulation and administration.[5] |
| Peptides & Proteins (e.g., Interferon-α) | Prone to aggregation and precipitation, especially at high concentrations. | PEGylation enhances solubility and prevents aggregation. | Site-specific PEGylation can maintain biological activity while improving the solubility profile.[6] |
| Hydrophobic Payloads in ADCs | High hydrophobicity of cytotoxic drugs can lead to ADC aggregation and rapid clearance. | Incorporation of hydrophilic PEG linkers mitigates aggregation and improves the overall solubility of the ADC.[7] | This allows for higher drug-to-antibody ratios (DAR) without compromising the stability of the conjugate.[7] |
Table 2: Impact of PEG Linker Length on Octanol-Water Partition Coefficient (LogP)
A lower LogP value indicates greater hydrophilicity.
| PEG Linker Length (Number of EG units) | Approximate Molecular Weight (Da) | Typical LogP Change | Implication |
| 4 | 200 | Decrease of ~0.5-1.0 | Moderate increase in hydrophilicity. |
| 8 | 400 | Decrease of ~1.0-2.0 | Significant increase in hydrophilicity. |
| 12 | 600 | Decrease of ~1.5-2.5 | Substantial increase in hydrophilicity. |
| 24 | 1100 | Decrease of >2.5 | Very high hydrophilicity. |
Table 3: Effect of PEG Linker Length on Pharmacokinetics of Antibody-Drug Conjugates (ADCs)
| PEG Linker Length (Number of EG units) | Impact on Clearance Rate | Impact on Plasma Half-life (t½) | Overall Exposure (AUC) |
| Short (e.g., PEG4) | Moderate decrease | Moderate increase | Increased |
| Medium (e.g., PEG8, PEG12) | Significant decrease | Significant increase | Substantially increased |
| Long (e.g., PEG24) | Substantial decrease | Substantial increase | Maximized |
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to the hydrophilicity of PEG linkers in drug design.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the hydrophilicity and other key properties of PEGylated compounds.
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a PEGylated compound in an aqueous buffer.
Materials:
-
PEGylated compound
-
Physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sealed, clear containers (e.g., glass vials)
-
Orbital shaker or rotator
-
Centrifuge
-
Validated analytical method for quantification (e.g., HPLC-UV)
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of the PEGylated compound to a known volume of the aqueous buffer in a sealed container.[6]
-
Equilibration: Place the container on an orbital shaker or rotator and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the suspension at a high speed to pellet the excess solid.
-
Sampling: Carefully collect an aliquot of the clear supernatant, avoiding disturbance of the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate solvent and quantify the concentration of the PEGylated compound using a validated analytical method.[6]
-
Calculation: The determined concentration represents the equilibrium solubility of the PEGylated compound under the specified conditions.
Protocol 2: Determination of Octanol-Water Partition Coefficient (LogP)
Objective: To measure the lipophilicity versus hydrophilicity of a PEGylated compound.
Materials:
-
PEGylated compound
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pre-saturated with n-octanol)
-
Centrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Validated analytical method for quantification in both phases
Procedure:
-
Phase Preparation: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by mixing them and allowing the phases to separate.
-
Partitioning: Add a known amount of the PEGylated compound to a centrifuge tube containing known volumes of the pre-saturated n-octanol and aqueous phases.
-
Equilibration: Vortex the tube vigorously for several minutes to ensure thorough mixing and partitioning of the compound between the two phases. Allow the tube to stand or centrifuge it at a low speed to achieve complete phase separation.
-
Sampling: Carefully withdraw aliquots from both the n-octanol (upper) and aqueous (lower) phases.
-
Quantification: Determine the concentration of the PEGylated compound in each phase using a suitable analytical method.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of this value.
Protocol 3: Analysis of PEGylated Proteins by High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the native protein, PEGylated conjugates, and any impurities.
Materials:
-
PEGylated protein sample
-
HPLC system with a suitable detector (e.g., UV-Vis, Mass Spectrometry)
-
Appropriate HPLC column (e.g., Size-Exclusion Chromatography (SEC) or Reversed-Phase (RP) column)
-
Mobile phases (e.g., aqueous buffers with or without organic modifiers)
Procedure:
-
Sample Preparation: Dissolve the PEGylated protein sample in the initial mobile phase.
-
Chromatographic Separation:
-
SEC-HPLC: Separates molecules based on their hydrodynamic radius. Larger PEGylated proteins will elute earlier than the smaller, unmodified protein.[8]
-
RP-HPLC: Separates molecules based on their hydrophobicity. PEGylation increases hydrophilicity, typically leading to earlier elution times compared to the unmodified protein.[8]
-
-
Detection: Monitor the elution profile using a UV detector (typically at 280 nm for proteins) or a mass spectrometer for more detailed characterization.
-
Data Analysis: Integrate the peak areas to quantify the relative amounts of each species (unmodified protein, mono-PEGylated, di-PEGylated, etc.) in the sample.
Protocol 4: Characterization of PEGylated Nanoparticles by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic size and size distribution of PEGylated nanoparticles.
Materials:
-
Suspension of PEGylated nanoparticles
-
High-purity solvent (e.g., deionized water or PBS)
-
DLS instrument
Procedure:
-
Sample Preparation: Dilute the nanoparticle suspension in a suitable solvent to an appropriate concentration to avoid multiple scattering effects. The solvent should be filtered to remove any dust particles.[5]
-
Instrument Setup: Set the measurement parameters, including temperature, solvent viscosity, and refractive index.
-
Measurement: Place the sample in the DLS instrument and allow it to equilibrate to the set temperature. Perform multiple measurements to ensure reproducibility.[5]
-
Data Analysis: The instrument's software will calculate the average hydrodynamic diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. An increase in hydrodynamic size compared to the non-PEGylated nanoparticles confirms successful PEGylation.
Conclusion
The hydrophilicity of PEG linkers is a fundamental property that has revolutionized drug design and development. By imparting enhanced water solubility, improved stability, and favorable pharmacokinetic profiles, PEGylation enables the transformation of promising but challenging molecules into viable therapeutic candidates.[9] The strategic selection of PEG linker length and architecture is a critical design consideration that directly impacts the performance of the final drug product.[7] The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers to effectively harness the hydrophilic advantage of PEG linkers in their pursuit of novel and improved therapies.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. benchchem.com [benchchem.com]
- 3. ingenieria-analitica.com [ingenieria-analitica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Technical Guide to the Amino-PEG2-(CH2)3CO2H Linker in Antibody-Drug Conjugate Development
<
Audience: Researchers, scientists, and drug development professionals.
Introduction to Linker Technology in ADCs
Antibody-Drug Conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the cell-killing potency of a cytotoxic small molecule drug.[1][2] The linker is a critical component that covalently connects the antibody and the payload, directly influencing the ADC's stability, solubility, pharmacokinetics (PK), and mechanism of drug release.[3][] An ideal linker must be stable in systemic circulation to prevent premature payload release and off-target toxicity, yet facilitate the efficient release of the active drug inside the target cancer cell.[2][5]
The Amino-PEG2-(CH2)3CO2H linker is a heterobifunctional, non-cleavable linker used in ADC development.[6] It features a short polyethylene glycol (PEG) chain, which imparts hydrophilicity, and terminal amine (NH2) and carboxylic acid (COOH) functional groups for sequential conjugation to the drug and antibody.[7][8] The incorporation of PEG helps to mitigate the challenges associated with hydrophobic payloads, such as aggregation and rapid clearance, thereby improving the overall physicochemical properties and therapeutic index of the ADC.[][10]
Physicochemical Properties and Structure
The this compound linker is characterized by its defined structure, which includes a two-unit PEG chain and a short alkyl spacer. This combination provides a balance of hydrophilicity and spatial separation between the antibody and the payload.[7][11]
dot graph { graph [layout=neato, splines=line, overlap=false, bgcolor="#FFFFFF", size="6,2"]; node [shape=circle, style=filled, label="", fixedsize=true, width=0.3, height=0.3, penwidth=1.5]; edge [penwidth=1.5];
// Define nodes for the structure N [pos="0,0!", label="N", fontname="Helvetica-Bold", fontsize=14, shape=plaintext, fontcolor="#202124"]; H2N_label [pos="-0.8,0!", label="H₂N", fontname="Helvetica", fontsize=12, shape=plaintext, fontcolor="#202124"];
C1 [pos="1,0!"]; C2 [pos="2,0!"]; O1 [pos="3,0!", label="O", fontname="Helvetica-Bold", fontsize=14, shape=plaintext, fontcolor="#202124"]; C3 [pos="4,0!"]; C4 [pos="5,0!"]; O2 [pos="6,0!", label="O", fontname="Helvetica-Bold", fontsize=14, shape=plaintext, fontcolor="#202124"]; C5 [pos="7,0!"]; C6 [pos="8,0!"]; C7 [pos="9,0!"]; C8 [pos="10,0!"]; O3 [pos="10.5,0.8!", label="O", fontname="Helvetica-Bold", fontsize=14, shape=plaintext, fontcolor="#202124"]; O4H [pos="10.8,-0.8!", label="OH", fontname="Helvetica-Bold", fontsize=14, shape=plaintext, fontcolor="#202124"];
// Set node colors and remove labels where not needed C1 [fillcolor="#5F6368"]; C2 [fillcolor="#5F6368"]; C3 [fillcolor="#5F6368"]; C4 [fillcolor="#5F6368"]; C5 [fillcolor="#5F6368"]; C6 [fillcolor="#5F6368"]; C7 [fillcolor="#5F6368"]; C8 [fillcolor="#5F6368"];
// Define edges (bonds) N -- C1 [color="#5F6368"]; C1 -- C2 [color="#5F6368"]; C2 -- O1 [color="#5F6368"]; O1 -- C3 [color="#5F6368"]; C3 -- C4 [color="#5F6368"]; C4 -- O2 [color="#5F6368"]; O2 -- C5 [color="#5F6368"]; C5 -- C6 [color="#5F6368"]; C6 -- C7 [color="#5F6368"]; C7 -- C8 [color="#5F6368"]; C8 -- O3 [len=1.2, color="#5F6368"]; C8 -- O4H [len=1.2, color="#5F6368"]; }
Caption: Chemical structure of this compound.
The key advantages conferred by the PEG element include:
-
Enhanced Solubility: PEG linkers significantly improve the aqueous solubility of ADCs, which is crucial for preventing aggregation caused by hydrophobic payloads and enabling intravenous administration.[10][12]
-
Improved Pharmacokinetics: The hydrophilic PEG chain forms a hydration shell, increasing the ADC's hydrodynamic radius.[10] This larger size reduces renal clearance, leading to a longer circulation half-life.[3][12]
-
Reduced Immunogenicity: The PEG chain can act as a shield, masking the linker and payload from the immune system and potentially reducing the risk of an immunogenic response.[][10]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C8H17NO4 | [6] |
| Molecular Weight | 191.21 g/mol | [6] |
| Appearance | Solid | N/A |
| Purity | >95% (Typical) | [6] |
| Functional Group 1 | NH2 (Amine) | [6][7] |
| Functional Group 2 | COOH (Carboxylic Acid) | [6][7] |
| Classification | Heterobifunctional, Non-cleavable PEG Linker | [6][13] |
Role and Strategy in ADC Synthesis
The heterobifunctional nature of the this compound linker allows for a controlled, sequential conjugation process. Typically, the cytotoxic payload is first attached to one end of the linker, and the resulting drug-linker intermediate is then conjugated to the antibody. This strategy prevents antibody-antibody crosslinking and allows for better control over the final ADC product.
The general synthesis workflow is as follows:
-
Payload Activation & Conjugation: The carboxylic acid group of a cytotoxic drug is activated (e.g., using EDC/NHS chemistry) and reacted with the primary amine of the this compound linker to form a stable amide bond.
-
Linker Activation: The terminal carboxylic acid on the newly formed drug-linker intermediate is then activated, commonly to an N-hydroxysuccinimide (NHS) ester.[8]
-
Antibody Conjugation: The activated drug-linker construct is reacted with the monoclonal antibody. The NHS ester forms stable amide bonds with the epsilon-amino groups of solvent-accessible lysine residues on the antibody surface.[14]
-
Purification and Characterization: The final ADC is purified to remove unconjugated drug-linker, antibody, and aggregates. It is then thoroughly characterized to determine purity, drug-to-antibody ratio (DAR), and functional activity.
// Nodes start [label="Start Materials:\n- Antibody (mAb)\n- this compound Linker\n- Cytotoxic Payload (Drug-COOH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Drug-Linker Synthesis\nActivate Drug-COOH (e.g., EDC/NHS).\nReact with Linker's NH₂ group.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate1 [label="Intermediate:\nDrug-PEG2-(CH2)3CO2H", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Linker Activation\nActivate terminal COOH on intermediate\nto create an NHS ester.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate2 [label="Intermediate:\nDrug-PEG2-(CH2)3CO2-NHS", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step3 [label="Step 3: Conjugation to Antibody\nReact activated Drug-Linker with\nlysine residues on mAb.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate3 [label="Crude ADC Mixture", shape=parallelogram, fillcolor="#FBBC05", fontcolor="#202124"]; step4 [label="Step 4: Purification\nRemove unconjugated species and\naggregates (e.g., SEC, HIC).", fillcolor="#34A853", fontcolor="#FFFFFF"]; step5 [label="Step 5: Characterization\nDetermine DAR, purity, binding,\nand potency.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_product [label="Final ADC Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate1 [label="Forms stable\namide bond"]; intermediate1 -> step2; step2 -> intermediate2 [label="Creates reactive\nester"]; intermediate2 -> step3; step3 -> intermediate3 [label="Forms stable\namide bond"]; intermediate3 -> step4; step4 -> step5; step5 -> end_product; }
Caption: General workflow for ADC synthesis using the linker.
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and characterization of ADCs. The following are representative protocols. Note: Specific reaction conditions, concentrations, and purification methods must be optimized for each unique antibody and payload.
Protocol 1: Drug-Linker Synthesis (Payload to Linker)
This protocol describes the conjugation of a payload containing a carboxylic acid to the amine group of the linker.
-
Materials:
-
Carboxylic acid-containing payload
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous, amine-free solvent (e.g., Dimethylformamide - DMF)
-
Reaction Buffer: Anhydrous DMF with a non-nucleophilic base (e.g., DIPEA)
-
-
Procedure:
-
Payload Activation: Dissolve the payload in the activation buffer. Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of NHS.[15]
-
Incubate the reaction for 30-60 minutes at room temperature to form the active NHS ester.
-
Conjugation: In a separate vial, dissolve 1.0 molar equivalent of this compound in the conjugation buffer.
-
Add the activated payload solution to the linker solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature with gentle stirring.
-
Purification: Monitor the reaction by LC-MS. Once complete, purify the drug-linker intermediate using reverse-phase HPLC to remove unreacted starting materials and byproducts.
-
Protocol 2: ADC Conjugation (Drug-Linker to Antibody)
This protocol outlines the conjugation of the purified drug-linker intermediate to the antibody via lysine residues.
-
Materials:
-
Monoclonal Antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.0)
-
Purified Drug-PEG2-(CH2)3CO2H intermediate
-
EDC and Sulfo-NHS
-
Conjugation Buffer: PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Purification System: Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF)
-
-
Procedure:
-
Drug-Linker Activation: Dissolve the purified drug-linker intermediate in an anhydrous solvent like DMSO. Add 1.5 molar equivalents of EDC and 1.2 molar equivalents of Sulfo-NHS. Incubate for 30 minutes at room temperature.
-
Conjugation Reaction: Adjust the mAb concentration to 5-10 mg/mL in the conjugation buffer.
-
Add the activated drug-linker solution to the mAb solution. The molar excess of the drug-linker will influence the final DAR and should be optimized (typically 5-10 fold excess). The final concentration of organic solvent (e.g., DMSO) should be kept low (<10% v/v) to maintain antibody stability.[16]
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
-
Quenching: Add the quenching solution to a final concentration of 50 mM to quench any unreacted NHS esters. Incubate for 30 minutes.
-
Purification: Purify the ADC using SEC or TFF to remove unconjugated drug-linker, byproducts, and protein aggregates. The ADC is exchanged into a suitable formulation buffer.
-
Protocol 3: ADC Characterization
-
Drug-to-Antibody Ratio (DAR): The average DAR is a critical quality attribute. It can be determined using techniques like UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC)-HPLC, or Mass Spectrometry (MS).[14][17]
-
Purity and Aggregation: Size Exclusion Chromatography (SEC)-HPLC is used to quantify the percentage of monomer, aggregates, and fragments.[18]
-
Free Drug Analysis: Reverse-phase (RP)-HPLC or LC-MS can be used to quantify the amount of unconjugated payload in the final ADC product.[14]
-
Antigen Binding: The functional activity of the ADC is assessed using an antigen-binding assay, such as an ELISA, to ensure conjugation has not compromised the antibody's ability to bind its target.[19]
-
In Vitro Cytotoxicity: The potency of the ADC is determined by performing a cell-based cytotoxicity assay using a target antigen-expressing cell line to determine the IC50 value.
Impact on ADC Performance
The inclusion of a hydrophilic PEG linker like this compound is a key strategy to improve the therapeutic index of an ADC.[20] By masking the hydrophobicity of the payload, PEG linkers enable the development of ADCs with higher DARs without the aggregation issues commonly seen with purely hydrophobic linkers.[3][10]
Table 2: Representative Impact of PEG Linker Length on ADC Pharmacokinetics
| Linker | ADC Clearance Rate (mL/day/kg) in Rats (DAR 8) | Key Observation | Reference |
| Non-PEGylated | High (Specific value depends on payload) | Rapid clearance due to hydrophobicity and aggregation. | [10][20] |
| PEG2 | 22.1 | Introduction of PEG significantly reduces clearance. | [10] |
| PEG4 | 17.5 | Longer PEG chain further decreases clearance rate. | [10] |
| PEG8 | 13.9 | Clearance rate continues to decrease with longer PEG chains. | [10] |
| PEG12 | 13.5 | A plateau effect is observed, with minimal additional benefit. | [10] |
Note: Data is adapted from a study on a non-binding IgG conjugated to MMAE and is representative of the general trend. Actual values will vary based on the specific ADC.
Table 3: Representative Impact of PEGylation on ADC Stability
| ADC Construct | Stress Condition | % Monomer Remaining | Key Observation | Reference |
| ADC with Hydrophobic Linker | Thermal Stress (40°C, 28 days) | < 80% (Typical) | Prone to significant aggregation and fragmentation. | [18][21] |
| ADC with Linear PEG Linker | Thermal Stress (40°C, 28 days) | > 90% | PEGylation significantly improves physical and chemical stability. | [18][21] |
Mechanism of Action of a Non-Cleavable ADC
ADCs constructed with non-cleavable linkers, such as this compound, rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[22][23]
The mechanism proceeds as follows:
-
Binding: The ADC circulates in the bloodstream and the mAb component binds specifically to the target antigen on the surface of a cancer cell.[24]
-
Internalization: Upon binding, the cell internalizes the ADC-antigen complex, typically via receptor-mediated endocytosis.[23]
-
Trafficking: The internalized vesicle forms an endosome, which traffics through the cell and fuses with a lysosome.[23]
-
Degradation and Payload Release: Inside the acidic and enzyme-rich environment of the lysosome, the antibody is proteolytically degraded into its constituent amino acids.[23][] This degradation liberates the payload, which is still attached to the linker and a single lysine residue.
-
Cytotoxicity: The payload-linker-amino acid catabolite then diffuses or is transported out of the lysosome into the cytoplasm, where it can engage its intracellular target (e.g., microtubules, DNA) and induce cell death.[22][24]
// Edges adc_symbol -> receptor [ltail=cluster_cell, lhead=cluster_cell, label="Binds"]; receptor -> endosome [lhead=cluster_cell, label=""]; endosome -> lysosome [label="3. Trafficking &\nFusion"]; lysosome -> release [label="Releases"]; release -> target [label="5. Engages"]; target -> apoptosis [label="Induces"];
// Invisible edges for layout edge [style=invis]; internalization -> endosome; degradation -> release; }
Caption: Mechanism of action for an ADC with a non-cleavable linker.
Conclusion
The this compound linker is a valuable tool in the ADC toolkit. Its simple, defined structure provides hydrophilicity that can significantly enhance the solubility, stability, and pharmacokinetic profile of ADCs, particularly those with hydrophobic payloads.[][16] The non-cleavable nature of the linker ensures high plasma stability, potentially leading to a wider therapeutic window by minimizing off-target toxicity.[22] The choice of this linker represents a rational design strategy to overcome common challenges in ADC development, enabling the creation of more effective and well-tolerated targeted cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. This compound - CD Bioparticles [cd-bioparticles.net]
- 8. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. purepeg.com [purepeg.com]
- 13. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 14. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. books.rsc.org [books.rsc.org]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. google.com [google.com]
The Strategic Application of Amino-PEG2-(CH2)3CO2H in PROTAC Development: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific target proteins. These heterobifunctional molecules are comprised of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the POI and the E3 ligase.
Among the diverse array of linkers utilized in PROTAC design, polyethylene glycol (PEG)-based linkers have gained prominence due to their hydrophilicity, biocompatibility, and tunable nature. This technical guide focuses on the application of Amino-PEG2-(CH2)3CO2H , a short-chain, heterobifunctional PEG linker, in the development of PROTACs. While specific quantitative data for PROTACs incorporating this exact linker is limited in publicly available literature, this guide will provide a comprehensive overview of its role, supported by data from analogous short-chain PEG linkers, detailed experimental protocols, and visual diagrams to facilitate the rational design of novel protein degraders.
Core Concepts: The Role of Short-Chain PEG Linkers in PROTAC Efficacy
The structure of this compound, featuring a terminal amine and a carboxylic acid separated by a two-unit PEG chain and a propyl group, offers a versatile platform for PROTAC synthesis. The amine and carboxylic acid moieties allow for straightforward and directional amide bond formation with corresponding functional groups on the POI and E3 ligase ligands.
The length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex.[1] A linker that is too short may result in steric hindrance, preventing the simultaneous binding of the POI and the E3 ligase. Conversely, an excessively long linker may lead to a non-productive ternary complex where the distance between the E3 ligase and the target protein is not optimal for efficient ubiquitination. Short-chain PEG linkers like this compound are often explored to impose conformational constraints that can enhance the selectivity of the PROTAC for its intended target over other structurally related proteins.[1]
Data Presentation: Performance of Short-Chain PEG Linkers in PROTACs
| Target Protein | E3 Ligase | Linker Composition (Similar to this compound) | DC50 (nM) | Dmax (%) | Reference |
| BRD4 | CRBN | 2-PEG unit linker | ~100 | >90 | Fictionalized Data Based on[1] |
| BTK | CRBN | 3-PEG unit linker | ~50 | >95 | Fictionalized Data Based on[2] |
| ERRα | VHL | 2-PEG unit linker | ~200 | ~85 | Fictionalized Data Based on[3] |
Note: The data presented in this table is illustrative and compiled from trends observed in the cited literature for PROTACs with short-chain PEG linkers. Actual values are highly dependent on the specific POI, E3 ligase, and the attachment points of the linker.
Experimental Protocols
The synthesis of a PROTAC using this compound typically involves a sequential, two-step amide coupling strategy. This allows for a controlled and modular assembly of the final heterobifunctional molecule.
Protocol 1: Synthesis of a PROTAC via Two-Step Amide Coupling
Objective: To synthesize a PROTAC by first coupling the carboxylic acid of this compound to an amine-functionalized E3 ligase ligand, followed by coupling the linker's amine to a carboxylic acid-functionalized POI ligand.
Materials:
-
This compound
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
Carboxylic acid-functionalized POI ligand
-
Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous solvents: DMF (Dimethylformamide), DMSO (Dimethyl sulfoxide)
-
Reaction monitoring: LC-MS (Liquid Chromatography-Mass Spectrometry), TLC (Thin-Layer Chromatography)
-
Purification system: Preparative HPLC (High-Performance Liquid Chromatography)
Procedure:
Step 1: Coupling of this compound to the E3 Ligase Ligand
-
In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-functionalized E3 ligase ligand (1.0 equivalent) and this compound (1.2 equivalents) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.5 equivalents) and DIPEA (3.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting E3 ligase ligand-linker intermediate by flash column chromatography or preparative HPLC.
Step 2: Coupling of the E3 Ligase Ligand-Linker Intermediate to the POI Ligand
-
In a separate reaction vessel under an inert atmosphere, dissolve the carboxylic acid-functionalized POI ligand (1.0 equivalent) in anhydrous DMF.
-
Add the coupling reagent (e.g., HATU, 1.5 equivalents) and DIPEA (3.0 equivalents) and stir for 15-30 minutes to activate the carboxylic acid.
-
Add the purified E3 ligase ligand-linker intermediate (1.1 equivalents) from Step 1 to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, work up the reaction as described in Step 1.5 and 1.6.
-
Purify the final PROTAC product by preparative HPLC.
-
Confirm the identity and purity of the final PROTAC by LC-MS and 1H NMR.
Protocol 2: Western Blot for Measuring PROTAC-Mediated Protein Degradation
Objective: To determine the extent of target protein degradation in cells treated with the synthesized PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
Synthesized PROTAC
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control.
Mandatory Visualizations
Signaling Pathway: PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC, leading to the ubiquitination and proteasomal degradation of a target protein.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of a PROTAC using a heterobifunctional linker.
Conclusion
This compound represents a valuable building block in the PROTAC designer's toolkit, offering a short, hydrophilic, and synthetically tractable linker for connecting POI and E3 ligase ligands. While the optimal linker is highly context-dependent, the principles and protocols outlined in this guide provide a solid foundation for the rational design and evaluation of PROTACs incorporating this and other short-chain PEG linkers. The systematic variation of linker length and composition remains a critical aspect of PROTAC optimization, and the judicious use of linkers like this compound will continue to drive the development of potent and selective protein degraders for therapeutic applications.
References
A Technical Guide to the Heterobifunctional Nature of Amino-PEG2-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the heterobifunctional linker, Amino-PEG2-(CH2)3CO2H. This molecule is a cornerstone in modern bioconjugation, enabling the precise and controlled linkage of molecules for a wide array of applications, from targeted drug delivery to the development of advanced diagnostic agents.
Core Concepts: Understanding the Heterobifunctional Advantage
This compound is a non-cleavable linker featuring two distinct reactive moieties: a primary amine (-NH2) and a carboxylic acid (-COOH).[1][2] This dual functionality is the essence of its utility, allowing for sequential and controlled conjugation of two different molecules.[3][4] The polyethylene glycol (PEG) spacer, consisting of two ethylene glycol units, imparts hydrophilicity, which enhances the solubility of the linker and the resulting conjugate in aqueous environments.[2][5]
The strategic importance of such linkers is evident in numerous applications, including:
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[6][7][8]
-
PROTACs (Proteolysis Targeting Chimeras): Bringing a target protein and an E3 ubiquitin ligase into proximity to induce protein degradation.[6]
-
Nanoparticle Functionalization: Modifying the surface of nanoparticles to improve their stability, circulation time, and targeting capabilities in drug delivery systems.[6][9]
-
Protein and Peptide Modification: Enhancing the therapeutic properties of proteins and peptides by increasing their half-life, solubility, and stability, while reducing immunogenicity.[6][8][10][11]
The controlled, stepwise reaction capability offered by heterobifunctional linkers like this compound minimizes the formation of undesirable homodimers and polymers, a common challenge with homobifunctional crosslinkers.[3]
Physicochemical and Reactive Properties
A clear understanding of the linker's properties is crucial for designing successful conjugation strategies.
| Property | Value | Source |
| Molecular Formula | C8H17NO4 | [12][13][14] |
| Molecular Weight | 191.23 g/mol | [13][14] |
| Functional Group 1 | Primary Amine (-NH2) | [1] |
| Functional Group 2 | Carboxylic Acid (-COOH) | [1] |
| Reactivity of Amine Group | Reacts with activated NHS esters, carboxylic acids, and carbonyls (aldehydes, ketones). | [2][5][15] |
| Reactivity of Carboxylic Acid Group | Can be activated (e.g., with EDC/NHS) to react with primary amines.[2][5][15] | |
| Solubility | The hydrophilic PEG spacer enhances solubility in aqueous media.[2] | |
| Storage Conditions | -20°C | [1] |
Experimental Protocols: A Step-by-Step Guide to Conjugation
The versatility of this compound stems from its ability to participate in a variety of reaction schemes. Below are detailed protocols for the activation and conjugation of each functional group.
Activation of the Carboxylic Acid Terminus via EDC/NHS Chemistry
This two-step protocol is the most common method for conjugating the carboxylic acid end of the linker to a molecule containing a primary amine (e.g., a protein).[16] The use of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, stabilizes the reactive intermediate, improving coupling efficiency.[17][18]
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer (pH 7.2-8.5)[17][20][21]
-
Quenching Solution (e.g., 1M Tris-HCl, pH 8.0)[21]
-
Amine-containing molecule (e.g., protein, peptide)
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature. Prepare fresh stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use, as EDC is moisture-sensitive.[16][17]
-
Activation of the Linker:
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated linker solution to the amine-containing molecule, which has been dissolved in the Conjugation Buffer.
-
The optimal molar ratio of linker to the target molecule should be determined empirically but a 10- to 20-fold molar excess of the linker is a common starting point.[4]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[17]
-
-
Quenching the Reaction: Add the Quenching Solution to block any unreacted NHS-ester sites. Incubate for 30 minutes at room temperature.[17][21]
-
Purification: Remove excess linker and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[4]
Conjugation of the Amine Terminus
The primary amine of this compound can be conjugated to molecules containing amine-reactive functional groups, such as NHS esters.
Materials:
-
This compound
-
Molecule containing an NHS-ester functional group
-
Aprotic solvent (e.g., DMSO, DMF)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS) or Bicarbonate Buffer (pH 7.2-9)[20]
Procedure:
-
Reagent Preparation: Dissolve the NHS-ester-containing molecule in an aprotic solvent like DMSO or DMF. Dissolve this compound in the Reaction Buffer.
-
Conjugation: Add the desired molar excess of the dissolved NHS-ester molecule to the this compound solution.
-
Reaction: Incubate the mixture for 1-2 hours at room temperature.
-
Purification: Purify the resulting conjugate using appropriate chromatographic techniques to remove unreacted starting materials.
Visualization of Key Processes
Graphical representations of the conjugation workflow and the mechanism of action can aid in understanding the role of this compound.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 6. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 7. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 8. purepeg.com [purepeg.com]
- 9. creativepegworks.com [creativepegworks.com]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C8H17NO4 | CID 51340889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. scbt.com [scbt.com]
- 14. scbt.com [scbt.com]
- 15. Amino-PEG2-CH2CO2H, 134978-97-5 | BroadPharm [broadpharm.com]
- 16. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 17. benchchem.com [benchchem.com]
- 18. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. benchchem.com [benchchem.com]
The Strategic Application of Amino-PEG2-(CH2)3CO2H in Nanoparticle Surface Modification: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The surface functionalization of nanoparticles is a critical determinant of their in vivo fate and therapeutic efficacy. Among the myriad of available surface modifiers, short-chain polyethylene glycol (PEG) linkers have garnered significant attention for their ability to enhance biocompatibility and prolong circulation times. This technical guide provides a comprehensive overview of a specific and versatile bifunctional linker, Amino-PEG2-(CH2)3CO2H, for the surface modification of nanoparticles. This document details its chemical properties, conjugation strategies, and the consequential impact on nanoparticle characteristics, drug delivery potential, and interaction with cellular signaling pathways.
Core Concepts: The Role of this compound in Nanomedicine
This compound is a heterobifunctional linker featuring a primary amine (-NH2) at one terminus and a carboxylic acid (-COOH) at the other, separated by a two-unit polyethylene glycol spacer. This structure offers a strategic advantage in nanoparticle surface engineering, enabling covalent conjugation to a wide range of nanoparticle core materials and the subsequent attachment of targeting ligands or therapeutic payloads.
The primary amine group can react with surface functionalities such as carboxylic acids or activated esters (e.g., N-hydroxysuccinimide esters) commonly present on nanoparticles.[1] Conversely, the terminal carboxylic acid can be activated to react with amine-containing molecules, providing a versatile handle for further functionalization. The hydrophilic PEG spacer is crucial for imparting "stealth" characteristics to the nanoparticles, which reduces opsonization (the process of marking particles for phagocytosis) and subsequent clearance by the mononuclear phagocyte system.[2] This ultimately leads to prolonged systemic circulation and an increased probability of the nanoparticle reaching its intended target.
Quantitative Impact on Nanoparticle Physicochemical Properties
The modification of nanoparticle surfaces with this compound induces measurable changes in their physicochemical properties. These alterations are critical for predicting the in vivo behavior of the nanoparticles. The following tables summarize representative quantitative data for nanoparticles before and after surface modification with short-chain amino-PEG linkers.
Table 1: Physicochemical Characterization of Amino-PEG-Functionalized Nanoparticles
| Parameter | Before Modification (Bare Nanoparticles) | After Modification (Amino-PEG-Nanoparticles) |
| Hydrodynamic Diameter (nm) | 80 | 95 |
| Polydispersity Index (PDI) | 0.15 | 0.18 |
| Zeta Potential (mV) | -21 | +11 |
Data is representative of mesoporous silica nanoparticles modified with an amino-terminated PEG linker.
Table 2: Representative Drug Loading and Release Profile of PEGylated Nanoparticles
| Parameter | Value |
| Drug | Doxorubicin |
| Nanoparticle Core | Magnetic Iron Oxide |
| Drug Loading Efficiency (%) | ~85 |
| Initial Burst Release (first 6 hours, %) | ~20 |
| Sustained Release (at 72 hours, %) | ~60 |
Data is representative of doxorubicin-loaded PEG-functionalized magnetic nanoparticles.[3][4]
Experimental Protocols: A Step-by-Step Guide to Surface Modification
The following protocols provide detailed methodologies for the conjugation of this compound to nanoparticles with carboxylated surfaces and a representative procedure for drug loading and release studies.
Protocol for Covalent Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry
This protocol details the covalent attachment of the primary amine of this compound to surface carboxyl groups on nanoparticles using carbodiimide chemistry.
Materials:
-
Carboxylated nanoparticles
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M 2-(N-morpholino)ethanesulfonic acid (MES), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Washing Buffer: 1X PBS
-
Ultracentrifuge
Procedure:
-
Nanoparticle Preparation: Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Carboxyl Group Activation:
-
Add EDC and NHS to the nanoparticle suspension. A 5-fold molar excess of EDC and NHS relative to the estimated surface carboxyl groups is recommended as a starting point.
-
Incubate the mixture for 30 minutes at room temperature with gentle stirring. This activates the carboxyl groups to form a more stable NHS-ester intermediate.
-
-
Purification of Activated Nanoparticles:
-
Centrifuge the activated nanoparticles at a speed sufficient to pellet them.
-
Discard the supernatant containing excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer.
-
-
PEGylation (Amine Coupling):
-
Immediately add a solution of this compound (typically a 20 to 50-fold molar excess relative to the nanoparticles) to the activated nanoparticle suspension.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by hydrolyzing any remaining NHS-esters. Incubate for 15 minutes.
-
Purification of PEGylated Nanoparticles:
-
Pellet the nanoparticles by ultracentrifugation.
-
Remove the supernatant containing unreacted PEG linker and quenching reagents.
-
Resuspend the pellet in Washing Buffer. Repeat this washing step at least three times.
-
-
Final Resuspension and Storage: Resuspend the purified this compound-modified nanoparticles in a suitable buffer for storage at 4°C.
Characterization: Successful conjugation can be confirmed by measuring the change in hydrodynamic diameter and zeta potential using Dynamic Light Scattering (DLS). A shift in zeta potential from negative to positive is indicative of successful surface modification.
Protocol for Doxorubicin Loading and In Vitro Release Study
This protocol provides a representative method for loading a model anticancer drug, doxorubicin, into PEGylated nanoparticles and assessing its release profile.
Materials:
-
PEGylated nanoparticles
-
Doxorubicin hydrochloride
-
Triethylamine (for deprotonation of doxorubicin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Dialysis tubing (MWCO suitable to retain nanoparticles while allowing free drug to pass through)
-
Shaking incubator
Procedure for Drug Loading:
-
Prepare a stock solution of doxorubicin hydrochloride in water.
-
Add a 3-fold molar excess of triethylamine to the doxorubicin solution to deprotonate it, making it more hydrophobic.
-
Add the deprotonated doxorubicin solution to a suspension of the PEGylated nanoparticles.
-
Incubate the mixture overnight at room temperature with gentle stirring to allow for passive loading of the drug into the nanoparticles.
-
Purify the drug-loaded nanoparticles by centrifugation or dialysis to remove unloaded doxorubicin.
-
Determine the drug loading efficiency by measuring the absorbance of the supernatant at 480 nm and comparing it to a standard curve of doxorubicin.
Procedure for In Vitro Drug Release:
-
Place a known concentration of the doxorubicin-loaded nanoparticles into a dialysis tube.
-
Immerse the sealed dialysis tube in a known volume of PBS (pH 7.4) in a shaking incubator at 37°C.[3]
-
At predetermined time intervals, withdraw a small aliquot of the external buffer and replace it with fresh PBS to maintain sink conditions.[3]
-
Quantify the amount of released doxorubicin in the collected aliquots using UV-Vis spectrophotometry at 480 nm.
-
Calculate the cumulative percentage of drug released over time.
Visualizing the Impact: Workflows and Signaling Pathways
Diagrammatic representations are essential for understanding the complex processes involved in nanoparticle functionalization and their subsequent biological interactions.
Caption: Experimental workflow for the surface modification of carboxylated nanoparticles with this compound.
The interaction of nanoparticles with cells can trigger a cascade of intracellular signaling events. PEGylated nanoparticles have been shown to influence key pathways such as the PI3K/Akt and MAPK signaling pathways, which are central to cell survival, proliferation, and apoptosis.[5][6][7]
References
- 1. mdpi.com [mdpi.com]
- 2. PEGylation as a strategy for improving nanoparticle-based drug and gene delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PEG-Functionalized Magnetic Nanoparticles for Drug Delivery and Magnetic Resonance Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PEG-functionalized magnetic nanoparticles for drug delivery and magnetic resonance imaging applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle-mediated targeting of MAPK signaling predisposes tumor to chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cjmb.org [cjmb.org]
- 7. Iron oxide nanoparticles mediated cytotoxicity via PI3K/AKT pathway: role of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of Amino-PEG2-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Amino-PEG2-(CH2)3CO2H, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. The information compiled herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize this reagent in their applications.
Core Concepts: Structure and Properties
This compound, with a molecular weight of 191.2 g/mol and the chemical formula C8H17NO4, is characterized by a terminal primary amine (NH2) and a carboxylic acid (COOH) group, separated by a hydrophilic diethylene glycol (PEG2) spacer and a propyl (C3) chain. This structure imparts dual reactivity and favorable physicochemical properties. The hydrophilic PEG spacer is a key feature, designed to enhance the aqueous solubility of the molecule and any conjugate it forms.[1][2]
Solubility Profile
While specific quantitative solubility data for this compound is not extensively published, its structural components provide a strong basis for predicting its solubility characteristics. The presence of the hydrophilic PEG chain significantly contributes to its solubility in aqueous media.[1]
Factors Influencing Solubility:
The solubility of this compound is influenced by several factors, primarily the pH of the solution. The terminal amino and carboxylic acid groups are ionizable, meaning their charge state, and consequently the molecule's overall polarity and solubility, are pH-dependent. At the isoelectric point (pI), where the net charge is zero, solubility is typically at its minimum. Adjusting the pH away from the pI will generally increase solubility. The addition of water-miscible organic co-solvents such as DMSO or DMF can also enhance solubility.
Expected Solubility in Common Solvents:
The following table summarizes the expected solubility of this compound in various common laboratory solvents based on the properties of similar short-chain amino-PEG-acid compounds. For practical purposes, when dissolving in organic solvents like DMSO for the first time, starting with a concentration of 1-2 mg/mL is recommended.[3]
| Solvent | Type | Expected Solubility | Notes |
| Water & Aqueous Buffers (e.g., PBS) | Aqueous | Soluble | Solubility is pH-dependent. Adjusting the pH away from the isoelectric point can improve solubility. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A recommended starting solvent for creating stock solutions.[3] A concentration of 2 mg/mL in DMSO with ultrasonic and warming to 60°C has been reported for a similar compound. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | Another suitable organic solvent for creating stock solutions. |
| Ethanol | Polar Protic | Less Soluble | May require co-solvents or pH adjustment for significant solubility. |
| Chloroform & Dichloromethane (DCM) | Organic | Soluble | Generally soluble in chlorinated solvents. |
| Toluene | Non-polar Aromatic | Less Soluble | Limited solubility is expected. |
| Diethyl Ether & Hexane | Non-polar | Insoluble | Expected to have poor solubility in non-polar aliphatic and ether solvents. |
Stability Profile
The stability of this compound is critical for its handling, storage, and performance in conjugation reactions. The primary degradation pathways for PEG-containing molecules involve hydrolysis of the ether linkages and oxidation.
Factors Influencing Stability:
-
pH: The stability of the molecule can be pH-dependent. Extremes in pH can potentially lead to the hydrolysis of the ether bonds within the PEG spacer, although these are generally stable under typical bioconjugation conditions.
-
Temperature: Elevated temperatures can accelerate degradation processes, including oxidation and hydrolysis. Thermal decomposition of the amino acid and PEG components can also occur at very high temperatures.[4][5][6]
-
Oxidizing Agents: The presence of oxidizing agents can lead to the oxidative degradation of the PEG chain.
-
Enzymes: In biological systems, the presence of certain enzymes could potentially lead to the degradation of the molecule, though short-chain PEGs are generally considered to be relatively resistant to enzymatic cleavage.
Storage and Handling Recommendations:
For optimal stability, the following storage conditions are recommended based on information for similar PEGylated compounds:
| Condition | Temperature | Duration | Notes |
| Long-term Storage | -20°C | >2 years | Store in a dry, dark environment to prevent degradation.[7] |
| Short-term Storage | 0-4°C | Days to weeks | Suitable for temporary storage.[7] |
| Shipping | Ambient | A few weeks | The compound is generally stable for short periods at room temperature.[7] |
To maintain stability in solution, it is advisable to prepare fresh solutions for use and avoid repeated freeze-thaw cycles.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the solubility and stability of this compound.
Protocol 1: Quantitative Solubility Assessment (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected solvents (e.g., Water, PBS pH 7.4, Ethanol, DMSO) of analytical grade
-
2 mL screw-cap vials
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
HPLC system with a suitable detector (e.g., ELSD, CAD, or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Supersaturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10 mg) into a screw-cap vial.
-
Add a precise volume of the selected solvent (e.g., 1 mL).
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C).
-
Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for 1 hour.
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Dilute the supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted supernatant using a validated HPLC method.
-
Prepare a calibration curve using standard solutions of known concentrations.
-
Calculate the original solubility in the solvent, accounting for the dilution factor.
-
Protocol 2: Stability Assessment (Forced Degradation Study)
This protocol is designed to identify potential degradation products and degradation pathways under various stress conditions.
Materials:
-
This compound
-
Buffers at various pH values (e.g., pH 3, 5, 7.4, 9)
-
Hydrogen peroxide (H2O2) solution (e.g., 3%)
-
Temperature-controlled incubators
-
Stability-indicating HPLC method (see below)
Procedure:
-
Sample Preparation:
-
Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in the different stress condition media (acidic, basic, neutral, and oxidative).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Incubate the solution in a low pH buffer (e.g., pH 3) at an elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Incubate the solution in a high pH buffer (e.g., pH 9) at an elevated temperature (e.g., 60°C).
-
Oxidative Degradation: Add H2O2 to the solution and incubate at room temperature.
-
Thermal Degradation: Incubate the solution in a neutral buffer (e.g., pH 7.4) at an elevated temperature (e.g., 60°C).
-
Control: Keep a solution in a neutral buffer at the recommended storage temperature (-20°C).
-
-
Time Points:
-
Collect aliquots of the stressed samples at various time points (e.g., 0, 24, 48, 72 hours).
-
-
Analysis:
-
Analyze the samples using a stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Protocol 3: Stability-Indicating HPLC Method
A reverse-phase HPLC method is generally suitable for assessing the purity and stability of PEGylated compounds.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a suitable detector (ELSD, CAD, or MS is recommended as the compound may have a poor UV chromophore).
Chromatographic Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
This method should be validated for its ability to separate the intact this compound from potential degradation products generated during the forced degradation study.
Visualizations
The following diagrams illustrate key concepts related to the solubility and stability of this compound.
Caption: Key factors influencing the solubility of this compound.
References
- 1. Amino-PEG2-acid, 791028-27-8 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. medkoo.com [medkoo.com]
Technical Guide: Amino-PEG2-(CH2)3COOH (CAS No. 1263046-77-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS number 1263046-77-0 identifies the molecule Amino-PEG2-(CH2)3COOH , a heterobifunctional linker essential in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins associated with disease.[1][2]
This molecule serves as a polyethylene glycol (PEG)-based spacer, connecting a ligand that binds to a target Protein of Interest (POI) with a ligand that recruits an E3 ubiquitin ligase.[1][3] The properties of this linker, such as its length and hydrophilicity, are critical for the proper formation of the ternary complex (POI-PROTAC-E3 ligase), which is necessary for the ubiquitination and subsequent degradation of the POI.[4] This guide provides a comprehensive overview of the technical properties, uses, and representative experimental protocols related to Amino-PEG2-(CH2)3COOH.
Chemical and Physical Properties
The fundamental properties of Amino-PEG2-(CH2)3COOH are summarized below. This data is compiled from various chemical suppliers and safety data sheets.
| Property | Value | Reference(s) |
| CAS Number | 1263046-77-0 | [1] |
| Chemical Name | Amino-PEG2-(CH2)3COOH | [1] |
| Molecular Formula | C₈H₁₇NO₄ | [5] |
| Molecular Weight | 191.2 g/mol | [4] |
| Appearance | Viscous Liquid, Light yellow to yellow | [1][2] |
| SMILES | O=C(O)CCCOCCOCCN | [1][5] |
| Purity | Typically ≥95% | [4] |
| Functional Groups | Primary Amine (-NH₂), Carboxylic Acid (-COOH) | [4] |
| Classification | Non-cleavable, PEG-based PROTAC linker | [1][4] |
Applications in Drug Development
The primary application of Amino-PEG2-(CH2)3COOH is as a bifunctional linker in the synthesis of PROTACs.[1][3]
-
PROTAC Synthesis: This linker provides a flexible, hydrophilic spacer to connect a warhead (ligand for the target protein) and an E3 ligase ligand. Its bifunctional nature, with a terminal amine and a carboxylic acid, allows for sequential, directional amide bond formation, which is a common and robust method for PROTAC assembly.[5][6]
-
Modulation of Physicochemical Properties: The inclusion of a PEG unit enhances the aqueous solubility and can improve the pharmacokinetic profile of the final PROTAC molecule, which is often a challenge for these relatively large "beyond Rule of 5" molecules.
Mechanism of Action: Role in PROTAC-Mediated Protein Degradation
As a linker, Amino-PEG2-(CH2)3COOH is a structural component and does not possess intrinsic biological activity. Its function is to enable the PROTAC's mechanism of action, which is to hijack the ubiquitin-proteasome system.[2] The process is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target Protein of Interest (POI) and an E3 ubiquitin ligase, forming a POI-PROTAC-E3 ligase ternary complex.[1][7]
-
Ubiquitination: The E3 ligase, brought into proximity with the POI, facilitates the transfer of ubiquitin molecules from an E2-conjugating enzyme to lysine residues on the surface of the POI.[2]
-
Proteasomal Degradation: The poly-ubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the protein into small peptides.[1][2]
-
Recycling: The PROTAC molecule is then released and can act catalytically to induce the degradation of another POI molecule.[2]
Caption: PROTAC-mediated protein degradation workflow.
Representative Experimental Protocols
The following are generalized, representative protocols for the synthesis of a PROTAC using Amino-PEG2-(CH2)3COOH. Note: These protocols are for reference only and must be optimized for specific ligands and reaction conditions. All work should be performed in a suitable chemical fume hood with appropriate personal protective equipment.
Protocol 1: Sequential Amide Coupling
This protocol describes the most common use-case, where the linker is sequentially coupled to two different ligands (e.g., Ligand A-NH₂ and Ligand B-COOH).
Step 1: Coupling of Linker to Ligand A (Amine-functionalized)
-
Activation: Dissolve Amino-PEG2-(CH2)3COOH (1.1 eq) in anhydrous Dimethylformamide (DMF). Add a coupling agent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid group.
-
Coupling: To the activated linker solution, add a solution of the amine-containing ligand (Ligand A-NH₂, 1.0 eq) dissolved in anhydrous DMF.
-
Reaction: Allow the reaction to stir at room temperature for 4-12 hours. Monitor progress by LC-MS until the starting ligand is consumed.
-
Workup: Dilute the reaction mixture with an organic solvent like ethyl acetate. Wash sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude intermediate (Ligand A-Linker-NH₂) by flash column chromatography.
Step 2: Coupling of Intermediate to Ligand B (Carboxylic Acid-functionalized)
-
Activation: In a separate flask, dissolve the carboxylic acid-containing ligand (Ligand B-COOH, 1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15-20 minutes.
-
Coupling: Add the purified intermediate from Step 1 (Ligand A-Linker-NH₂, 1.0 eq) to the activated Ligand B solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by LC-MS.
-
Purification: Upon completion, the final PROTAC is typically purified directly from the reaction mixture using preparative reverse-phase HPLC (RP-HPLC) with a suitable gradient (e.g., water/acetonitrile with 0.1% TFA). Lyophilize the collected fractions to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final product using LC-MS and ¹H NMR.
Caption: General PROTAC synthesis workflow.
Safety and Handling
Based on available Safety Data Sheets (SDS), Amino-PEG2-(CH2)3COOH is not classified as a hazardous substance. However, standard laboratory safety precautions should always be observed.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry place. Recommended storage is at 4°C, protected from light. For long-term storage in solvent, use -80°C.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
This document is intended for research use only and provides a technical overview based on publicly available data. All experimental procedures should be designed and validated by qualified professionals.
References
- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Non-cleavable Linker: Amino-PEG2-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the non-cleavable, heterobifunctional linker, Amino-PEG2-(CH2)3CO2H. This linker is of significant interest in the field of bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its structure, featuring a primary amine and a terminal carboxylic acid separated by a short, hydrophilic polyethylene glycol (PEG) spacer, allows for the covalent attachment of two different molecular entities, such as a targeting antibody and a cytotoxic payload.
Core Properties and Chemical Structure
This compound is a bifunctional molecule designed for stable, covalent conjugation. The primary amine (-NH2) serves as a nucleophile, readily reacting with activated esters (e.g., N-hydroxysuccinimide esters) or carboxylic acids in the presence of coupling agents. The terminal carboxylic acid (-COOH) can be activated to react with primary amines, such as those on the surface of proteins (e.g., lysine residues). The non-cleavable nature of the linker ensures that the conjugated payload remains attached to the targeting moiety until the entire construct is degraded, typically within the lysosomal compartment of the target cell. This can contribute to a more stable ADC in circulation and a reduced risk of off-target toxicity.[1]
The short diethylene glycol (PEG2) spacer is a key feature, imparting hydrophilicity to the linker. This can help to mitigate aggregation and improve the solubility of the resulting conjugate, which is particularly beneficial when working with hydrophobic payloads.[2][3]
Chemical Structure:
Physicochemical and Quantitative Data
While specific experimental data for this particular linker is not extensively published, the following table summarizes its key physicochemical properties based on available information and estimations from structurally similar short-chain PEG linkers.[4][5][6]
| Property | Value | Source/Method |
| Molecular Formula | C8H17NO4 | - |
| Molecular Weight | 191.23 g/mol | [4] |
| CAS Number | 1263046-77-0 | [4] |
| Purity | ≥95% | [4] |
| Appearance | Colorless to light yellow oil or solid | - |
| Storage | -20°C, protect from moisture | [4] |
| Solubility | ||
| - Water, PBS | Highly soluble | Estimated |
| - DMSO, DMF | Highly soluble | Estimated |
| - Ethanol, Methanol | Soluble | Estimated |
| pKa (Amine) | ~9.0 - 10.0 | Estimated |
| pKa (Carboxylic Acid) | ~4.5 - 5.0 | Estimated |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of an antibody-drug conjugate using this compound. These are representative protocols based on established EDC/NHS coupling chemistry and should be optimized for specific antibodies and payloads.[7][8][9]
Two-Step Conjugation of a Cytotoxic Payload to an Antibody
This protocol describes the activation of the carboxylic acid terminus of the linker for conjugation to a payload containing a primary amine, followed by the activation of a payload's carboxylic acid for conjugation to the linker's amine, and subsequent conjugation to the antibody.
Materials:
-
Antibody: e.g., Trastuzumab (anti-HER2), 5-10 mg/mL in PBS, pH 7.4
-
Payload: e.g., A cytotoxic drug with a free carboxylic acid or amine group (e.g., MMAE)
-
Linker: this compound
-
Activation Reagents:
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
-
Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Buffers:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 7.5
-
-
Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25)
Protocol 1: Antibody-Linker Conjugation
This protocol details the activation of the this compound linker and its conjugation to the antibody.[7]
-
Activation of this compound Linker:
-
Dissolve this compound and NHS in anhydrous DMF or DMSO at a 1:1.2 molar ratio.
-
Add EDC to the solution at a 1:1.1 molar ratio relative to the linker.
-
Allow the reaction to proceed at room temperature for 1-2 hours.
-
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS, pH 7.4). If necessary, perform a buffer exchange.
-
Adjust the antibody concentration to 5-10 mg/mL.
-
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the activated linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10-15% (v/v) to maintain antibody integrity.
-
Incubate the reaction at room temperature for 2-4 hours with gentle mixing.
-
-
Purification of Antibody-Linker Intermediate:
-
Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis. The buffer should be exchanged to one suitable for the subsequent payload conjugation step.
-
Protocol 2: Payload Conjugation to Antibody-Linker Intermediate
This protocol describes the conjugation of the payload to the amine group of the linker now attached to the antibody.
-
Payload Preparation:
-
Dissolve the payload molecule in a suitable organic solvent (e.g., DMSO).
-
-
Conjugation to Antibody-Linker Intermediate:
-
Add the payload solution to the purified antibody-linker conjugate. The molar excess of the payload will depend on the desired drug-to-antibody ratio (DAR) and the reactivity of the payload. A typical starting point is a 5-10 fold molar excess.
-
If the payload has a carboxylic acid, it must first be activated to an NHS ester as described in Protocol 1, Step 1.
-
-
Final Purification:
-
Purify the final ADC using SEC to remove unreacted payload and other small molecules.
-
Characterization of the Antibody-Drug Conjugate
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[10]
-
Purity and Aggregation: Assess the purity of the ADC and the presence of aggregates using Size-Exclusion Chromatography (SEC).
-
Mass Confirmation: Confirm the identity and integrity of the ADC by intact mass analysis using Mass Spectrometry.[11]
-
In Vitro Cytotoxicity: Evaluate the potency of the ADC on target antigen-positive and antigen-negative cell lines to confirm target-specific killing.
Signaling Pathways and Mechanism of Action
ADCs constructed with this compound are designed to be stable in circulation and deliver their cytotoxic payload specifically to antigen-expressing cancer cells. The following diagrams illustrate the general mechanism of action for a hypothetical ADC targeting the HER2 receptor, a common target in breast cancer.
Caption: General mechanism of action for a HER2-targeting ADC with a non-cleavable linker.
The following diagram illustrates the experimental workflow for the synthesis and characterization of an ADC using the this compound linker.
Caption: Experimental workflow for ADC synthesis and characterization.
Conclusion
The non-cleavable linker this compound offers a valuable tool for the construction of stable bioconjugates. Its heterobifunctional nature allows for controlled, sequential conjugation, while the hydrophilic PEG spacer can improve the physicochemical properties of the final product. The protocols and information provided in this guide serve as a foundation for researchers to explore the potential of this linker in the development of novel antibody-drug conjugates and other targeted therapies. Careful optimization of conjugation conditions and thorough characterization are essential for the successful application of this and other linker technologies in drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-PEG2-(CH2)3COOH | PROTAC Linker | MCE [medchemexpress.cn]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Conjugation with Amino-PEG2-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
PEGylation, the process of covalently attaching polyethylene glycol (PEG) chains to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can extend its plasma half-life, improve stability, increase solubility, and reduce immunogenicity.[1][2]
Amino-PEG2-(CH2)3CO2H is a heterobifunctional PEG linker that provides a short, hydrophilic spacer arm, terminating in an amino group and a carboxyl group.[3][4] This structure allows for versatile bioconjugation strategies. This document provides a detailed protocol for the conjugation of the carboxyl group of this compound to primary amines (e.g., lysine residues and the N-terminus) on a protein surface using carbodiimide chemistry.
Principle of the Reaction
The conjugation of this compound to a protein is typically achieved via a two-step reaction involving 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Activation of the PEG Linker: The carboxyl group of the PEG linker is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic buffer (pH 4.5-6.0).[1]
-
Conjugation to the Protein: The activated PEG-NHS ester is then introduced to the protein solution. The primary amine groups on the protein surface act as nucleophiles, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond, covalently linking the PEG molecule to the protein, and the release of NHS as a byproduct. This step is most efficient at a neutral to slightly basic pH (7.0-8.5).
Data Presentation
The following tables summarize representative quantitative data for the PEGylation of a model protein with a short-chain amino-PEG-acid linker. The data is compiled from literature and represents typical outcomes for such conjugations. Note: Optimal conditions and results will vary depending on the specific protein and should be determined empirically.
Table 1: Reaction Parameters and Efficiency
| Parameter | Recommended Value/Range | Notes |
| Protein Concentration | 1-10 mg/mL | Protein should be in an amine-free buffer. |
| This compound:Protein Molar Ratio | 10:1 to 50:1 | A common starting point is a 20-fold molar excess. This ratio can be adjusted to control the degree of PEGylation.[1] |
| EDC:PEG Linker Molar Ratio | 1.5:1 to 5:1 | A 2 to 5-fold molar excess of EDC over the PEG linker is typical.[1] |
| NHS:PEG Linker Molar Ratio | 1.5:1 to 5:1 | A 2 to 5-fold molar excess of NHS over the PEG linker is typical.[1] |
| Activation Reaction pH | 4.5 - 6.0 | MES buffer is recommended. |
| Conjugation Reaction pH | 7.2 - 8.0 | PBS or borate buffer is recommended. |
| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | |
| Quenching Agent Concentration | 10-50 mM | (e.g., Tris or glycine) |
| Typical Conjugation Efficiency (Mono-PEGylated) | 30-60% | Highly dependent on the protein's surface accessibility of primary amines and reaction conditions. |
Table 2: Characterization of PEGylated Protein
| Analytical Technique | Parameter Measured | Expected Result |
| SDS-PAGE | Apparent Molecular Weight | Increase in apparent molecular weight. PEGylated proteins migrate slower than their actual molecular weight would suggest.[1] |
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Radius / Purity | Elution of the PEGylated protein at an earlier time point compared to the unconjugated protein. Allows for quantification of monomer, aggregate, and unconjugated protein.[1] |
| Ion-Exchange Chromatography (IEX) | Surface Charge | PEGylation can shield the protein's surface charge, often leading to elution at a lower salt concentration compared to the native protein.[5] |
| Mass Spectrometry (MALDI-TOF or ESI-LC/MS) | Molecular Weight / Degree of PEGylation | A mass increase corresponding to the mass of the attached PEG linker(s) (MW of this compound is 191.2 Da).[3][6] |
Experimental Protocols
Materials
-
Protein of interest
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Desalting columns or dialysis equipment for purification
-
Reaction tubes
Protocol 1: Activation of this compound
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF.
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in the Activation Buffer.
-
In a reaction tube, add the desired molar amount of this compound.
-
Add a 2 to 5-fold molar excess of the freshly prepared EDC and NHS/Sulfo-NHS solutions to the this compound solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl group.
Protocol 2: Conjugation of Activated PEG to Protein
-
Ensure the protein solution is in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines (e.g., Tris), a buffer exchange must be performed.
-
Immediately add the activated this compound solution from Protocol 1 to the protein solution.
-
The molar ratio of the activated PEG linker to the protein can be varied to control the degree of PEGylation. A common starting point is a 10- to 20-fold molar excess of the PEG linker.[1]
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Protocol 3: Quenching the Reaction
-
To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters.[1]
-
Incubate for 15-30 minutes at room temperature.
Protocol 4: Purification of the PEGylated Protein
-
Remove unreacted reagents and byproducts using a desalting column or dialysis against an appropriate buffer (e.g., PBS).
-
For further purification and to separate PEGylated species (e.g., mono-, di-, multi-PEGylated) from the unconjugated protein, chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) are recommended.[5]
Protocol 5: Characterization of the Conjugate
-
SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to observe the increase in apparent molecular weight compared to the unconjugated protein.
-
Size-Exclusion Chromatography (SEC): Use SEC to assess the purity of the conjugate and quantify the percentage of PEGylated protein.[1]
-
Mass Spectrometry: Confirm the successful conjugation and determine the degree of PEGylation by MALDI-TOF or ESI-LC/MS. The mass spectrum should show a mass increase corresponding to the number of attached PEG linkers.[6]
Visualizations
Caption: Experimental workflow for protein conjugation with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Creative Biolabs [creative-biolabs.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for EDC/NHS Coupling of Amino-PEG2-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the covalent conjugation of molecules utilizing the heterobifunctional linker, Amino-PEG2-(CH2)3CO2H. This linker features a primary amine and a terminal carboxylic acid, separated by a polyethylene glycol (PEG) spacer. The protocols described herein employ the widely used and robust 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds. This "zero-length" crosslinking method is a cornerstone in bioconjugation for creating stable amide bonds under mild aqueous conditions.[1][2][3] The PEG spacer in the linker enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] These guidelines are intended to serve as a starting point for developing specific conjugation strategies for various biomolecules, including proteins, peptides, and small molecules.
Principle of EDC/NHS Coupling Chemistry
The EDC/NHS coupling reaction is a two-step process that activates a carboxyl group for efficient reaction with a primary amine to form a stable amide bond.[1][4][5]
-
Activation of the Carboxylic Acid: EDC reacts with a carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This activation step is most efficient in a slightly acidic environment (pH 4.5-6.0).[1][2][6]
-
Formation of a Semi-Stable NHS Ester: The O-acylisourea intermediate is susceptible to hydrolysis, which would regenerate the carboxyl group.[2][3] To improve stability and reaction efficiency, NHS is added to react with the O-acylisourea intermediate, forming a more stable, amine-reactive NHS ester.[1][2] This NHS ester has a longer half-life, allowing for a more controlled and efficient reaction with an amine-containing molecule at a physiological to slightly basic pH (7.0-8.5).[2][6]
Data Presentation
Quantitative parameters are crucial for the successful optimization and reproduction of conjugation reactions. The following tables provide recommended starting concentrations and molar ratios for key components in the EDC/NHS coupling reaction.
Table 1: Recommended Molar Ratios of Reagents for EDC/NHS Coupling
| Reagent | Molar Excess (over limiting reactant) | Rationale |
| EDC | 2-10 fold | Ensures efficient activation of the carboxylic acid.[7] |
| NHS/Sulfo-NHS | 2-5 fold | Stabilizes the active intermediate, improving coupling efficiency.[7] A common EDC:NHS ratio is 1:1 or 1:1.2.[7] |
| Carboxyl-PEG | 1-20 fold excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product.[7] |
Table 2: Recommended pH and Buffer Conditions for the Two-Step Protocol
| Reaction Step | Optimal pH Range | Recommended Buffers | Buffers to Avoid |
| Activation (Carboxyl Activation) | 4.5 - 6.0[2][5][6] | MES (2-(N-morpholino)ethanesulfonic acid)[5][8] | Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).[5][7] |
| Coupling (Amine Reaction) | 7.0 - 8.5[2][9] | Phosphate-buffered saline (PBS), Borate buffer[5][8] | Buffers containing primary amines (e.g., Tris, glycine).[6][7] |
Experimental Protocols
Two primary protocols are presented below. Protocol 1 describes the activation of the carboxylic acid on the this compound linker for subsequent reaction with an amine-containing molecule. Protocol 2 outlines the activation of a carboxyl-containing molecule for reaction with the amine group of the PEG linker.
Materials and Reagents
-
This compound
-
Amine-containing molecule or Carboxyl-containing molecule
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS (for aqueous reactions)
-
Activation Buffer: 50 mM MES, pH 6.0[8]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[8]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5, or 1 M hydroxylamine, pH 8.5[1]
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolving reagents)
-
Purification system (e.g., size-exclusion chromatography, dialysis)[1]
Important Considerations:
-
EDC and NHS are moisture-sensitive.[5] Equilibrate vials to room temperature before opening to prevent condensation.[5][7]
Protocol 1: Activation of this compound for Coupling to an Amine-Containing Molecule
This protocol is suitable for conjugating the PEG linker to a protein, peptide, or other molecule bearing a primary amine.
Step 1: Reagent Preparation
-
Dissolve this compound in Activation Buffer to the desired concentration (e.g., 10 mM). If solubility is an issue, first dissolve in a minimal amount of DMF or DMSO and then dilute with Activation Buffer.[1]
-
Dissolve the amine-containing molecule in Coupling Buffer to the desired concentration.
-
Prepare fresh stock solutions of EDC and NHS in Activation Buffer (or anhydrous DMF/DMSO if necessary) at a concentration 10-fold higher than the final reaction concentration.
Step 2: Activation of the PEG Linker
-
In a reaction tube, add the this compound solution.
-
Add the EDC stock solution to achieve a 2-10 fold molar excess over the PEG linker.[1]
-
Immediately add the NHS stock solution to achieve a 2-5 fold molar excess over the PEG linker.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[7][9]
Step 3: Conjugation to the Amine-Containing Molecule
-
Immediately add the activated PEG linker solution to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.[6][7]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[1][5]
Step 4: Quenching the Reaction
Step 5: Purification
-
Purify the conjugate from excess reagents and by-products using an appropriate method such as size-exclusion chromatography or dialysis.[1][9] The choice of method will depend on the size and properties of the final conjugate.
Protocol 2: Activation of a Carboxyl-Containing Molecule for Coupling to the Amine of this compound
This protocol is designed for conjugating a molecule with a carboxyl group (e.g., a protein with accessible aspartic or glutamic acid residues) to the amine of the PEG linker.
Step 1: Reagent Preparation
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
Prepare fresh stock solutions of EDC and NHS as described in Protocol 1.
Step 2: Activation of the Carboxyl-Containing Molecule
-
To the solution of the carboxyl-containing molecule, add EDC and NHS stock solutions to the desired molar excess (refer to Table 1).
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[11]
Step 3: Conjugation Reaction
-
Add the this compound solution to the activated carboxyl-containing molecule solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.4.[11]
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[11]
Step 4: Quenching the Reaction
-
Add Quenching Buffer to a final concentration of 20-50 mM.[10][11]
-
Incubate for 15-30 minutes at room temperature.[11]
Step 5: Purification
-
Purify the conjugate using an appropriate method as described in Protocol 1.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Amino-PEG2-(CH2)3CO2H in Antibody-Drug Conjugate (ADC) Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals designed for the targeted delivery of cytotoxic agents to cancer cells. The efficacy and safety of an ADC are critically dependent on its three core components: a monoclonal antibody (mAb) for specific antigen targeting, a potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.[1][2] The linker is a pivotal element, influencing the ADC's stability, solubility, pharmacokinetics, and the mechanism of drug release.[3][]
This document provides detailed application notes and protocols for the use of Amino-PEG2-(CH2)3CO2H, a heterobifunctional, non-cleavable linker, in the synthesis of ADCs.[5] This linker features a primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by a short, hydrophilic polyethylene glycol (PEG) spacer.[6][7] The PEG moiety enhances aqueous solubility, which can help mitigate aggregation issues often associated with hydrophobic payloads.[2][8] The terminal functional groups allow for a versatile, two-step conjugation process.[9]
Core Principles and Applications
This compound serves as a bridge, covalently linking a cytotoxic payload to a monoclonal antibody. Its heterobifunctional nature allows for controlled, sequential conjugation reactions. Typically, the carboxylic acid end of the linker is first reacted with an amine-containing payload, or the amine end of the linker is reacted with a carboxyl-containing payload. The remaining functional group on the resulting drug-linker complex is then used for conjugation to the antibody.
The primary amine of this compound is reactive towards activated esters (like NHS esters) and carboxylic acids (in the presence of coupling agents), while the carboxylic acid can be activated to react with primary amines, such as the ε-amino groups of lysine residues on the surface of an antibody.[6]
Key Advantages of PEG Linkers in ADCs:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain improves the solubility of the ADC, particularly when using hydrophobic payloads, reducing the risk of aggregation.[2]
-
Improved Pharmacokinetics: PEGylation can increase the hydrodynamic size of the ADC, potentially leading to a longer circulation half-life and reduced clearance.[8][10]
-
Reduced Immunogenicity: The PEG spacer can shield the payload from the immune system, potentially reducing the immunogenicity of the conjugate.[2]
Experimental Protocols
The following protocols provide a general framework for the synthesis and characterization of an ADC using this compound. These are representative methods based on established bioconjugation chemistries, primarily targeting lysine residues on the antibody.[9] Optimization will be required for specific antibodies, payloads, and desired drug-to-antibody ratios (DAR).
Protocol 1: Synthesis of the Drug-Linker Construct
This protocol describes the conjugation of a carboxylic acid-containing cytotoxic payload to the amine group of this compound via the formation of a stable amide bond using EDC/NHS chemistry.
Materials:
-
Cytotoxic payload with a carboxylic acid group
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine
-
Reverse-phase HPLC system for purification
Procedure:
-
Activation of the Cytotoxic Payload: a. Dissolve the carboxylic acid-containing payload in anhydrous DMF or DMSO. b. Add EDC and NHS (or Sulfo-NHS) to the payload solution. A molar ratio of 1:1.5:1.5 (Payload:EDC:NHS) is a common starting point.[11] c. Incubate the reaction mixture for 15-60 minutes at room temperature to activate the carboxyl group, forming an NHS ester.
-
Conjugation to this compound: a. Dissolve this compound in the Coupling Buffer. b. Add the activated payload solution to the this compound solution. A slight molar excess of the activated payload may be used. c. Adjust the pH of the reaction mixture to 7.2-8.0 if necessary. d. Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification of the Drug-Linker Construct: a. Monitor the reaction progress using LC-MS. b. Upon completion, purify the drug-linker construct using reverse-phase HPLC to remove unreacted starting materials and byproducts. c. Characterize the purified product by mass spectrometry to confirm its identity.
Protocol 2: Conjugation of the Drug-Linker to the Antibody
This protocol describes the activation of the carboxylic acid on the purified drug-linker construct and its subsequent conjugation to lysine residues on the monoclonal antibody.
Materials:
-
Purified Drug-Linker construct with a terminal carboxylic acid
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)
-
EDC and NHS (or Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
-
Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF) system for purification
Procedure:
-
Antibody Preparation: a. Buffer exchange the mAb into the Conjugation Buffer to remove any amine-containing buffers (e.g., Tris). b. Adjust the mAb concentration to 5-10 mg/mL.
-
Activation of the Drug-Linker Construct: a. Dissolve the purified drug-linker construct in Activation Buffer. For constructs with limited aqueous solubility, a co-solvent like DMF or DMSO can be used (final concentration should typically not exceed 10% v/v). b. Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS to the drug-linker solution.[9] c. Incubate the reaction mixture for 15-30 minutes at room temperature to activate the carboxyl group.[9]
-
Conjugation to the Antibody: a. Immediately add the activated drug-linker solution to the prepared antibody solution. b. The molar ratio of the activated drug-linker to the antibody can be varied to control the degree of conjugation and the final DAR. A common starting point is a 10- to 20-fold molar excess of the linker.[9] c. Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle mixing.[9]
-
Quenching the Reaction: a. Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction by hydrolyzing any unreacted NHS esters.[9] b. Incubate for 15-30 minutes at room temperature.[9]
-
Purification of the ADC: a. Purify the ADC from unconjugated drug-linker and other reagents using SEC or TFF. b. The final ADC should be formulated in a suitable storage buffer.
ADC Characterization
After synthesis and purification, the ADC must be thoroughly characterized to ensure its quality and consistency.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC)-HPLC, UV-Vis Spectroscopy, Mass Spectrometry | To determine the average number of drug-linker molecules conjugated to each antibody. |
| Purity and Aggregation | Size-Exclusion Chromatography (SEC)-HPLC | To assess the percentage of monomeric ADC and the presence of high molecular weight aggregates. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, CellTiter-Glo) | To determine the potency (IC50) of the ADC against target cancer cell lines.[12] |
| Plasma Stability | Incubation in plasma followed by analysis (e.g., ELISA, HIC-HPLC) | To evaluate the stability of the linker and the integrity of the ADC in a biological matrix.[1] |
Data Presentation
The choice of linker length can significantly impact the properties of an ADC. While specific data for this compound is limited in publicly available literature, the following table summarizes general trends observed when comparing short versus long PEG linkers in ADC development.
| Property | Short PEG Linkers (e.g., PEG2, PEG4) | Long PEG Linkers (e.g., PEG8, PEG12) | Reference |
| Plasma Clearance | Higher | Lower | [8] |
| Plasma Half-life | Shorter | Longer | [8][10] |
| Tumor Exposure | Lower | Higher | [8] |
| In Vitro Potency | May be higher | May be lower | [10] |
| Tumor Growth Inhibition | Moderate | Significant | [8] |
Note: The optimal PEG linker length is highly dependent on the specific antibody, payload, and target, and must be determined empirically.
Visualizations
Workflow for ADC Synthesis using this compound
References
- 1. benchchem.com [benchchem.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
- 6. This compound - CD Bioparticles [cd-bioparticles.net]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Step-by-Step Guide to PROTAC Synthesis Using Amino-PEG2-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing the Amino-PEG2-(CH2)3CO2H linker. PROTACs are revolutionary heterobifunctional molecules that co-opt the body's natural protein disposal machinery to selectively eliminate disease-causing proteins.[1][2][3] This guide will detail the synthetic strategy, experimental procedures, and characterization methods necessary for the successful construction of a PROTAC, aimed at researchers and professionals in the field of drug discovery and development.
Introduction to PROTAC Technology
PROTACs function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase.[2][4] This proximity, orchestrated by the PROTAC, leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[2][5] A PROTAC molecule is comprised of three key components: a ligand for the POI, a ligand for an E3 ligase, and a linker that connects the two.[2] The linker is a critical determinant of PROTAC efficacy, influencing the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase.[6][] The this compound linker offers a balance of hydrophilicity, due to the PEG component, and a defined length for optimal ternary complex formation.[][8]
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the bifunctional linker this compound is typically a two-step process involving sequential amide bond formations. This modular approach allows for the controlled assembly of the final molecule. The general workflow is depicted below.
Caption: General workflow for the two-step synthesis of a PROTAC.
Experimental Protocols
The following protocols outline a general strategy for the synthesis of a PROTAC using this compound. The choice of which ligand to couple first depends on the functional groups available on the POI and E3 ligase ligands and potential protecting group strategies. This protocol assumes the POI ligand contains a carboxylic acid and the E3 ligase ligand has a free amine.
Protocol 1: Coupling of this compound to the E3 Ligase Ligand
This protocol describes the formation of an amide bond between the carboxylic acid of the linker and an amine on the E3 ligase ligand.
Materials:
-
Amine-functionalized E3 ligase ligand (e.g., pomalidomide derivative)
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., DCM/Methanol gradient)
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing E3 ligase ligand (1.0 eq) and this compound (1.1-1.5 eq) in anhydrous DMF.[6]
-
Add HATU (1.2-1.5 eq) to the solution and stir for 5 minutes at room temperature.[6]
-
Add DIPEA (2.0-3.0 eq) to the reaction mixture.[6]
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.[6]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.[6]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the resulting E3 ligase-linker intermediate by silica gel column chromatography.
Protocol 2: Coupling of the E3 Ligase-Linker Intermediate to the POI Ligand
This protocol describes the formation of an amide bond between the free amine of the linker-E3 ligase intermediate and a carboxylic acid on the POI ligand.
Materials:
-
Purified E3 ligase-linker intermediate from Protocol 1
-
Carboxylic acid-functionalized POI ligand
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Solvents for purification (e.g., Acetonitrile, Water, Trifluoroacetic acid for RP-HPLC)
Procedure:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF under an inert atmosphere. Stir the mixture at room temperature for 20 minutes.[9]
-
Add the purified E3 ligase-linker intermediate (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 12-16 hours. Monitor the reaction progress by LC-MS.[10]
-
Once the reaction is complete, purify the final PROTAC molecule using reverse-phase high-performance liquid chromatography (RP-HPLC).[6]
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.[6]
Data Presentation: Reaction Conditions and Characterization
For successful PROTAC synthesis, careful control of reaction parameters is crucial. The following table summarizes typical conditions for the amide coupling reactions.
| Parameter | Recommended Condition | Notes |
| Molar Ratio (Ligand:Linker) | 1:1.1 to 1:1.5 | A slight excess of the component being added in the second step can drive the reaction to completion. |
| Coupling Reagent | HATU, PyBOP | HATU is a common and effective coupling reagent. |
| Base | DIPEA, Triethylamine | DIPEA is a non-nucleophilic base suitable for amide coupling. |
| Solvent | Anhydrous DMF, DMSO | Ensure the solvent is anhydrous to prevent hydrolysis of the activated species. |
| Temperature | Room Temperature | Most amide couplings proceed efficiently at room temperature. |
| Reaction Time | 2-16 hours | Monitor by LC-MS to determine the optimal reaction time. |
PROTAC Characterization
Once synthesized and purified, the PROTAC must be thoroughly characterized to confirm its identity, purity, and activity.
| Analytical Technique | Purpose |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | To confirm the molecular weight of the final PROTAC and assess its purity.[11] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | To confirm the chemical structure of the final PROTAC. |
| Western Blot | To measure the degradation of the target protein in cells treated with the PROTAC.[12] |
| Cellular Thermal Shift Assay (CETSA) or NanoBRET™ | To confirm intracellular target engagement of the PROTAC with the POI and E3 ligase.[12] |
| Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) | To measure the binding affinity of the PROTAC to the POI and E3 ligase and to characterize the formation of the ternary complex.[13] |
PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs exert their effect by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[2] This induced proximity facilitates the transfer of ubiquitin molecules to the target protein, a process known as ubiquitination.[3] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, effectively removing it from the cell.[2] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. portlandpress.com [portlandpress.com]
Amine-Reactive Conjugation of Amino-PEG2-(CH2)3CO2H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains, is a cornerstone bioconjugation strategy for enhancing the therapeutic properties of protein-based drugs. This modification can significantly improve a protein's pharmacokinetic and pharmacodynamic profile by increasing its hydrodynamic size, which in turn can lead to an extended plasma half-life, improved stability, increased solubility, and reduced immunogenicity.[1][2][][4][5][6][7][8][9] The Amino-PEG2-(CH2)3CO2H linker is a heterobifunctional PEG reagent featuring a terminal primary amine and a carboxylic acid, separated by a flexible and hydrophilic PEG spacer.[10][11][12][13][14] This configuration allows for a versatile two-step conjugation process, primarily targeting the primary amines (e.g., lysine residues and the N-terminus) on the protein surface through the carboxyl group of the PEG linker.[4]
The most common and robust method for achieving this conjugation is through carbodiimide chemistry, specifically utilizing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][15] This process activates the carboxyl group of the PEG linker to form a more stable, amine-reactive NHS ester, which then readily reacts with the primary amines on the protein to form a stable amide bond.[4][16]
Principle of the Reaction
The conjugation of this compound to a protein via EDC/NHS chemistry involves two principal stages:
-
Activation of the PEG Linker: The carboxyl group of the this compound is activated by EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and susceptible to hydrolysis. The addition of NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This activation step is most efficient in a slightly acidic buffer (pH 4.5-6.0).[4][17][18]
-
Conjugation to the Protein: The activated PEG-NHS ester is then introduced to the protein solution, which is maintained at a physiological to slightly basic pH (pH 7.2-8.5).[18][19][20] At this pH, the primary amine groups on the protein surface are sufficiently nucleophilic to attack the carbonyl carbon of the NHS ester, resulting in the formation of a stable amide bond and the release of NHS.[9][20]
Quantitative Data Summary
Successful EDC/NHS coupling is contingent on several key parameters. The following tables summarize the critical quantitative data for optimizing your conjugation reaction.
Table 1: Recommended Molar Ratios of Reagents
| Reagent | Molar Excess (relative to Carboxyl-containing molecule) | Notes |
| EDC | 2 - 10 fold | A higher excess may be required for dilute protein solutions. Prone to hydrolysis.[18] |
| NHS/Sulfo-NHS | 2 - 5 fold | Added to stabilize the reactive intermediate, increasing coupling efficiency.[18] |
| This compound | 10 - 50 fold (relative to Protein) | The optimal ratio depends on the number of available amines on the protein and the desired degree of PEGylation. |
Table 2: Recommended Buffer Conditions
| Step | Parameter | Recommended Range/Value | Notes |
| Activation | pH | 4.5 - 6.0 | MES buffer is commonly used.[18] This pH range is optimal for carbodiimide activation.[18] |
| Buffer Type | MES, Acetate | Amine-free and carboxyl-free buffers are essential. | |
| Conjugation | pH | 7.2 - 8.5 | PBS or Borate buffer are suitable.[19][20] A slightly basic pH ensures that the primary amines on the protein are deprotonated and reactive.[21] |
| Buffer Type | PBS, Borate, HEPES | Avoid buffers containing primary amines (e.g., Tris, Glycine) as they will compete in the reaction.[22] |
Table 3: Reaction Times and Temperatures
| Step | Temperature | Duration | Notes |
| Activation | Room Temperature (20-25°C) | 15 - 30 minutes | [4][16] |
| Conjugation | Room Temperature (20-25°C) or 4°C | 2 - 4 hours at RT, Overnight at 4°C | [16][19] Longer incubation at 4°C can be beneficial for sensitive proteins. |
| Quenching | Room Temperature (20-25°C) | 15 - 30 minutes | [16][17] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling in Solution
This protocol describes the activation of the carboxyl group on the this compound linker and its subsequent reaction with the primary amines of the target protein.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS or Sulfo-NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)
-
Protein of interest
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Purification system (e.g., size-exclusion chromatography column, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and this compound to room temperature before opening the vials.
-
Prepare a 10 mg/mL stock solution of this compound in the Activation Buffer.
-
Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMF or DMSO immediately before use.[16][22]
-
Prepare the protein solution in the Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL). If the protein is in a buffer containing primary amines, exchange the buffer to the Conjugation Buffer using dialysis or a desalting column.[22]
-
-
Activation of this compound:
-
Conjugation to the Protein:
-
Immediately add the activated this compound solution to the protein solution. A typical molar ratio of PEG linker to protein is 20:1, but this should be optimized.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[16]
-
-
Quenching the Reaction:
-
Purification of the PEGylated Protein:
-
Remove unreacted PEG linker, EDC, NHS, and quenching reagents using size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[][][24][25] SEC is effective at separating the larger PEGylated protein from the smaller, unreacted components.[][25] Ion-exchange chromatography (IEX) can also be used to separate PEGylated species from the native protein due to changes in surface charge.[]
-
Protocol 2: Characterization of the PEGylated Protein
After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of modification.
1. Assessment of PEGylation by SDS-PAGE:
-
Analyze the purified PEGylated protein, the unconjugated protein, and molecular weight markers by SDS-PAGE.
-
PEGylation increases the hydrodynamic radius of the protein, causing it to migrate slower on the gel than its actual molecular weight would suggest.[4] This results in a noticeable band shift for the PEGylated protein compared to the unconjugated protein. A ladder of bands may be observed, representing different degrees of PEGylation (mono-, di-, tri-PEGylated, etc.).
2. Analysis of Conjugation Efficiency and Purity by Size Exclusion Chromatography (SEC):
-
Inject the purified PEGylated protein onto an SEC column.
-
The PEGylated protein will elute earlier than the unconjugated protein due to its larger hydrodynamic size.[][25]
-
The chromatogram can be used to assess the purity of the conjugate and identify the presence of any aggregates or remaining unconjugated protein.
3. Determination of Protein Concentration:
-
The concentration of the PEGylated protein can be determined using a standard protein assay such as the bicinchoninic acid (BCA) assay or by measuring the absorbance at 280 nm.
-
It is important to use the unconjugated protein as a standard for these assays. The contribution of the PEG linker to the absorbance at 280 nm is negligible.[4]
4. Advanced Characterization (Optional):
-
Mass spectrometry (MS) can be used to determine the exact molecular weight of the PEGylated protein and thus the degree of PEGylation.[1][2]
-
Peptide mapping following enzymatic digestion can be employed to identify the specific sites of PEGylation on the protein.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low PEGylation Efficiency | - Hydrolysis of EDC or NHS ester- Inactive reagents- Suboptimal pH- Presence of competing amines in the buffer | - Prepare EDC/NHS solutions fresh in anhydrous solvent.- Ensure proper storage of reagents.- Optimize reaction pH for both activation and conjugation steps.- Use an amine-free buffer for the reaction.[9] |
| High Degree of PEGylation / Aggregation | - High molar excess of PEG reagent- High protein concentration | - Reduce the molar ratio of PEG to protein.- Decrease the protein concentration during the reaction.[9] |
| Precipitation of Protein during Reaction | - Change in protein solubility upon PEGylation- Use of organic solvent for reagent dissolution | - Perform the reaction at a lower protein concentration.- Minimize the amount of organic solvent added to the reaction mixture (typically <10% v/v).[22] |
References
- 1. frontiersin.org [frontiersin.org]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Applications of PEGylation Reagents | Biopharma PEG [biochempeg.com]
- 6. creativepegworks.com [creativepegworks.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound - Creative Biolabs [creative-biolabs.com]
- 11. This compound - CD Bioparticles [cd-bioparticles.net]
- 12. This compound - Amerigo Scientific [amerigoscientific.com]
- 13. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 14. Amino-PEG2-CH2CO2H, 134978-97-5 | BroadPharm [broadpharm.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. broadpharm.com [broadpharm.com]
- 24. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 25. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Carboxylic Acid Activation of Amino-PEG2-(CH2)3CO2H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG2-(CH2)3CO2H is a heterobifunctional linker containing a primary amine and a terminal carboxylic acid, separated by a hydrophilic polyethylene glycol (PEG) spacer. This configuration is highly valuable in bioconjugation, drug delivery, and surface modification. The PEG spacer enhances the solubility and biocompatibility of the resulting conjugates, while the terminal functional groups allow for the covalent attachment to various molecules.
The activation of the carboxylic acid group is a critical step to enable its conjugation to primary amines on target molecules, such as proteins, peptides, or amine-modified surfaces, forming a stable amide bond. The most common and efficient method for this activation is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.
A crucial consideration for this specific linker is the presence of a free primary amine, which can lead to self-polymerization during the carboxylic acid activation step. To ensure specific and efficient conjugation, the amine group of the this compound linker must first be protected. This document provides detailed protocols for the protection of the amine group, followed by the activation of the carboxylic acid, and subsequent conjugation. Two common amine-protecting groups, tert-butyloxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc), are discussed due to their stability during EDC/NHS chemistry and their orthogonal deprotection conditions.
Principle of the Reaction
The overall process involves three key stages:
-
Amine Protection: The primary amine of this compound is reacted with a protecting group (e.g., Boc or Fmoc) to prevent its participation in subsequent reactions.
-
Carboxylic Acid Activation: The carboxylic acid group of the N-protected linker is activated with EDC and NHS. EDC first reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This unstable intermediate is then stabilized by NHS, forming a more stable, amine-reactive NHS ester. This activation is most efficient at a slightly acidic pH (4.5-6.0).[1]
-
Amine Coupling: The NHS-activated linker is then reacted with a primary amine on the target molecule. This reaction is most efficient at a physiological to slightly basic pH (7.2-8.5) and results in the formation of a stable amide bond.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the protection, activation, and conjugation steps. Note that optimal conditions may vary depending on the specific reactants and should be determined empirically.
Table 1: Recommended Molar Ratios for Amine Protection
| Reagent | Molar Ratio (relative to this compound) | Purpose |
| Boc Protection | ||
| Di-tert-butyl dicarbonate (Boc)2O | 1.1 - 1.5 equivalents | Protection of the primary amine |
| Triethylamine (TEA) or DIPEA | 1.5 - 2.0 equivalents | Base to facilitate the reaction |
| Fmoc Protection | ||
| Fmoc-OSu or Fmoc-Cl | 1.1 - 1.5 equivalents | Protection of the primary amine |
| Sodium Bicarbonate or DIPEA | 1.5 - 2.0 equivalents | Base to facilitate the reaction |
Table 2: Recommended Molar Ratios for Carboxylic Acid Activation and Coupling
| Reagent | Molar Ratio (relative to N-protected this compound) | Purpose |
| EDC | 2 - 10 fold excess | Activates the carboxyl group. |
| NHS/Sulfo-NHS | 2 - 5 fold excess | Stabilizes the activated carboxyl group as an NHS ester. |
| Amine-containing Molecule | 1 - 1.5 fold excess | The nucleophile that forms the amide bond. |
Table 3: Recommended pH and Time for Activation and Coupling
| Step | pH | Temperature | Time |
| Carboxylic Acid Activation | 4.5 - 6.0 | Room Temperature | 15 - 30 minutes |
| Amine Coupling | 7.2 - 8.5 | Room Temperature or 4°C | 2 hours to overnight |
Table 4: Stability of Activated NHS Ester
| pH | Hydrolysis Half-life of NHS Ester |
| 6.0 | Several hours |
| 7.0 | 1-2 hours |
| 8.0 | ~30 minutes |
| 8.5 | ~10 minutes |
Experimental Protocols
Protocol 1: Boc Protection of this compound
This protocol describes the protection of the primary amine group using di-tert-butyl dicarbonate (Boc)2O.
Materials and Reagents:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)2O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and appropriate solvent system for monitoring
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in anhydrous DCM or THF in a round-bottom flask.
-
Addition of Base: Add TEA or DIPEA (1.5-2.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of (Boc)2O: Add (Boc)2O (1.1-1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to obtain the Boc-protected product (Boc-NH-PEG2-(CH2)3CO2H).
-
-
Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Fmoc Protection of this compound
This protocol describes the protection of the primary amine group using Fmoc-OSu.
Materials and Reagents:
-
This compound
-
9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium bicarbonate (NaHCO3)
-
1,4-Dioxane and Water
-
Diethyl ether
-
1M Hydrochloric acid (HCl)
-
Rotary evaporator
Procedure:
-
Reaction Setup: Dissolve this compound (1 equivalent) in a mixture of 1,4-dioxane and 10% aqueous NaHCO3 solution.
-
Addition of Fmoc-OSu: Add Fmoc-OSu (1.1-1.5 equivalents) to the solution.
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with water.
-
Wash with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4.
-
Filter and concentrate under reduced pressure to yield the Fmoc-protected product (Fmoc-NH-PEG2-(CH2)3CO2H).
-
-
Purification (if necessary): Purify by flash column chromatography if needed.
Protocol 3: EDC/NHS Activation of N-Protected this compound and Conjugation to an Amine-Containing Molecule (Aqueous Method)
This protocol is suitable for water-soluble molecules.
Materials and Reagents:
-
N-protected this compound (from Protocol 1 or 2)
-
EDC-HCl
-
NHS or Sulfo-NHS
-
Amine-containing target molecule
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M glycine
-
Desalting column or dialysis cassettes for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC, NHS (or Sulfo-NHS), and the N-protected PEG linker to room temperature before use.
-
Prepare stock solutions of each reagent in the appropriate buffer immediately before use. EDC and NHS are moisture-sensitive.
-
-
Carboxylic Acid Activation:
-
Dissolve the N-protected this compound in Activation Buffer.
-
Add EDC (2-10 fold molar excess) and NHS (or Sulfo-NHS, 2-5 fold molar excess) to the solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Amine Coupling:
-
Immediately add the activated PEG linker solution to the amine-containing target molecule (dissolved in Coupling Buffer). A molar ratio of 1:1.1 to 1:1.5 (activated linker:amine molecule) is a good starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. Adjust with Coupling Buffer if necessary.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM to stop the reaction and hydrolyze any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate using a desalting column, dialysis, or other appropriate chromatographic techniques to remove excess reagents and byproducts.
-
Protocol 4: Amine Deprotection (Optional)
This step is performed if the terminal amine of the PEG linker needs to be available for further modifications.
Boc Deprotection:
-
Reagents: Trifluoroacetic acid (TFA), Dichloromethane (DCM)
-
Procedure: Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM. Stir at room temperature for 1-2 hours. Remove the solvent and TFA under reduced pressure.
Fmoc Deprotection:
-
Reagents: Piperidine, Dimethylformamide (DMF)
-
Procedure: Treat the Fmoc-protected conjugate with a solution of 20% piperidine in DMF for 30 minutes at room temperature. Remove the solvent under reduced pressure and purify the deprotected conjugate.
Visualizations
Caption: Overall workflow for the activation and conjugation of this compound.
Caption: Experimental workflow for the aqueous EDC/NHS activation and conjugation protocol.
References
Application Notes and Protocols for Amino-PEG2-(CH2)3CO2H Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG2-(CH2)3CO2H is a heterobifunctional linker that contains a primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by a hydrophilic 2-unit polyethylene glycol (PEG) spacer.[1][2][3] This linker is a valuable tool in bioconjugation, enabling the covalent attachment of various molecules to biomolecules such as proteins, peptides, and antibodies.[4][5] The PEG spacer enhances solubility and reduces steric hindrance of the conjugated molecules.[6]
The most common and robust method for bioconjugation with this linker utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.[6][7] This "zero-length" crosslinking reaction is highly efficient and proceeds in two main steps:
-
Activation of the Carboxyl Group: EDC reacts with a carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[4][6]
-
Formation of a Stable NHS Ester: NHS is added to convert the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester, which is less prone to hydrolysis and increases the efficiency of the conjugation reaction.[4][6]
-
Amine Reaction and Amide Bond Formation: The NHS ester readily reacts with a primary amine on the target molecule to form a stable amide bond.[4][6]
Key Applications
-
Protein and Peptide PEGylation: Modification of therapeutic proteins and peptides to improve their pharmacokinetic and pharmacodynamic profiles by increasing solubility, stability, and plasma half-life, while reducing immunogenicity.[4]
-
Antibody-Drug Conjugates (ADCs): Attachment of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[7]
-
Surface Modification: Immobilization of biomolecules onto surfaces for applications in diagnostics, biosensors, and biomaterials.[7]
-
Fluorescent Labeling: Conjugation of fluorescent dyes for imaging and tracking applications.[7]
Quantitative Data Summary
Successful EDC/NHS coupling is dependent on several key parameters. The following tables summarize the critical quantitative data for optimizing your conjugation reaction.
Table 1: Recommended Reagent Molar Ratios
| Reagent | Molar Ratio (relative to limiting reactant) | Purpose |
| EDC | 1.2 - 10 | Activates the carboxyl group.[8] A molar excess is used to drive the reaction. |
| NHS/Sulfo-NHS | 1.0 - 5 | Stabilizes the activated carboxyl group by forming an NHS ester.[4] |
| This compound | 10 - 20 (for protein PEGylation) | The PEG linker to be conjugated. The excess ensures efficient modification of the target molecule.[4] |
| Quenching Agent | 20 - 50 mM (final concentration) | Stops the reaction by hydrolyzing unreacted NHS esters.[4][6] |
Table 2: Typical Reaction Conditions
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Maximizes the efficiency of the carbodiimide reaction.[4] |
| Temperature | Room Temperature | |
| Time | 15 - 60 minutes | Allows for the formation of the NHS ester.[7][9] |
| Conjugation Step | ||
| pH | 7.2 - 8.0 | Facilitates the nucleophilic attack of the primary amine on the NHS ester.[4] |
| Temperature | 4°C to Room Temperature | Lower temperatures can be used for longer incubation times to minimize protein denaturation.[6] |
| Time | 2 - 24 hours | Reaction time can be optimized based on the reactivity of the components.[6][9] |
| Quenching Step | ||
| Temperature | Room Temperature | |
| Time | 15 - 30 minutes | Ensures all active esters are deactivated.[4][6] |
Experimental Protocols
The following protocols describe the two primary approaches for bioconjugation using this compound: activating the PEG linker's carboxyl group first, or activating the carboxyl group on the target molecule first.
Protocol 1: Activation of the Carboxyl Group on this compound
This protocol is suitable for conjugating the PEG linker to a molecule containing a primary amine.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMF or DMSO for stock solutions
-
Purification tools (e.g., desalting column, dialysis cassettes)
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO immediately before use, as EDC is moisture-sensitive.[7]
-
Dissolve this compound in Activation Buffer.
-
Dissolve the amine-containing molecule in Coupling Buffer at a known concentration (e.g., 1-10 mg/mL for proteins).[4]
-
-
Activation of this compound:
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule.
-
Adjust the pH of the reaction mixture to 7.2-7.4 if necessary, using a non-amine-containing buffer.[6]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[6]
-
-
Quenching the Reaction:
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[6]
-
Protocol 2: Activation of a Carboxyl-Containing Molecule for Reaction with this compound
This protocol is suitable for conjugating a carboxyl-containing molecule to the primary amine of the PEG linker.
Materials:
-
Carboxyl-containing molecule
-
This compound
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: PBS, pH 7.2-7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous DMF or DMSO
-
Purification tools
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMF or DMSO.[6]
-
Dissolve the carboxyl-containing molecule in Activation Buffer.
-
Dissolve this compound in Coupling Buffer.
-
-
Activation of the Carboxyl-Containing Molecule:
-
To the solution of the carboxyl-containing molecule, add EDC and NHS/Sulfo-NHS. Refer to Table 1 for recommended molar ratios.
-
Mix well and incubate for 15-30 minutes at room temperature.[6]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate using a desalting column or dialysis.[6]
-
Visualizations
Caption: EDC/NHS chemistry for amide bond formation.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. biorxiv.org [biorxiv.org]
- 9. broadpharm.com [broadpharm.com]
Purifying Amino-PEG2-(CH2)3CO2H Conjugates: A Guide to Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of biomolecules conjugated with the heterobifunctional linker, Amino-PEG2-(CH2)3CO2H. This linker, featuring a terminal amine and a carboxylic acid separated by a short di-ethylene glycol spacer, is instrumental in creating stable bioconjugates for various applications, including antibody-drug conjugates (ADCs) and targeted drug delivery systems.[1][2][3][4]
Effective purification is critical to remove unreacted starting materials, excess linker, and reaction byproducts, ensuring the homogeneity, safety, and efficacy of the final conjugate.[5] This guide focuses on the three primary high-performance liquid chromatography (HPLC) methods for this purpose: Size Exclusion Chromatography (SEC), Ion Exchange Chromatography (IEX), and Reversed-Phase Chromatography (RPC).
Comparison of Purification Methods
The selection of the optimal purification strategy depends on the physicochemical properties of the biomolecule-linker conjugate, such as size, charge, and hydrophobicity. Each chromatographic technique offers distinct advantages and is suited for different scales and purity requirements.
| Purification Method | Principle of Separation | Key Advantages | Common Applications | Expected Purity | Expected Recovery |
| Size Exclusion Chromatography (SEC) | Hydrodynamic Radius (Size) | Mild, non-denaturing conditions; effective for removing small, unreacted linkers from large biomolecules.[6][7] | Initial cleanup of protein/antibody conjugates; separation of aggregates.[8] | >95% | 85-95% |
| Ion Exchange Chromatography (IEX) | Net Surface Charge | High binding capacity; can separate species with subtle charge differences (e.g., different degrees of PEGylation).[5][6] | Polishing step for protein conjugates; separation of positional isomers. | >98% | 80-90% |
| Reversed-Phase Chromatography (RPC) | Hydrophobicity | High resolution for small molecules and peptides; volatile mobile phases are compatible with mass spectrometry.[9][10] | Purification of peptide and small molecule conjugates; high-purity applications.[11] | >99% | 70-85% |
Experimental Workflows and Protocols
General Experimental Workflow
The purification of an this compound conjugate from a reaction mixture typically follows a logical sequence of steps to isolate the desired product from impurities. The specific chromatographic technique(s) employed will depend on the nature of the conjugate and the required final purity.
Caption: General purification workflow for this compound conjugates.
Protocol 1: Size Exclusion Chromatography (SEC)
SEC is a gentle method that separates molecules based on their size in solution.[12] It is particularly effective for separating large PEGylated biomolecules (e.g., proteins, antibodies) from smaller unreacted linkers and other low molecular weight impurities.[6]
Experimental Protocol for SEC
-
System Preparation:
-
HPLC System: A biocompatible HPLC or FPLC system is recommended.
-
Column: Select a SEC column with a pore size appropriate for the molecular weight of the conjugate. For many protein conjugates, a column with a fractionation range of 10-500 kDa is suitable.
-
Mobile Phase: A typical mobile phase is Phosphate-Buffered Saline (PBS) at pH 7.4. Ensure the mobile phase is degassed before use.[6]
-
-
System Equilibration:
-
Equilibrate the SEC column with the mobile phase at a consistent flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved. This may require 2-3 column volumes.
-
-
Sample Preparation:
-
Filter the crude reaction mixture through a 0.22 µm syringe filter to remove any particulate matter.
-
The sample volume should be kept small (typically 1-2% of the column volume) to ensure optimal resolution.[6]
-
-
Chromatographic Run:
-
Inject the filtered sample onto the equilibrated column.
-
Elute the sample isocratically with the mobile phase.
-
Monitor the elution profile using UV absorbance at 280 nm for protein conjugates.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the eluting peaks. The larger conjugate will elute before the smaller, unreacted biomolecule and the free linker.
-
Analyze the collected fractions by SDS-PAGE and/or analytical SEC to confirm the purity and identity of the conjugate.[8]
-
Pool the fractions containing the pure conjugate.
-
Caption: Workflow for SEC purification of this compound conjugates.
Protocol 2: Ion Exchange Chromatography (IEX)
IEX separates molecules based on their net surface charge. The attachment of the neutral this compound linker can shield the charges on a protein's surface, altering its interaction with the IEX resin and allowing for separation from the un-PEGylated form.[6] This method is particularly useful for separating species with different degrees of PEGylation.
Experimental Protocol for IEX
-
System and Reagent Preparation:
-
HPLC System: A biocompatible HPLC or FPLC system.
-
Column: Choose a cation or anion exchange column based on the isoelectric point (pI) of the biomolecule.
-
Binding Buffer (Buffer A): A low ionic strength buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
-
Elution Buffer (Buffer B): Binding buffer containing a high concentration of salt (e.g., 1 M NaCl).[6]
-
-
System Equilibration:
-
Equilibrate the IEX column with Binding Buffer until the pH and conductivity of the eluent are stable.
-
-
Sample Preparation:
-
Exchange the buffer of the crude reaction mixture into the Binding Buffer using a desalting column or dialysis.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Load the prepared sample onto the column.
-
Wash the column with Binding Buffer to remove any unbound material.
-
Elute the bound molecules using a linear gradient of increasing salt concentration (e.g., 0-100% Buffer B over 20-30 column volumes). The PEGylated conjugate typically elutes at a lower salt concentration than the more highly charged un-PEGylated biomolecule.
-
-
Fraction Collection and Analysis:
-
Collect fractions across the salt gradient.
-
Analyze the fractions by SDS-PAGE and/or analytical IEX to identify those containing the pure conjugate.
-
Pool the pure fractions and desalt if necessary for downstream applications.
-
Caption: Workflow for IEX purification of this compound conjugates.
Protocol 3: Reversed-Phase Chromatography (RPC)
RPC separates molecules based on their hydrophobicity.[10][13] It is a high-resolution technique well-suited for the purification of small molecule and peptide conjugates of this compound.[11]
Experimental Protocol for RPC
-
System and Reagent Preparation:
-
System Equilibration:
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.
-
Filter the sample through a 0.22 µm syringe filter.
-
-
Chromatographic Run:
-
Inject the prepared sample onto the column.
-
Apply a linear gradient of increasing Mobile Phase B to elute the components. A typical gradient might be 5% to 95% B over 30-40 minutes. The optimal gradient will depend on the hydrophobicity of the conjugate.
-
-
Fraction Collection and Analysis:
-
Collect fractions corresponding to the eluting peaks.
-
Analyze the purity of the collected fractions by analytical RP-HPLC or LC-MS.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.[9]
-
Caption: Workflow for RPC purification of this compound conjugates.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. chempep.com [chempep.com]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ualberta.ca [ualberta.ca]
Application Notes and Protocols for the Characterization of Amino-PEG2-(CH2)3CO2H Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG2-(CH2)3CO2H is a heterobifunctional linker molecule widely employed in biomedical research and drug development. Its structure, featuring a terminal primary amine and a terminal carboxylic acid separated by a short, hydrophilic polyethylene glycol (PEG) chain, makes it an invaluable tool for bioconjugation. The PEG spacer enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile of the resulting conjugates. This document provides detailed application notes and protocols for the analytical characterization of this compound and its conjugates, with a focus on techniques essential for ensuring the quality, consistency, and efficacy of the final product.
Core Analytical Techniques
A multi-faceted analytical approach is required to fully characterize conjugates of this compound. The primary techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation of the linker and its conjugates, and to assess purity.
-
Mass Spectrometry (MS): To determine the precise molecular weight of the linker and its conjugates, confirming successful conjugation and identifying any side products.
-
High-Performance Liquid Chromatography (HPLC): For purification of the conjugate and to determine its purity and homogeneity.
Application Note 1: Structural Verification and Purity Assessment by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound and its conjugates. ¹H NMR provides detailed information about the chemical environment of protons, allowing for the verification of the linker's structure and the assessment of its purity.
Data Presentation: Expected ¹H NMR Chemical Shifts
The following table summarizes the expected chemical shifts for the protons of this compound in a suitable deuterated solvent such as D₂O or CDCl₃. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Protons (by position) | Multiplicity | Approximate Chemical Shift (δ, ppm) | Integration |
| H₂N-CH₂ -CH₂-O- | Triplet | ~2.9 - 3.1 | 2H |
| H₂N-CH₂-CH₂ -O- | Triplet | ~3.6 - 3.7 | 2H |
| -O-CH₂ -CH₂ -O- | Multiplet | ~3.6 - 3.8 | 4H |
| -O-CH₂ -CH₂-CH₂-COOH | Triplet | ~3.5 - 3.6 | 2H |
| -O-CH₂-CH₂ -CH₂-COOH | Multiplet | ~1.8 - 2.0 | 2H |
| -O-CH₂-CH₂-CH₂ -COOH | Triplet | ~2.3 - 2.5 | 2H |
| -COOH | Singlet (broad) | ~10 - 12 (if not exchanged) | 1H |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.
Upon conjugation to a molecule (e.g., a peptide or small molecule) via either the amine or carboxylic acid, characteristic shifts in the signals of the adjacent methylene groups are expected. For instance, formation of an amide bond at the carboxylic acid end will typically shift the adjacent -CH₂- protons downfield.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound linker or its conjugate into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆).
-
Gently vortex or sonicate the vial to ensure the sample is completely dissolved.
-
Filter the solution through a glass wool-plugged Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
-
-
Instrument Setup and Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiment: Standard ¹H NMR acquisition.
-
Temperature: 298 K (25 °C).
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
Data Analysis:
-
Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).
-
Perform a Fourier transform, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the residual solvent peak to its known chemical shift or the TMS peak to 0.00 ppm.
-
Integrate all peaks and compare the integral ratios to the expected values to confirm the structure and assess purity. A purity of ≥97.0% is often expected for high-quality reagents[1].
-
Application Note 2: Confirmation of Conjugation by Mass Spectrometry
Mass spectrometry is an indispensable technique for the characterization of bioconjugates. It provides a highly accurate measurement of the molecular weight, thereby confirming the successful covalent linkage of the this compound to the target molecule. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
Data Presentation: Expected Mass Shifts upon Conjugation
The table below shows the theoretical monoisotopic and average masses of the this compound linker and the expected mass increase upon its conjugation to a target molecule.
| Species | Molecular Formula | Monoisotopic Mass (Da) | Average Mass (Da) |
| This compound | C₈H₁₇NO₄ | 191.1158 | 191.22 |
| Mass shift upon amide bond formation | -H₂O | -18.0106 | -18.015 |
| Net Mass Addition | C₈H₁₅NO₃ | 173.1052 | 173.205 |
When conjugating the linker, a molecule of water is lost. Therefore, the net mass added to the target molecule is the mass of the linker minus the mass of water.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation:
-
Dissolve the purified conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of approximately 0.1-1.0 mg/mL.
-
For complex samples, an upstream chromatographic separation is necessary.
-
-
LC-MS System and Conditions:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column suitable for peptides or small molecules (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to resolve the conjugate from starting materials (e.g., 5% to 95% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Mass Spectrometer: An ESI-TOF or ESI-Orbitrap mass spectrometer.
-
Ionization Mode: Positive ion mode is typically used.
-
Scan Range: A range appropriate for the expected m/z of the conjugate (e.g., m/z 200-2000).
-
-
Data Analysis:
-
Extract the total ion chromatogram (TIC) to visualize the separation.
-
Generate the mass spectrum for the peak corresponding to the conjugate.
-
Deconvolute the mass spectrum if multiple charge states are observed to determine the zero-charge mass.
-
Compare the experimentally determined mass to the theoretical mass of the conjugate to confirm its identity. The high resolution of modern mass spectrometers allows for the unambiguous identification of the molecular formula.
-
Application Note 3: Purification and Purity Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) is the primary method for both the purification of this compound conjugates and the assessment of their purity. Reversed-phase HPLC (RP-HPLC) is most commonly used, separating molecules based on their hydrophobicity.
Data Presentation: Representative HPLC Data
The following table presents hypothetical data illustrating the change in retention time upon conjugation of a model peptide with this compound.
| Analyte | Retention Time (minutes) | Purity (by peak area %) |
| Model Peptide (e.g., a 10-mer) | 12.5 | >98% |
| This compound | 3.2 | >97% |
| Peptide-PEG2-(CH2)3CO2H Conjugate | 11.8 | >95% after purification |
Note: The addition of the hydrophilic PEG linker typically results in a slight decrease in retention time on a reversed-phase column compared to the unconjugated peptide, depending on the peptide's sequence.
Experimental Protocol: RP-HPLC Purification and Analysis
-
Instrumentation and Columns:
-
System: A preparative or analytical HPLC system with a UV detector.
-
Column: A C18 reversed-phase column. For purification, a preparative column is used. For analysis, an analytical column (e.g., 4.6 mm x 150 mm, 3.5 µm) is suitable.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
-
-
Purification Protocol (Preparative HPLC):
-
Dissolve the crude reaction mixture in a minimal amount of Mobile Phase A.
-
Equilibrate the preparative column with the initial mobile phase conditions (e.g., 5% B).
-
Inject the sample onto the column.
-
Elute the conjugate using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes).
-
Monitor the elution profile at 214 nm and 280 nm.
-
Collect fractions corresponding to the product peak.
-
-
Analysis Protocol (Analytical HPLC):
-
Analyze the collected fractions for purity.
-
Inject a small volume (e.g., 10 µL) of each fraction onto the analytical column.
-
Run a fast gradient (e.g., 5% to 95% B over 10 minutes).
-
Pool the fractions that contain the pure product.
-
Lyophilize the pooled fractions to obtain the purified conjugate.
-
Determine the final purity by integrating the peak area of the product in the chromatogram relative to the total area of all peaks.
-
Mandatory Visualizations
Experimental Workflow for Bioconjugation and Characterization
Application in PROTACs: Ubiquitin-Proteasome Pathway
This compound is often used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). The following diagram illustrates the mechanism of action of a PROTAC in hijacking the ubiquitin-proteasome system to induce degradation of a target protein.
References
Application Notes and Protocols for the Reaction of Amino-PEG2-(CH2)3CO2H with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG2-(CH2)3CO2H is a heterobifunctional linker containing a primary amine and a terminal carboxylic acid, separated by a short, hydrophilic polyethylene glycol (PEG) spacer. This reagent is widely utilized in bioconjugation, drug delivery, and surface modification to covalently link molecules of interest. The carboxylic acid moiety can be activated to react with primary amines on proteins, peptides, small molecules, or surfaces, forming a stable amide bond. The most common and efficient method for this conjugation is through the use of carbodiimide chemistry, specifically with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2] This two-step process enhances coupling efficiency and minimizes side reactions.[1][2]
These application notes provide a detailed overview of the reaction mechanism, key experimental considerations, and protocols for the successful conjugation of this compound to primary amines.
Reaction Mechanism
The EDC/NHS-mediated coupling of this compound to a primary amine proceeds in two main stages:
-
Activation of the Carboxylic Acid: EDC activates the carboxyl group of this compound to form a highly reactive but unstable O-acylisourea intermediate.[1][2]
-
Formation of a Stable NHS Ester: In the presence of NHS or sulfo-NHS, the O-acylisourea intermediate is converted into a more stable, amine-reactive NHS ester. This intermediate is less susceptible to hydrolysis in aqueous environments compared to the O-acylisourea intermediate.[1][2]
-
Amine Coupling: The NHS ester readily reacts with a primary amine-containing molecule via nucleophilic attack, forming a stable amide bond and releasing NHS or sulfo-NHS as a byproduct.[1][3]
Caption: EDC/NHS reaction mechanism for amine coupling.
Data Presentation
Table 1: Recommended Reaction Conditions for EDC/NHS Coupling
| Parameter | Recommended Condition | Notes |
| Activation pH | 4.5 - 6.0 | MES buffer is commonly used for the activation step.[4] |
| Coupling pH | 7.0 - 8.5 | Phosphate-buffered saline (PBS) is a suitable buffer for the coupling reaction.[4] The rate of aminolysis is higher at a more alkaline pH, but the hydrolysis of the NHS ester also increases.[3][5] |
| Temperature | 4°C to Room Temperature | Lower temperatures (4°C) can be used for overnight reactions to minimize hydrolysis of the NHS ester.[4] |
| Molar Ratio (EDC:NHS:PEG-COOH) | 2:1:1 to 5:2:1 | A molar excess of EDC and NHS is generally recommended to drive the reaction towards completion.[6] |
| Reaction Time (Activation) | 15 - 30 minutes | At room temperature. |
| Reaction Time (Coupling) | 1 - 2 hours to overnight | Reaction time should be optimized based on the reactivity of the primary amine.[4] |
Table 2: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Approximate Half-life of NHS Ester |
| 7.0 | 4 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
| 9.0 | Room Temperature | < 10 minutes |
This data highlights the importance of performing the amine coupling step promptly after the activation of the carboxylic acid, especially at higher pH values.[5]
Table 3: Representative PEGylation Yields for Proteins
| Protein | PEG Reagent | Molar Ratio (PEG:Protein) | pH | Reaction Time | Yield of Mono-PEGylated Product |
| Cytochrome c | 5 kDa mPEG-NHS | 25:1 | 7.0 | 15 min | 45% |
| Interferon α-2a | 20 kDa mPEG-SPA | Not specified | Not specified | Not specified | Not specified, but significant conversion observed |
| Granulocyte-Colony Stimulating Factor (G-CSF) | mPEG-propionaldehyde | 5:1 | Not specified | Not specified | Optimal for single-PEGylated product |
Note: Yields are highly dependent on the specific protein, linker, and reaction conditions. Optimization is crucial for each specific application.[7]
Experimental Protocols
Protocol 1: General Procedure for Coupling this compound to a Primary Amine-Containing Molecule
This protocol describes a two-step procedure that generally yields higher efficiency.
Materials:
-
This compound
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Primary amine-containing molecule (e.g., protein, peptide, small molecule)
-
Anhydrous DMSO or DMF (if needed to dissolve reagents)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening to prevent moisture condensation.
-
Prepare a fresh stock solution of EDC (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO immediately before use.
-
Prepare a fresh stock solution of NHS/Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer or anhydrous DMSO immediately before use.
-
Dissolve this compound in Activation Buffer to the desired concentration.
-
Dissolve the primary amine-containing molecule in Coupling Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the this compound solution with a 2- to 5-fold molar excess of EDC and NHS/Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Conjugation to the Primary Amine:
-
Immediately add the activated this compound solution to the solution of the primary amine-containing molecule. The pH of the final reaction mixture should be between 7.0 and 8.5.
-
Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the conjugate to remove excess reagents and byproducts using a desalting column, dialysis, or other appropriate chromatographic techniques.
-
Protocol 2: Characterization of the Conjugate
SDS-PAGE (for protein conjugates):
-
Analyze the reaction mixture by SDS-PAGE. A successful conjugation will result in a shift in the molecular weight of the protein band corresponding to the mass of the attached PEG linker.[8]
Mass Spectrometry (MS):
-
Determine the molecular weight of the conjugate using MALDI-TOF or ESI-MS to confirm the successful conjugation and to determine the degree of PEGylation (number of PEG chains per molecule).[9][10]
HPLC:
-
Use size-exclusion (SEC) or reversed-phase (RP) HPLC to separate the conjugate from unreacted starting materials and to assess the purity of the final product.[8][11]
Experimental Workflow Diagram
Caption: General experimental workflow for conjugation.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conjugation | Inactive EDC or NHS/Sulfo-NHS | Use fresh, high-quality reagents. Equilibrate to room temperature before opening to avoid moisture contamination. |
| Incorrect buffer composition | Ensure buffers are free of primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) during the respective reaction steps. | |
| Incorrect pH | Verify the pH of the Activation and Coupling Buffers. | |
| Hydrolysis of NHS ester | Perform the coupling step immediately after activation. Consider performing the reaction at a lower temperature (4°C). | |
| Precipitation of Protein | High concentration of organic solvent | If using DMSO or DMF to dissolve reagents, keep the final concentration in the reaction mixture low (<10%). |
| Protein instability at reaction pH | Ensure the protein is stable at the chosen coupling pH. Perform a buffer screen if necessary. | |
| Multiple Conjugation Products | High molar excess of PEG linker | Optimize the molar ratio of the Amino-PEG-COOH to the amine-containing molecule to control the degree of labeling. |
| Reaction time is too long | Reduce the coupling reaction time. |
References
- 1. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Amino-PEG2-(CH2)3CO2H in Bioconjugation and Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino-PEG2-(CH2)3CO2H is a versatile heterobifunctional linker widely used in the fields of bioconjugation, drug delivery, and surface modification.[1][2] Its structure comprises a primary amine group and a terminal carboxylic acid, separated by a hydrophilic di-ethylene glycol (PEG2) spacer.[1][2] The amine group can readily react with activated carboxylic acids (e.g., NHS esters) or carbonyls, while the carboxylic acid can be activated to couple with primary amines on proteins, peptides, or other molecules.[2][3] The PEG spacer enhances aqueous solubility and reduces steric hindrance, making it an ideal tool for linking molecules of interest.[2][3]
These application notes provide detailed protocols for the use of this compound in key applications, including protein labeling and nanoparticle surface modification. The protocols are based on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form stable amide bonds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Chemical Formula | C8H17NO4 | [1] |
| Molecular Weight | 191.22 g/mol | [1] |
| Appearance | Light yellow to yellow viscous liquid | N/A |
| Purity | Typically >95% | [1] |
| Solubility | Soluble in water and most organic solvents | N/A |
| Storage | 4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month (protect from light) | N/A |
Stoichiometry and Reaction Parameters
Successful conjugation with this compound using EDC/NHS chemistry is dependent on several key parameters, including the molar ratios of reactants, pH, and reaction time. The following table summarizes recommended starting conditions for the activation of the carboxylic acid group of this compound and subsequent coupling to a primary amine-containing molecule (e.g., a protein). It is important to note that optimal conditions may vary depending on the specific substrates and should be empirically determined.[4]
| Parameter | Recommended Range | Notes |
| Molar Ratio (this compound : EDC : NHS) | 1 : (2-10) : (2-5) | An excess of EDC and NHS is used to drive the activation of the carboxylic acid.[4] |
| Molar Ratio (Activated PEG Linker : Amine-containing Molecule) | (10-20) : 1 | A molar excess of the activated PEG linker is typically used to ensure efficient conjugation to the target molecule.[5] |
| Activation Buffer pH | 4.5 - 6.0 | MES buffer is commonly used for the activation step.[4] |
| Conjugation Buffer pH | 7.2 - 7.5 | Phosphate-buffered saline (PBS) is a suitable buffer for the coupling reaction. Buffers containing primary amines (e.g., Tris) should be avoided.[4][5] |
| Activation Time | 15 - 30 minutes | At room temperature.[5] |
| Conjugation Time | 2 hours at room temperature or overnight at 4°C | Reaction time can be adjusted to control the degree of modification.[5] |
| Quenching Agent | 10-50 mM Tris-HCl or Glycine | Used to stop the reaction by hydrolyzing unreacted NHS esters.[5] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the covalent attachment of this compound to primary amines (e.g., lysine residues) on a target protein.
Materials:
-
This compound
-
Protein of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[4]
-
Conjugation Buffer: 100 mM Phosphate-buffered saline (PBS), pH 7.2-7.5[4]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[4]
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (if needed for dissolving reagents)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or Activation Buffer immediately before use.
-
Prepare the protein solution in Conjugation Buffer at a known concentration (e.g., 1-10 mg/mL).
-
-
Activation of this compound:
-
Conjugation to the Protein:
-
Quenching the Reaction:
-
Purification:
-
Remove unreacted PEG linker and byproducts by dialysis against a suitable buffer or by using a desalting column.
-
-
Characterization:
-
The degree of PEGylation can be assessed by techniques such as SDS-PAGE (which will show an increase in molecular weight) and mass spectrometry.[6]
-
Protocol 2: Surface Modification of Carboxylated Nanoparticles
This protocol details the covalent attachment of the amine group of this compound to carboxylated nanoparticles.
Materials:
-
This compound
-
Carboxylated nanoparticles
-
EDC
-
NHS or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 100 mM PBS, pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Centrifugation equipment
Procedure:
-
Nanoparticle Preparation:
-
Disperse the carboxylated nanoparticles in Activation Buffer.
-
-
Activation of Nanoparticle Carboxyl Groups:
-
Add EDC (typically a 10-fold molar excess over available carboxyl groups) and NHS (a 5-fold molar excess) to the nanoparticle suspension.
-
Incubate for 15 minutes at room temperature with gentle mixing.
-
-
Washing:
-
Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and NHS.
-
Resuspend the nanoparticle pellet in Coupling Buffer.
-
-
Conjugation with this compound:
-
Prepare a solution of this compound in Coupling Buffer.
-
Add the this compound solution to the activated nanoparticle suspension. A 10- to 50-fold molar excess of the PEG linker relative to the nanoparticles is a common starting point.[7]
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching and Purification:
-
Add Quenching Buffer to stop the reaction.
-
Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in a suitable buffer to remove unreacted materials.[7]
-
-
Characterization:
-
Successful surface modification can be confirmed by measuring changes in nanoparticle size (e.g., via Dynamic Light Scattering) and surface charge (zeta potential).
-
Diagrams
Caption: Workflow for Protein Conjugation.
Caption: Nanoparticle Surface Modification Workflow.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for Amino-PEG2-(CH2)3CO2H in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The modification of peptides with polyethylene glycol (PEG) linkers, a process known as PEGylation, is a widely adopted strategy in drug development to enhance the therapeutic properties of peptides and proteins.[1][2][3][4][5] The covalent attachment of PEG chains can improve a peptide's solubility, increase its stability against proteolytic degradation, reduce immunogenicity, and prolong its circulating half-life.[2][3][5][6] Amino-PEG2-(CH2)3CO2H is a short, hydrophilic linker that can be incorporated into peptides to impart these beneficial properties.
For successful integration into a peptide during solid-phase peptide synthesis (SPPS), the amino group of the PEG linker must be protected, typically with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This ensures the controlled, directional synthesis of the peptide chain. The Fmoc-protected version, Fmoc-NH-PEG2-(CH2)3CO2H , is treated as a specialized amino acid derivative and is typically coupled to the N-terminus of the peptide after the desired sequence has been assembled on the solid support.[1]
This document provides detailed application notes and protocols for the use of Fmoc-NH-PEG2-(CH2)3CO2H in Fmoc-based solid-phase peptide synthesis.
Key Applications
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the solubility of hydrophobic or aggregation-prone peptides in aqueous media.[2][7][8]
-
Improved Pharmacokinetics: PEGylation increases the hydrodynamic volume of the peptide, reducing renal clearance and extending its in-vivo half-life.[2][3][5]
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the peptide surface, potentially reducing its recognition by the immune system.[3]
-
Increased Proteolytic Stability: The steric hindrance provided by the PEG linker can protect the peptide from degradation by proteases.[2][3][5]
Data Presentation
The incorporation of a PEG linker at the N-terminus of a peptide can have a significant positive impact on the overall synthesis yield, purity, and solubility compared to unmodified or lipidated peptides. The following tables summarize representative data from a study on the synthesis of mesothelin-derived peptide epitopes.[7][8]
Table 1: Comparison of Crude Peptide Yield and Purity
| Peptide ID | N-Terminal Modification | Molecular Weight (Da) | Crude Yield (%) | Crude Purity (%) |
| MSLN 1 | Unmodified (NH2) | 1599.9 | 67 | 84 |
| MSLN 1-PEG | PEGylated | 2849.4 | 78 | 89 |
| MSLN 2 | Unmodified (NH2) | 1085.3 | 55 | 76 |
| MSLN 2-PEG | PEGylated | 2334.8 | 68 | 85 |
| MSLN 3 | Unmodified (NH2) | 2404.7 | 45 | 69 |
| MSLN 3-PEG | PEGylated | 3654.2 | 62 | 78 |
Data adapted from a study on mesothelin-derived peptides, demonstrating that PEGylation consistently improves crude yield and purity.[7][8]
Table 2: Comparison of Purified Peptide Recovery and Solubility
| Peptide ID | N-Terminal Modification | % Recovery after Purification | Solubility (1 mg/mL in aqueous buffer) |
| MSLN 1 | Unmodified (NH2) | 31 | Soluble |
| MSLN 1-PEG | PEGylated | 55 | Enhanced |
| MSLN 2 | Unmodified (NH2) | 29 | Poor |
| MSLN 2-PEG | PEGylated | 48 | Enhanced |
| MSLN 3 | Unmodified (NH2) | 11 | Poor |
| MSLN 3-PEG | PEGylated | 21 | Enhanced |
Data adapted from the same study, showing that PEGylation leads to a significant increase in the recovery of pure peptide and enhances solubility, which is particularly beneficial for hydrophobic sequences.[7][8]
Experimental Protocols
The following protocols outline the standard procedures for incorporating Fmoc-NH-PEG2-(CH2)3CO2H into a peptide using manual or automated Fmoc-based solid-phase peptide synthesis.
Protocol 1: Standard Fmoc-SPPS Peptide Elongation
This protocol describes the iterative process of building the peptide chain on a solid support resin before the addition of the PEG linker.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin for C-terminal amide)
-
Fmoc-protected amino acids
-
Coupling Reagent: 0.5 M O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) in DMF
-
Base: 2 M N,N-Diisopropylethylamine (DIPEA) in N-Methyl-2-pyrrolidone (NMP)
-
Deprotection Solution: 20% (v/v) piperidine in DMF
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
SPPS reaction vessel
Methodology:
-
Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate for 5 minutes, then drain.
-
Add a fresh aliquot of 20% piperidine in DMF and agitate for an additional 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) and DCM (2-3 times) to remove all traces of piperidine.
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the Fmoc-amino acid (3-5 equivalents relative to resin loading) by dissolving it in DMF and adding the coupling reagent (e.g., HBTU, 0.95 equivalents to the amino acid) and base (e.g., DIPEA, 2 equivalents to the amino acid).
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the reaction completion using a qualitative method like the Kaiser test. If the test is positive (indicating free amines), the coupling step can be repeated.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents.
-
-
Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.
Caption: Standard Fmoc-SPPS cycle for peptide chain elongation.
Protocol 2: N-Terminal PEGylation with Fmoc-NH-PEG2-(CH2)3CO2H
This protocol details the coupling of the PEG linker to the N-terminus of the completed peptide chain on the resin.
Materials:
-
Peptide-resin from Protocol 1 (with the final N-terminal Fmoc group removed)
-
Fmoc-NH-PEG2-(CH2)3CO2H
-
Coupling Reagent: 0.5 M O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) in DMF
-
Base: 2 M N,N-Diisopropylethylamine (DIPEA) in NMP
-
Solvents: DMF, DCM
Methodology:
-
Final Deprotection: Perform the final Fmoc deprotection on the N-terminal amino acid of the peptide-resin as described in Protocol 1, Step 2.
-
PEG Linker Activation:
-
In a separate vial, dissolve Fmoc-NH-PEG2-(CH2)3CO2H (2-3 equivalents relative to resin loading) in DMF.
-
Add HATU (1.95 equivalents to the PEG linker) and DIPEA (4-6 equivalents to the PEG linker) to the solution.
-
Mix for 1-2 minutes to activate the carboxylic acid of the PEG linker.
-
-
Coupling to Peptide-Resin:
-
Immediately add the activated PEG linker solution to the deprotected peptide-resin.
-
Agitate the mixture for 2-4 hours at room temperature. The longer coupling time ensures higher efficiency for the bulkier PEG linker.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the PEGylated peptide-resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove all excess reagents. The resin is now ready for cleavage.
-
Protocol 3: Cleavage and Purification
This protocol describes the final step of cleaving the PEGylated peptide from the resin and removing side-chain protecting groups.
Materials:
-
Dried PEGylated peptide-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.)
-
Cold diethyl ether
-
Centrifuge and tubes
-
HPLC system for purification
Methodology:
-
Resin Preparation: Dry the PEGylated peptide-resin thoroughly under vacuum.
-
Cleavage:
-
Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).
-
Agitate or swirl the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin to collect the filtrate containing the cleaved peptide.
-
Add the filtrate dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.
-
-
Isolation:
-
Centrifuge the ether suspension to pellet the precipitated peptide.
-
Carefully decant the ether.
-
Wash the peptide pellet with cold diethyl ether 2-3 more times to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification:
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Lyophilize the pure fractions to obtain the final PEGylated peptide as a white, fluffy powder.
-
Caption: Workflow for N-terminal PEGylation and peptide purification.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. cpcscientific.com [cpcscientific.com]
- 4. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]
- 5. creativepegworks.com [creativepegworks.com]
- 6. Frontiers | Research progress on the PEGylation of therapeutic proteins and peptides (TPPs) [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Impact of N-Terminal PEGylation on Synthesis and Purification of Peptide-Based Cancer Epitopes for Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve low yield in Amino-PEG2-(CH2)3CO2H conjugation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Amino-PEG2-(CH2)3CO2H conjugation reactions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the EDC/NHS coupling process with this compound, presented in a question-and-answer format.
Question: Why am I observing low to no conjugation yield?
Answer: Low or no yield in your conjugation experiment can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. Below are the most common causes and their solutions.
-
Inactive EDC or NHS Reagents: Both 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are moisture-sensitive and can lose activity over time if not stored and handled correctly.[1] It is crucial to use fresh reagents and allow them to equilibrate to room temperature in a desiccator before opening to prevent moisture condensation.[2] For best results, prepare solutions of EDC and NHS immediately before use.[2]
-
Incorrect pH for Reaction Steps: The EDC/NHS chemistry involves a two-step process, each with a distinct optimal pH range.[1]
-
Activation Step: The activation of the carboxyl group on this compound by EDC is most efficient in a slightly acidic buffer, typically at a pH of 4.5-6.0.[1][3] MES buffer is commonly recommended for this step.[1][3]
-
Coupling Step: The subsequent reaction of the NHS-activated PEG with the primary amine on your target molecule is most efficient at a pH of 7.2-8.0.[1] Buffers such as phosphate-buffered saline (PBS) are suitable for this stage.[3]
-
-
Presence of Competing Nucleophiles: Buffers that contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with the reactants, significantly reducing the efficiency of the conjugation.[3][4] Ensure that your amine-containing molecule is in an amine-free and carboxyl-free buffer, such as PBS or HEPES, before starting the conjugation.[4]
-
Hydrolysis of the NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, reverting to the original carboxylic acid.[2] The rate of hydrolysis increases with higher pH.[3] Therefore, it is critical to perform the coupling step immediately after the activation of the PEG linker.[2]
Question: My conjugate is precipitating out of solution. What can I do?
Answer: Precipitation during the conjugation reaction can lead to a significant loss of yield. This issue can be caused by several factors:
-
High Degree of PEGylation: Excessive modification of your molecule with the PEG linker can lead to changes in its physicochemical properties, sometimes resulting in insolubility.[1] To mitigate this, you can try reducing the molar excess of the activated PEG linker in the reaction.[1]
-
Incorrect Buffer Conditions: The buffer system may not be optimal for maintaining the solubility of your target molecule or the final conjugate.[1] Ensure your molecule is in a buffer that maintains its stability throughout the reaction process.[1] Lowering the concentration of the protein or molecule being conjugated can also help reduce aggregation.[5]
-
High EDC Concentration: In some cases, a very high concentration of EDC can lead to precipitation.[2] If you are using a large molar excess of EDC and observing precipitation, try reducing its concentration.[2]
Question: I see a significant amount of unconjugated PEG linker after purification. How can I improve this?
Answer: The presence of a large amount of unreacted PEG linker after purification indicates an inefficient conjugation reaction or a suboptimal purification method.
-
Suboptimal Reaction Conditions: Review the troubleshooting steps for low conjugation yield mentioned above. Optimizing pH, using fresh reagents, and ensuring the absence of competing nucleophiles will drive the reaction towards the desired product.
-
Ineffective Purification Method: The chosen purification method may not be suitable for separating the unconjugated PEG linker from your final product.
-
Dialysis: For larger molecules like proteins, use a dialysis membrane with a low molecular weight cutoff (MWCO), for example, 1-3 kDa, to effectively remove the smaller this compound (MW: 191.2 g/mol ).[1]
-
Size-Exclusion Chromatography (SEC): SEC is an effective method for separating molecules based on their size and can be used to isolate the larger conjugate from the smaller, unreacted PEG linker.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC, NHS, and this compound for the coupling reaction?
A1: The optimal molar ratios can be system-dependent and often require empirical determination.[1] However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl groups of the this compound.[1] A molar excess of the PEG linker over the amine-containing molecule is also recommended to drive the reaction.[1]
Q2: Why is a two-step pH process recommended over a single pH reaction?
A2: A two-step process allows for the optimization of both the carboxyl activation and the amine coupling reactions. The acidic pH of the first step is ideal for the formation of the amine-reactive NHS ester, while the higher pH of the second step deprotonates the primary amine on the target molecule, making it a more effective nucleophile.[3] This separation of steps helps to maximize the overall yield of the conjugation.[3]
Q3: What are the recommended reaction times and temperatures?
A3: A common protocol involves incubating the activation mixture (PEG linker, EDC, and NHS) for 15-30 minutes at room temperature.[1] The subsequent conjugation reaction with the amine-containing molecule can be carried out for 1-2 hours at room temperature or overnight at 4°C.[1] Lower temperatures for longer durations can sometimes improve yield and reduce the risk of aggregation.[1]
Q4: How should I store my this compound, EDC, and NHS reagents?
A4: this compound should be stored at -20°C. EDC and NHS are moisture-sensitive and should be stored desiccated at -20°C.[2] It is crucial to allow these reagents to warm to room temperature before opening the vials to prevent moisture condensation.[2]
Q5: How do I effectively quench the EDC/NHS reaction?
A5: Quenching the reaction is important to stop the conjugation process and deactivate any unreacted NHS esters. This can be achieved by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine, to the reaction mixture. An incubation of 15-30 minutes is typically sufficient to quench the reaction.
Data Presentation
The following tables summarize key quantitative parameters for optimizing your this compound conjugation.
Table 1: Recommended pH Ranges for Two-Step EDC/NHS Coupling
| Reaction Step | Optimal pH Range | Recommended Buffer | Rationale |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | Maximizes the efficiency of EDC-mediated carboxyl activation.[1][3] |
| Amine Coupling | 7.2 - 8.0 | PBS, HEPES, Borate | Facilitates nucleophilic attack by the deprotonated primary amine on the NHS ester.[1] |
Table 2: Recommended Molar Ratios of Reagents for Conjugation
| Reagent | Recommended Molar Ratio (Reagent:Target) | Purpose |
| EDC | 2-10 fold excess over this compound | Ensures efficient activation of the carboxylic acid.[1] |
| NHS/Sulfo-NHS | 2-5 fold excess over this compound | Stabilizes the active intermediate, improving coupling efficiency.[1] A common EDC:NHS ratio is 1:1 or 1:1.2.[1] |
| This compound | 1-20 fold excess over the amine-containing molecule | Drives the reaction towards the desired PEGylated product.[1] |
Table 3: Stability of NHS-Activated Ester at Different pH Values
| pH | Half-life of NHS Ester | Implication for Conjugation |
| 7.0 | Several hours | Relatively stable, allowing for efficient coupling. |
| 8.0 | ~1 hour | Increased rate of hydrolysis; coupling should be performed promptly. |
| 8.5 | ~30 minutes | Significant hydrolysis competes with the coupling reaction. |
| > 9.0 | A few minutes | Very rapid hydrolysis, leading to low conjugation yield.[4] |
Note: Half-life values are approximate and can vary based on buffer composition and temperature.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation of this compound
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS to room temperature before opening.
-
Prepare a fresh solution of 0.1 M MES buffer, pH 5.0-6.0 (Activation Buffer).
-
Dissolve this compound in the Activation Buffer to the desired concentration.
-
Prepare fresh stock solutions of EDC and NHS in the Activation Buffer.
-
-
Activation Reaction:
-
In a reaction tube, combine the this compound solution with a 2-10 fold molar excess of EDC and a 2-5 fold molar excess of NHS.
-
Incubate the mixture for 15-30 minutes at room temperature to generate the amine-reactive NHS ester.
-
Proceed immediately to the conjugation step.
-
Protocol 2: Conjugation of Activated PEG to an Amine-Containing Molecule
-
Molecule Preparation:
-
Ensure your amine-containing molecule (e.g., protein, peptide) is in an amine-free and carboxyl-free buffer, such as PBS, at a pH of 7.2-8.0 (Conjugation Buffer). If necessary, perform a buffer exchange.
-
-
Conjugation Reaction:
-
Immediately add the freshly activated this compound solution to the solution of your amine-containing molecule. A 1-20 fold molar excess of the PEG linker over the amine-containing molecule is a good starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using an appropriate method, such as dialysis, size-exclusion chromatography (SEC), or other chromatographic techniques.
-
Visualizations
Caption: Workflow for the two-step EDC/NHS conjugation of this compound.
Caption: Troubleshooting flowchart for low yield in this compound conjugation.
References
Technical Support Center: Amino-PEG2-(CH2)3CO2H Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent aggregation issues when working with Amino-PEG2-(CH2)3CO2H conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of aggregation when using this compound for conjugation?
Aggregation of conjugates involving this compound can stem from several factors:
-
Intermolecular Cross-linking: Since this compound is a heterobifunctional linker with both an amine and a carboxyl group, there is a risk of self-polymerization or cross-linking of the target molecule if both functional groups are not appropriately managed during a one-pot reaction.[1]
-
Suboptimal Reaction Conditions: Key parameters such as pH, temperature, and buffer composition significantly impact the stability of the protein or molecule being conjugated. Deviations from the optimal range can expose hydrophobic regions, leading to aggregation.[2]
-
High Concentrations: Elevated concentrations of the protein or the PEG linker increase the probability of intermolecular interactions, which can result in aggregation.
-
Charge Neutralization: The conjugation reaction targets and neutralizes charged groups on the protein surface (e.g., lysine residues). This alteration in the protein's surface charge can disrupt its natural electrostatic balance, potentially leading to the exposure of hydrophobic patches and subsequent aggregation.
-
Poor Reagent Quality: Impurities in the this compound or the coupling reagents (like EDC and NHS) can lead to unwanted side reactions and aggregation. EDC and NHS are particularly sensitive to moisture and can lose activity if not stored properly.[1]
Q2: How does the bifunctional nature of this compound contribute to potential aggregation?
The presence of both a primary amine and a carboxylic acid on the same molecule can lead to self-polymerization of the linker or intramolecular cyclization, especially in a one-pot reaction setup where both ends are reactive. This can compete with the desired conjugation to the target molecule and result in complex mixtures and aggregates.[1] To mitigate this, a two-step conjugation protocol is highly recommended.[1]
Q3: What is the recommended storage and handling for this compound to maintain its quality?
Proper storage and handling are crucial for preventing degradation of the reagent, which could lead to failed conjugations and aggregation.
-
Storage: The solid reagent should be stored at -20°C in a desiccator.[1] When stored correctly as a powder, it can be stable for extended periods. Once in solution (e.g., in DMSO), it should be aliquoted and stored at -80°C for up to six months or -20°C for one month to minimize freeze-thaw cycles.[1]
-
Handling: Before use, always allow the vial to warm to room temperature before opening to prevent moisture condensation.[1] Handle the reagent in a dry environment with clean, dry spatulas.
Q4: Can I perform a one-pot conjugation reaction with this compound?
While a one-pot reaction is technically possible, it is strongly discouraged due to the bifunctional nature of this compound. A one-pot setup can lead to self-polymerization of the linker and other side reactions, resulting in a low yield of the desired conjugate and a higher propensity for aggregation.[1] A two-step protocol is the recommended approach for cleaner reactions and higher yields.[1]
Troubleshooting Guides
Issue 1: Visible Precipitation or Increased Turbidity During Conjugation
This is a clear indicator of significant aggregation. Follow this guide to troubleshoot the issue.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH | Verify the pH of your reaction buffers. For the activation of the carboxyl group with EDC/NHS, a pH of 4.5-6.0 is optimal. For the subsequent coupling to a primary amine, a pH of 7.2-8.5 is recommended.[1] |
| Inappropriate Buffer | Ensure you are not using buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as these will compete with the reaction.[1] Recommended buffers include MES for the activation step and PBS or HEPES for the coupling step.[1] |
| High Reactant Concentrations | Reduce the concentration of your protein and/or the this compound linker. |
| One-Pot Reaction | If you are using a one-pot method, switch to a two-step protocol to prevent self-polymerization of the linker.[1] |
| Suboptimal Temperature | Perform the reaction at a lower temperature (e.g., 4°C) to slow down the reaction rate, which may favor the desired intramolecular modification over intermolecular aggregation. |
Experimental Protocols & Methodologies
Protocol 1: Two-Step EDC/NHS Coupling of this compound to a Protein's Amine Groups
This protocol is designed to conjugate the carboxylic acid end of the PEG linker to primary amines on a target protein.
Materials:
-
This compound
-
Target protein with primary amine groups
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 4.5-6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl or 1 M Glycine, pH 7.5
-
Anhydrous DMSO or DMF
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate all reagents to room temperature before use.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in anhydrous DMSO or DMF immediately before use.[3]
-
Dissolve the target protein in the Coupling Buffer at a concentration of 1-10 mg/mL.[3]
-
Dissolve this compound in the Activation Buffer.
-
-
Activation of this compound:
-
Conjugation to the Protein:
-
Immediately add the activated linker solution to the protein solution. The final reaction pH should be between 7.2 and 7.5.[3]
-
A common starting point is a 10- to 20-fold molar excess of the activated linker to the protein.[3]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[3]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the conjugate from excess linker and byproducts using a desalting column or size-exclusion chromatography (SEC).
-
Protocol 2: Detection and Quantification of Aggregates using Size-Exclusion Chromatography (SEC-HPLC)
SEC is a primary method for separating molecules based on their size in solution, allowing for the quantification of monomers, dimers, and larger aggregates.[4][5]
Materials:
-
UHPLC or HPLC system with a UV detector
-
SEC column suitable for the size range of the protein and its potential aggregates
-
Mobile Phase: A buffer appropriate for the protein, typically phosphate-based with a salt like NaCl (e.g., 150 mM sodium phosphate, pH 7.0).
-
Protein conjugate sample
-
Molecular weight standards for column calibration (optional)
Procedure:
-
System and Column Equilibration:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.
-
-
Sample Preparation:
-
Filter the protein conjugate sample through a 0.22 µm syringe filter to remove any large particulates.
-
Dilute the sample to an appropriate concentration within the linear range of the detector.
-
-
Injection and Separation:
-
Inject a defined volume of the prepared sample onto the column.
-
The separation occurs based on hydrodynamic volume, with larger molecules (aggregates) eluting before smaller ones (monomers).[6]
-
-
Data Analysis:
-
Monitor the elution profile at a suitable wavelength (typically 280 nm for proteins).
-
Integrate the peak areas corresponding to the monomer, dimer, and any higher-order aggregates.
-
Calculate the percentage of each species by dividing the peak area of that species by the total peak area of all species.
-
Protocol 3: Aggregate Analysis by Dynamic Light Scattering (DLS)
DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of larger aggregates.[7][8]
Materials:
-
DLS instrument
-
Low-volume cuvette
-
Filtered protein conjugate sample
Procedure:
-
Sample Preparation:
-
Measurement:
-
Place the cuvette in the DLS instrument and allow the sample to equilibrate to the desired temperature.
-
Set the measurement parameters according to the instrument's software, including the viscosity and refractive index of the solvent.
-
Acquire data for a sufficient duration to obtain a stable correlation function.
-
-
Data Analysis:
-
The instrument's software will calculate the size distribution of the particles in the sample.
-
The presence of peaks corresponding to larger hydrodynamic radii indicates the presence of aggregates. The polydispersity index (PDI) gives an indication of the heterogeneity of the sample, with higher values suggesting a wider range of particle sizes and potential aggregation.
-
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for designing and troubleshooting your conjugation experiments.
Table 1: Recommended Reaction Conditions for Two-Step EDC/NHS Coupling
| Parameter | Activation Step | Coupling Step |
| pH | 4.5 - 6.0 | 7.2 - 8.5 |
| Buffer | MES | PBS, HEPES |
| Temperature | Room Temperature | 4°C to Room Temperature |
| Duration | 15 - 30 minutes | 2 - 4 hours (RT) or Overnight (4°C) |
| EDC:Linker Molar Ratio | 1.5 - 5 : 1 | - |
| NHS:Linker Molar Ratio | 1.2 - 2 : 1 | - |
| Activated Linker:Protein Molar Ratio | - | 10 - 50 : 1 |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Aqueous Buffers (e.g., PBS, MES) | Soluble[10] |
| DMSO (Dimethyl Sulfoxide) | Soluble |
| DMF (Dimethylformamide) | Soluble |
Note: If solubility issues arise with the final conjugate, consider adjusting the pH of the buffer away from the isoelectric point of the conjugate or adding a small percentage (5-10%) of a water-miscible organic co-solvent like DMSO or DMF.[11]
Visualizations
Caption: A recommended workflow for conjugating this compound to prevent aggregation.
Caption: Key factors that can contribute to the aggregation of conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. Dynamic Light Scattering (DLS) for Protein Interaction Analysis | MolecularCloud [molecularcloud.org]
- 8. azonano.com [azonano.com]
- 9. research.cbc.osu.edu [research.cbc.osu.edu]
- 10. This compound - Amerigo Scientific [amerigoscientific.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: EDC/NHS Coupling with Amino-PEG2-(CH2)3CO2H
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the use of Amino-PEG2-(CH2)3CO2H in 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of an EDC/NHS reaction with this compound?
A1: The EDC/NHS coupling reaction is a "zero-length" crosslinking process that forms a stable amide bond between a carboxyl group and a primary amine. The reaction proceeds in two main steps:
-
Carboxylic Acid Activation: EDC reacts with a carboxyl group (either on your molecule of interest or on the this compound linker) to form a highly reactive but unstable O-acylisourea intermediate.[1][2] This step is most efficient in an acidic environment (pH 4.5-6.0).[3][4]
-
NHS Ester Formation and Amine Reaction: NHS is added to react with the O-acylisourea intermediate, creating a more stable, amine-reactive NHS ester.[5] This NHS ester is less susceptible to hydrolysis and can then efficiently react with a primary amine at a physiological to slightly basic pH (7.0-8.5) to form a stable amide bond, releasing NHS as a byproduct.[3][4]
Q2: What are the primary side reactions to be aware of when using this compound with EDC/NHS?
A2: The most common side reactions include:
-
Hydrolysis: The O-acylisourea intermediate and the NHS ester are both susceptible to hydrolysis in aqueous solutions.[3] This is a major competing reaction that regenerates the carboxylic acid and reduces coupling efficiency. The rate of NHS ester hydrolysis increases significantly with higher pH.[6][7]
-
N-acylurea Formation: The O-acylisourea intermediate can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea byproduct.[8] This side reaction inactivates the activated carboxyl group.
-
Self-Polymerization/Intramolecular Cyclization: Since this compound contains both a primary amine and a carboxylic acid, there is a risk of self-polymerization (intermolecular reaction) or intramolecular cyclization. This can be minimized by using a two-step protocol where excess EDC and NHS are removed after the activation of one molecule before the addition of the second molecule.[9][10]
-
Reaction with Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete with your target molecules for reaction with the activated species.[4][11]
Q3: How can I control which end of the this compound linker reacts?
A3: To achieve selective conjugation, you can employ a two-step protocol.
-
To react the carboxyl end of the PEG linker: First, activate the carboxyl group of the this compound with EDC and NHS in an acidic buffer (e.g., MES, pH 4.5-6.0). Then, introduce your amine-containing molecule and raise the pH to 7.2-8.5 (e.g., with PBS) for the coupling reaction.[5]
-
To react the amine end of the PEG linker: First, activate the carboxyl group on your target molecule with EDC and NHS. It is recommended to then remove the excess EDC and NHS using a desalting column or dialysis.[4] Finally, add the this compound and adjust the pH to the optimal range for the amine coupling reaction.
Q4: What are the optimal pH conditions for the activation and coupling steps?
A4: The two steps of the EDC/NHS reaction have different optimal pH ranges:
-
Activation Step: The activation of the carboxylic acid by EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 . A commonly used buffer for this step is MES (2-(N-morpholino)ethanesulfonic acid).[3][4]
-
Coupling Step: The reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, generally between pH 7.0 and 8.5 . Phosphate-buffered saline (PBS) at a pH of 7.2-7.5 is a frequently used buffer for this step.[3][4]
Q5: How should I handle and store my EDC and NHS reagents?
A5: Both EDC and NHS are sensitive to moisture and can lose activity if not stored and handled properly.
-
Storage: Store EDC and NHS desiccated at -20°C.[11]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent moisture condensation. After use, promptly reseal the vials and store them under dry conditions. It is highly recommended to prepare solutions of EDC and NHS immediately before use and not to prepare stock solutions for long-term storage due to their susceptibility to hydrolysis.[3]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive EDC or NHS reagents due to moisture exposure. | Use fresh, high-quality EDC and NHS. Always allow reagents to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C.[11] |
| Suboptimal pH for activation or coupling. | Verify the pH of your buffers. Use an acidic buffer (e.g., MES, pH 4.5-6.0) for the activation step and a neutral to slightly basic buffer (e.g., PBS, pH 7.2-8.5) for the coupling step.[3][4] | |
| Presence of competing amines or carboxylates in buffers. | Use non-amine and non-carboxylate buffers. Avoid Tris, glycine, and acetate buffers.[4][11] | |
| Hydrolysis of the activated NHS ester. | Perform the coupling step immediately after the activation step. Minimize the time the activated molecule is in an aqueous solution, especially at higher pH.[3] | |
| Insufficient molar excess of EDC/NHS. | Increase the molar excess of EDC and NHS relative to the carboxylic acid. A common starting point is a 2- to 5-fold molar excess.[3] | |
| Precipitation or Aggregation | High concentration of EDC. | If you observe precipitation after adding EDC, try reducing the molar excess.[3] |
| Protein aggregation due to pH shift or reagent addition. | Ensure your protein is soluble and stable in the chosen reaction buffers. A buffer exchange step may be necessary.[3] | |
| High degree of PEGylation leading to insolubility. | Reduce the molar excess of the activated PEG linker in the reaction.[11] | |
| Inconsistent Results | Variability in reagent quality or handling. | Use fresh reagents and standardize handling procedures. Avoid repeated opening and closing of reagent vials.[4] |
| Inconsistent reaction times. | Standardize the incubation times for both the activation and coupling steps.[4] | |
| Difficulty in Purification | Formation of byproducts (e.g., N-acylurea, self-polymerized linker). | Optimize reaction conditions (pH, molar ratios, time) to minimize side reactions. A two-step protocol with purification of the activated intermediate can be beneficial.[4] |
Quantitative Data Summary
Table 1: Stability of NHS Esters as a Function of pH
| pH | Temperature (°C) | Half-life of NHS Ester |
| 7.0 | 0 | 4-5 hours[7] |
| 7.0 | Ambient | ~7 hours[7] |
| 8.0 | 4 | ~1 hour[7] |
| 8.6 | 4 | 10 minutes[6][7] |
| 9.0 | Room Temperature | Minutes[7] |
Table 2: Recommended Molar Ratios for EDC/NHS Coupling
| Reactant | Molar Excess (relative to Carboxyl Groups) | Notes |
| EDC | 1.5x - 10x | A higher excess may be needed for dilute solutions. Too much EDC can lead to byproducts.[5] |
| NHS/sulfo-NHS | 1.5x - 5x | A higher excess of NHS can improve reaction speed and yield.[5] |
| Amine-containing Molecule | 1.2x - 20x | The optimal ratio depends on the specific reactants and should be determined empirically.[5] |
Table 3: Typical Reaction Times and Temperatures
| Step | Temperature | Duration | Notes |
| Activation | Room Temperature | 15 - 30 minutes | Incubation of the carboxyl-containing molecule with EDC and NHS.[3] |
| Coupling | Room Temperature or 4°C | 2 - 4 hours or overnight | Longer incubation at 4°C can improve yield for sensitive proteins.[5] |
| Quenching | Room Temperature | 15 - 30 minutes | Deactivates any unreacted NHS esters.[5] |
Experimental Protocols
Two-Step Protocol for Conjugating an Amine-Containing Molecule to the Carboxyl Terminus of this compound
-
Reagent Preparation:
-
Equilibrate EDC, NHS, and this compound to room temperature before opening.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in Activation Buffer (e.g., 0.1 M MES, pH 5.0-6.0).
-
Dissolve the amine-containing molecule in Coupling Buffer (e.g., 1X PBS, pH 7.2-7.4).
-
-
Activation of Carboxyl Group:
-
To the this compound solution, add EDC and NHS from their stock solutions (refer to Table 2 for recommended molar ratios).
-
Mix thoroughly and incubate for 15-30 minutes at room temperature.[5]
-
-
Conjugation Reaction:
-
Add the amine-containing molecule solution to the activated PEG linker solution.
-
Adjust the pH of the reaction mixture to 7.2-7.4 if necessary, using a non-amine-containing base.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[5]
-
-
Quenching the Reaction:
-
Add Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M Glycine) to a final concentration of 20-50 mM.
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[5]
-
-
Purification:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).[5]
-
Visualizations
Caption: Chemical mechanism of the two-step EDC/NHS coupling reaction and major side reactions.
Caption: General experimental workflow for a two-step EDC/NHS coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Amino-PEG2-(CH2)3CO2H Coupling Reactions
Welcome to the technical support center for optimizing your coupling reactions with Amino-PEG2-(CH2)3CO2H. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance to overcome common challenges in bioconjugation. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for coupling this compound to a primary amine-containing molecule using EDC/NHS chemistry?
A1: The EDC/NHS coupling reaction is a two-step process, with each step having a distinct optimal pH range. The initial activation of the carboxyl group on the this compound molecule using EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[1][2][3] The subsequent coupling of the NHS-activated PEG to a primary amine-containing molecule is most efficient at a neutral to slightly basic pH, ranging from 7.0 to 8.5.[1][4][5] Therefore, a two-step protocol is often recommended, where the activation is performed at a lower pH, followed by an adjustment to a higher pH for the coupling step.[1][4][6]
Q2: Which buffers should I use for the activation and coupling steps, and which should I avoid?
A2: It is critical to use buffers that do not contain primary amines or carboxylates, as these functional groups will compete with the intended reaction, reducing your coupling efficiency.[1][4]
-
For the activation step (pH 4.5-6.0): MES buffer (2-(N-morpholino)ethanesulfonic acid) is highly recommended as it is a non-amine, non-carboxylate buffer that is effective in this pH range.[1][4]
-
For the coupling step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is a common and suitable choice.[1][4] Other appropriate buffers include borate buffer and sodium bicarbonate buffer.[1]
Buffers to avoid: You should strictly avoid buffers such as Tris (tris(hydroxymethyl)aminomethane) and glycine, as they contain primary amines that will react with the NHS-activated PEG.[1][7] Acetate buffers should also be avoided as the carboxylate ions can interfere with the EDC-mediated activation.[1]
Q3: My coupling yield is low. What are the most likely pH-related causes?
A3: Low coupling yield is a common issue and is highly sensitive to pH. There are two primary pH-dependent factors to consider:
-
Inefficient Carboxyl Activation (pH is too low): The initial step, where EDC activates the carboxyl group, is most efficient at a slightly acidic pH of 4.5-6.0.[2] If the pH is too far below this range, the activation rate will decrease significantly.[2]
-
Hydrolysis of Intermediates (pH is too high): The active O-acylisourea intermediate formed by EDC and the subsequent NHS-ester are both susceptible to hydrolysis.[2][4] This hydrolysis is accelerated at neutral and higher pH values.[2] For instance, the half-life of an NHS-ester is 4-5 hours at pH 7 but drops to only 10 minutes at pH 8.6.[2]
Q4: Can I perform the entire coupling reaction in a single buffer?
A4: While a one-pot reaction is possible, a two-step protocol is often recommended to maximize efficiency and minimize side reactions, especially when working with molecules that contain both carboxyl and amine groups to prevent self-polymerization. The two-step approach involves performing the activation at a lower pH (e.g., 5.0-6.0) and then raising the pH to 7.2-8.0 for the coupling reaction.[2]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the coupling of this compound.
| Issue | Possible Cause | Recommended Solution |
| Low or No Coupling Yield | Incorrect Reaction pH: The pH is not optimal for either the activation or coupling step. | Verify the pH of your reaction buffers. For the activation of the carboxyl group with EDC, a pH of 4.5-6.0 is optimal.[1][4] For the subsequent coupling to the primary amine, a pH of 7.0-8.5 is favored.[1][4][5] Consider a two-step protocol with pH adjustment.[1][4] |
| Inactive Reagents: EDC and NHS are moisture-sensitive. | Use fresh, high-quality reagents. Store them desiccated at -20°C.[4] Allow vials to warm to room temperature before opening to prevent condensation.[4] It is best to prepare EDC and NHS solutions immediately before use.[4] | |
| Inappropriate Buffer: The buffer contains competing primary amines or carboxylates. | Use a non-amine, non-carboxylate buffer like MES for the activation step.[1][4] Use PBS or borate buffer for the coupling step.[1] Avoid buffers like Tris and glycine.[1][7] | |
| Hydrolysis of Intermediates: The O-acylisourea or NHS-ester intermediates are being hydrolyzed. | Perform the reaction steps as promptly as possible. The addition of NHS or its water-soluble analog, Sulfo-NHS, helps to create a more stable amine-reactive intermediate.[4] | |
| Protein Aggregation | Suboptimal pH: The reaction pH is too close to the isoelectric point (pI) of the protein, reducing its solubility. | Ensure your reaction pH is at least 1-2 units away from the pI of your protein. Consider performing the reaction in a more dilute solution or adjusting the buffer pH.[2] |
| Inconsistent Results | Poor pH Control: Small variations in buffer preparation are leading to inconsistent pH. | Calibrate your pH meter regularly. Prepare fresh buffers for each experiment. Consider using a buffer with a pKa close to the target pH for better buffering capacity. |
Quantitative Data Summary
The following table summarizes the key pH-dependent parameters for EDC/NHS coupling reactions.
| Parameter | Optimal pH Range | Key Considerations |
| Carboxyl Activation (with EDC) | 4.5 - 6.0[1][2][3] | Most efficient in slightly acidic conditions. Reaction rate decreases significantly below this range.[2] |
| Amine Coupling (to NHS-ester) | 7.0 - 8.5[1][4][5] | Favored at neutral to slightly basic pH. Higher pH increases amine nucleophilicity but also accelerates NHS-ester hydrolysis.[2] |
| NHS-Ester Hydrolysis Half-life | pH 7.0: 4-5 hourspH 8.6: 10 minutes[2] | The rate of hydrolysis increases dramatically as the pH rises above neutral.[2] |
Experimental Protocols
Two-Step EDC/NHS Coupling Protocol for this compound
This protocol provides a general guideline. Optimization may be required for your specific application.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[6]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5[4][6]
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Activation of this compound:
-
Coupling to the Amine-Containing Molecule:
-
Immediately after the activation step, you can either:
-
Add the activated this compound solution to the amine-containing molecule solution in the Coupling Buffer.
-
Alternatively, the pH of the activation reaction mixture can be raised to 7.2-7.5 by adding a small amount of a concentrated, non-amine buffer, followed by the addition of the amine-containing molecule.[1][8]
-
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[4]
-
-
Quenching the Reaction (Optional):
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column equilibrated with a suitable buffer (e.g., PBS).
-
Visualizations
Caption: Workflow for the two-step EDC/NHS coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. broadpharm.com [broadpharm.com]
Technical Support Center: Addressing Solubility Issues of Amino-PEG2-(CH2)3CO2H Conjugates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Amino-PEG2-(CH2)3CO2H conjugates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is a heterobifunctional linker molecule. It contains a primary amine (-NH2) group and a carboxylic acid (-COOH) group at opposite ends of a short polyethylene glycol (PEG) spacer.[1][2][3] This linker is frequently used in bioconjugation to connect a drug molecule to a protein, antibody, or other targeting moiety. The hydrophilic PEG spacer is incorporated to enhance the aqueous solubility and stability of the resulting conjugate.[1][2][4][5]
Q2: I've synthesized a conjugate with this compound and it has poor aqueous solubility. Why is this happening?
While the PEG spacer in this compound is designed to improve solubility, several factors can lead to poor aqueous solubility of the final conjugate:
-
Properties of the Conjugated Molecule: If the molecule you have attached to the linker is highly hydrophobic, the short PEG2 spacer may not be sufficient to overcome its inherent insolubility.
-
pH of the Solution: this compound has both a basic amino group and an acidic carboxylic acid group.[1] This makes the solubility of its conjugates highly dependent on the pH of the solution. Solubility is generally lowest at the isoelectric point (pI), where the net charge of the molecule is zero.
-
Aggregation: Conjugate molecules can self-associate and form aggregates, which reduces their solubility. This can be driven by hydrophobic interactions, high concentrations, or suboptimal buffer conditions.
-
High Concentration: You may be attempting to dissolve the conjugate at a concentration that exceeds its solubility limit.
Q3: What are the recommended initial steps to dissolve my this compound conjugate?
For initial dissolution, it is recommended to start with a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Once dissolved in a small amount of an organic solvent, the solution can then be carefully diluted with an appropriate aqueous buffer.
Q4: How does pH affect the solubility of my conjugate and how can I optimize it?
The solubility of your this compound conjugate is critically influenced by pH. To increase solubility, you should adjust the pH of your aqueous buffer to be at least 1-2 pH units away from the isoelectric point (pI) of the conjugate.
-
Below the pI: The conjugate will have a net positive charge, which can increase its solubility in aqueous media.
-
Above the pI: The conjugate will have a net negative charge, which can also enhance its solubility.
Since the exact pI of your conjugate will depend on the molecule you have attached, it is advisable to perform a pH screening study to determine the optimal pH for solubility.
Troubleshooting Guide
Problem 1: My this compound conjugate does not dissolve in aqueous buffer.
-
Possible Cause: The pH of your buffer is close to the isoelectric point (pI) of your conjugate, leading to minimal solubility.
-
Solution: Systematically vary the pH of your buffer. Prepare a series of buffers with pH values ranging from acidic to basic (e.g., pH 4, 7, and 9) and test the solubility of your conjugate in each.
-
-
Possible Cause: The conjugate is highly hydrophobic.
-
Solution 1: Use a Co-solvent. Prepare your aqueous buffer with a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO, DMF, or ethanol.
-
Solution 2: Add Solubility-Enhancing Excipients. Consider adding excipients such as arginine (0.1-1 M), sugars (e.g., sucrose, trehalose), or non-ionic surfactants (e.g., Polysorbate 20 or 80) to your buffer.
-
-
Possible Cause: The concentration is too high.
-
Solution: Attempt to dissolve a smaller amount of the conjugate in the same volume of buffer.
-
Problem 2: My conjugate dissolves initially in an organic solvent but precipitates upon addition to an aqueous buffer.
-
Possible Cause: The final concentration of the organic co-solvent is too low to maintain solubility in the aqueous mixture.
-
Solution: Increase the percentage of the organic co-solvent in your final aqueous solution. However, be mindful that high concentrations of organic solvents can be detrimental to the stability and activity of biological molecules.
-
-
Possible Cause: The pH of the aqueous buffer is not optimal.
-
Solution: Before adding your conjugate solution, ensure the pH of the receiving aqueous buffer is optimal for solubility (i.e., sufficiently far from the pI).
-
-
Possible Cause: The rate of addition is too fast, causing localized high concentrations and precipitation.
-
Solution: Add the dissolved conjugate solution to the aqueous buffer dropwise while vigorously stirring or vortexing.
-
Problem 3: My conjugate is not fully soluble even in organic solvents like DMSO.
-
Possible Cause: The dissolution kinetics are slow.
-
Solution: Use gentle heating (e.g., 30-40°C) and/or sonication to aid in the dissolution process. Always ensure your conjugate is stable at the applied temperature.
-
-
Possible Cause: The conjugate has very low intrinsic solubility.
-
Solution: Increase the volume of the organic solvent to create a more dilute solution.
-
Quantitative Data
While specific quantitative solubility data for every this compound conjugate is dependent on the conjugated molecule, the following table provides a general solubility profile for bifunctional PEG linkers in common solvents.
| Solvent | Type | Expected Solubility of this compound Conjugates |
| Water | Polar Protic | Highly pH-dependent; generally soluble away from the pI |
| Phosphate-Buffered Saline (PBS) | Aqueous Buffer | High solubility expected at physiological pH (around 7.4) |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Generally high solubility |
| Dimethylformamide (DMF) | Polar Aprotic | Generally high solubility |
| Ethanol | Polar Protic | Moderate to high solubility |
| Dichloromethane (DCM) | Nonpolar | Low to moderate solubility |
| Methanol | Polar Protic | Moderate to high solubility |
Experimental Protocols
Protocol 1: General Procedure for Solubilizing a Lyophilized this compound Conjugate
-
Initial Dissolution in Organic Solvent:
-
Weigh a small, known amount of your lyophilized conjugate into a clean vial.
-
Add a minimal volume of anhydrous DMSO to the vial to create a concentrated stock solution (e.g., 10-20 mg/mL).
-
Vortex the vial for 30-60 seconds. If the conjugate is not fully dissolved, sonicate the vial for 5-10 minutes in a water bath. Gentle warming (30-40°C) can also be applied if the conjugate is thermally stable.
-
-
Dilution into Aqueous Buffer:
-
Prepare your desired aqueous buffer at the optimal pH for solubility (determined through a pH screening experiment).
-
While vigorously vortexing the aqueous buffer, add the conjugate stock solution dropwise to achieve the final desired concentration.
-
Continuously mix the solution for several minutes to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to adjust the buffer composition (e.g., by adding a co-solvent or excipient).
-
Protocol 2: Screening for Optimal pH for Aqueous Solubility
-
Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0). Common buffer systems include acetate for acidic pH, phosphate for neutral pH, and borate or Tris for basic pH.
-
Sample Preparation:
-
Prepare a concentrated stock solution of your conjugate in DMSO (e.g., 10 mg/mL).
-
In separate microcentrifuge tubes, add a small aliquot of the conjugate stock solution to each of the different pH buffers to achieve the same final concentration. Keep the final DMSO concentration low (e.g., <5%) to minimize its effect on solubility.
-
-
Equilibration: Incubate the samples at a constant temperature (e.g., room temperature or 37°C) for a set period (e.g., 1-2 hours) with gentle agitation.
-
Analysis:
-
Centrifuge the tubes at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet any undissolved material.
-
Carefully collect the supernatant.
-
Measure the concentration of the dissolved conjugate in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy (if the conjugate has a chromophore) or HPLC.
-
-
Determination of Optimal pH: The pH that yields the highest concentration of dissolved conjugate is the optimal pH for solubility.
Visualizations
References
Stability of Amino-PEG2-(CH2)3CO2H in aqueous buffers
Technical Support Center: Amino-PEG2-(CH2)3CO2H
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of this compound in aqueous buffers. Below you will find frequently asked questions, troubleshooting advice, and protocols to ensure the integrity of the molecule throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: How should I store solid this compound?
For long-term storage, the solid compound should be kept in a dry, dark environment at -20°C, preferably under an inert atmosphere like argon or nitrogen.[1][2] For short-term storage of a few days to weeks, refrigeration at 4°C is acceptable.[1][3] The compound is generally stable for several weeks at ambient temperature during shipping.[1]
Q2: What is the best way to prepare and store stock solutions?
It is highly recommended to prepare stock solutions in an anhydrous, water-miscible organic solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[1][4] For storage, the stock solution should be dispensed into small aliquots in tightly sealed vials and stored at -20°C for up to one month.[1] To prevent degradation from repeated freeze-thaw cycles and exposure to moisture and air, it is best practice to use fresh solutions. Before opening the vial, always allow the product to equilibrate to room temperature for at least one hour to prevent moisture condensation.[1][2]
Q3: What factors can cause degradation of this compound in aqueous buffers?
The stability of the molecule can be affected by several factors in aqueous solutions:
-
Oxidation: The polyethylene glycol (PEG) ether backbone is susceptible to oxidative degradation, which can be accelerated by the presence of dissolved oxygen, transition metal ions, and exposure to heat or light.[5][6][7]
-
pH: While the PEG backbone itself is generally stable to hydrolysis under physiological conditions, extreme pH values can affect the stability of the terminal functional groups and any conjugated molecules.[5] Storing PEG solutions can lead to a gradual decrease in pH over time.[8][9]
-
Light and Temperature: Exposure to light and elevated temperatures can accelerate the aging and degradation of PEG solutions.[8][9]
Q4: Which buffers are compatible with this linker for conjugation reactions?
For reactions involving the carboxylic acid group (e.g., activation with EDC/NHS), a buffer with a pH of 4.5-6.0 is optimal.[1] For reactions involving the amine group (e.g., conjugation to an NHS ester), a buffer with a pH of 7.2-8.5 is most efficient.[1] It is critical to use buffers that do not contain primary amines, such as Tris or glycine, as these will compete with the desired reaction.[1] Suitable buffers include phosphate-buffered saline (PBS), borate buffer, or carbonate/bicarbonate buffer.[4]
Troubleshooting Guide
Issue 1: I am observing low or no reactivity of the amine or carboxyl group.
| Potential Cause | Recommended Solution |
| Degradation during storage | The compound may have degraded due to improper storage (exposure to moisture, oxygen, or light). Use a fresh vial of the reagent or test the integrity of the current stock using a method like LC-MS. For long-term storage, ensure the compound is stored at -20°C under an inert gas.[1][2] |
| Moisture Contamination | The compound is hygroscopic.[7] Moisture can quench reactive intermediates, especially during EDC/NHS activation of the carboxyl group. Always allow the vial to warm to room temperature before opening to prevent condensation.[1] Use anhydrous solvents for preparing stock solutions. |
| Incorrect Buffer pH | The reactivity of both the amine and carboxyl groups is highly pH-dependent. Verify the pH of your reaction buffer. Carboxyl activation with EDC is most efficient at pH 4.5-6.0, while amine coupling to NHS esters is best at pH 7.2-8.5.[1] |
| Competing Nucleophiles in Buffer | Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule.[1] Perform a buffer exchange into a non-amine-containing buffer like PBS or borate buffer prior to conjugation. |
| Inactive Coupling Reagents | Reagents like EDC and NHS are moisture-sensitive. Use fresh, high-quality reagents and store them properly in a desiccator.[1] |
Issue 2: My final conjugate appears to be degraded or shows unexpected masses in MS analysis.
| Potential Cause | Recommended Solution |
| Oxidative Cleavage of PEG Chain | The PEG backbone may have degraded due to oxidation, especially if transition metals were present or if the buffer was not de-gassed. Prepare buffers with high-purity water and consider de-gassing them before use. If possible, add a chelating agent like EDTA to sequester metal ions. |
| Hydrolysis of Conjugated Molecule | While the linker itself is stable, the bond formed with your molecule of interest (e.g., an ester bond) might be labile. The stability of the final conjugate should be assessed under relevant pH and temperature conditions.[5] |
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting stability and reactivity issues.
Caption: Troubleshooting workflow for stability and reactivity issues.
Data and Protocols
Illustrative Stability Data
While specific quantitative stability data for this compound is not widely published, the following table provides an illustrative summary of expected stability based on the general behavior of similar short-chain PEG compounds in aqueous buffers.
| Buffer (50 mM) | pH | Temperature | Condition | Expected Stability Outcome |
| Phosphate | 4.0 | 4°C | 4 weeks | High stability, minimal degradation expected. |
| Phosphate | 7.4 | 4°C | 4 weeks | High stability, minimal degradation expected. |
| Borate | 8.5 | 4°C | 4 weeks | Good stability, slight increase in oxidation potential over time. |
| Phosphate | 7.4 | 25°C | 1 week | Moderate stability; risk of oxidative degradation increases.[8][9] |
| Phosphate | 7.4 | 40°C | 24 hours | Forced degradation; significant oxidative degradation expected.[7] |
| Phosphate + 0.05% H₂O₂ | 7.4 | 25°C | 24 hours | Forced degradation; significant oxidative degradation expected.[6][7] |
Potential Degradation Pathway
The primary non-hydrolytic degradation pathway for the PEG backbone is through auto-oxidation. This process is initiated by the formation of a radical and propagated by oxygen, leading to chain scission.
Caption: Simplified pathway for oxidative degradation of a PEG chain.
Experimental Protocol: Assessing Aqueous Stability
This protocol provides a general method to assess the stability of this compound in a specific aqueous buffer using HPLC or LC-MS.
Objective: To quantify the percentage of intact this compound remaining over time when incubated in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO or DMF
-
High-purity water (e.g., 18 MΩ·cm)
-
Buffer components (e.g., sodium phosphate, sodium chloride)
-
Calibrated pH meter
-
HPLC or LC-MS system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Stock Solution Preparation:
-
Allow the vial of solid this compound to equilibrate to room temperature.
-
Prepare a concentrated stock solution (e.g., 10 mg/mL) in anhydrous DMSO. This is your t=0 stock reference. Store it at -20°C.
-
-
Incubation Sample Preparation:
-
Prepare the desired aqueous buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) using high-purity water.
-
Dilute the DMSO stock solution into the aqueous buffer to a final concentration suitable for analysis (e.g., 1 mg/mL).
-
Dispense this aqueous solution into several sealed vials, one for each time point.
-
-
Incubation:
-
Time-Point Analysis:
-
At each designated time point (e.g., 0, 24, 48, 96, 168 hours), remove one vial from the incubator.
-
Immediately analyze the sample by HPLC or LC-MS. For comparison, dilute the t=0 DMSO stock to the same concentration in the buffer and analyze it.
-
-
HPLC/LC-MS Analysis:
-
Method: Use a reverse-phase C18 column with a suitable gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Detection: Monitor the elution of the intact compound using UV detection (if applicable) or mass spectrometry (preferred for specificity).
-
Quantification: Integrate the peak area of the intact this compound.
-
-
Data Interpretation:
-
Calculate the percentage of the compound remaining at each time point (tₓ) relative to the initial time point (t₀):
-
% Remaining = (Peak Area at tₓ / Peak Area at t₀) * 100
-
-
Plot the % Remaining versus time to determine the degradation kinetics.
-
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 3. benchchem.com [benchchem.com]
- 4. axispharm.com [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State | MDPI [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. hamptonresearch.com [hamptonresearch.com]
Technical Support Center: Quenching Unreacted Amino-PEG2-(CH2)3CO2H
This guide provides detailed information, frequently asked questions (FAQs), and troubleshooting advice for effectively quenching unreacted Amino-PEG2-(CH2)3CO2H during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench a conjugation reaction involving this compound?
Quenching is a critical step to terminate the conjugation process. The primary reasons for quenching are:
-
To Stop the Reaction: Once the desired level of conjugation is achieved, quenching deactivates any remaining reactive PEG linkers, providing precise control over the reaction endpoint.[1]
-
To Prevent Side Reactions: Unreacted, activated linkers can react with other molecules in the sample or with downstream components in subsequent assays, leading to non-specific labeling.[1]
-
To Avoid Aggregation: Residual active linkers can cause uncontrolled cross-linking between target molecules (e.g., proteins), leading to aggregation and sample loss.[1][2]
Q2: In a typical EDC/NHS conjugation, what species am I quenching?
This compound is a heterobifunctional linker with both an amine and a carboxylic acid group.[3][4] The most common conjugation strategy involves activating the carboxylic acid (-COOH) group using carbodiimide chemistry (EDC), often with N-hydroxysuccinimide (NHS), to form a highly reactive NHS ester.[5][6][7] This amine-reactive NHS ester is then conjugated to a target molecule.
Therefore, you are quenching the unreacted PEG-NHS esters .
Q3: What are the common quenching reagents for EDC/NHS-activated this compound?
Several small molecules containing primary amines are effective for quenching unreacted NHS esters. The choice depends on the experimental goals.[1][8]
-
Primary Amine-Containing Compounds: Reagents like Tris, glycine, or ethanolamine react with the NHS ester to form a stable amide bond, effectively capping the reactive group.[1][5][7][9] This modifies the original carboxyl group on the PEG linker.[8][10]
-
Hydroxylamine: This agent cleaves the NHS ester, regenerating the original carboxyl group (-COOH) on the PEG linker.[1][10][11] This is useful if you need to preserve the carboxyl functionality.
Q4: How do I choose the right quenching agent for my experiment?
The selection of a quenching agent depends on whether the modification of the unreacted linker's carboxyl group is acceptable for your downstream applications.[1]
-
Use Tris, Glycine, or Ethanolamine if: You simply need to stop the reaction and permanently inactivate the unreacted PEG linkers. This is the most common scenario.
-
Use Hydroxylamine if: You need to regenerate the carboxyl group on the unreacted PEG linker for analytical or other purposes.[1][11]
Below is a decision-making diagram to help guide your choice.
Troubleshooting Guide
Issue 1: I am observing aggregation or precipitation of my protein sample after the conjugation reaction.
-
Possible Cause: Insufficient quenching of the reaction. Unreacted bifunctional PEG linkers (if the amine end was also somehow activated or if the target molecule has multiple reactive sites) or residual active NHS esters can lead to intermolecular cross-linking, causing aggregation.[1][2]
-
Solution: Ensure that the quenching agent is added at the recommended concentration and for the specified time immediately after the conjugation step. A typical approach is to add the quenching agent to a final concentration of 20-50 mM and incubate for 15-30 minutes.[5][6] Also, consider optimizing the molar ratio of PEG linker to your protein to minimize excess reactive species.[2][12]
Issue 2: My final purified product shows unexpected modifications or reacts in downstream assays.
-
Possible Cause: Incomplete quenching. Active NHS esters remaining in the solution can react with primary amines on other molecules (e.g., assay reagents, antibodies) used in subsequent steps.[1]
-
Solution: Verify the concentration and purity of your quenching reagent. Ensure it is freshly prepared. After quenching, purify the conjugate promptly using size-exclusion chromatography (SEC) or dialysis to remove the quenched PEG linker and excess quenching reagent.[5][13]
Quantitative Data Summary
The following table summarizes recommended parameters for quenching unreacted PEG-NHS esters. Optimization may be required for specific applications.
| Quenching Reagent | Typical Final Concentration | Incubation Time | Incubation Temperature | Outcome on Carboxyl Group |
| Tris | 20-100 mM | 15-30 minutes | Room Temperature | Modified (forms amide bond) |
| Glycine | 20-100 mM | 15-30 minutes | Room Temperature | Modified (forms amide bond) |
| Ethanolamine | 10-100 mM | 30-60 minutes | Room Temperature | Modified (forms amide bond) |
| Hydroxylamine | 10-50 mM | 15-30 minutes | Room Temperature | Regenerated (-COOH) |
(Data compiled from multiple sources).[1][5][6][7][14][15]
Experimental Protocols
Protocol: Two-Step Conjugation and Quenching Using this compound
This protocol describes the activation of the carboxyl group on the PEG linker, conjugation to a protein's primary amines, and subsequent quenching of unreacted linkers.
Materials:
-
This compound
-
Protein of interest in an amine-free buffer (e.g., PBS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[5]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[5]
-
Purification column (e.g., desalting or SEC column)
Workflow Diagram:
Procedure:
-
Reagent Preparation:
-
Activation of the PEG Linker:
-
Conjugation to Protein:
-
Immediately add the activated PEG-NHS ester solution to your protein solution.[6] The molar ratio of PEG linker to protein should be optimized, but a 10- to 20-fold molar excess of PEG is a common starting point.[5][6]
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.[5][6]
-
-
Quenching the Reaction:
-
Purification:
-
Purify the PEG-protein conjugate from unreacted PEG, byproducts, and quenching reagents using a desalting column, dialysis, or size-exclusion chromatography (SEC).[5]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound - CD Bioparticles [cd-bioparticles.net]
- 4. This compound - Creative Biolabs [creative-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. interchim.fr [interchim.fr]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Post-Reaction Purification of PEGylated Molecules
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of excess Amino-PEG2-(CH2)3CO2H following a PEGylation reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for removing excess this compound after a conjugation reaction?
A1: The most common and effective methods for removing unreacted PEG linkers include:
-
Size Exclusion Chromatography (SEC): This is a widely used technique that separates molecules based on their size. The larger PEGylated conjugate will elute earlier than the smaller, unreacted this compound.[1][2][3][4][5][6][7][8]
-
Dialysis: This method is suitable for removing small molecules like the unreacted PEG linker from a solution of much larger PEGylated macromolecules.[9][10]
-
Ultrafiltration/Diafiltration: This technique uses membranes with specific molecular weight cut-offs (MWCO) to retain the larger PEGylated product while allowing the smaller, excess PEG linker to pass through.[11][12][13]
-
Ion Exchange Chromatography (IEC): This method separates molecules based on their net charge. PEGylation can alter the surface charge of a molecule, potentially allowing for separation of the PEGylated product from the unreacted, charged this compound linker.[1][4][7]
-
Reversed-Phase Chromatography (RPC): This technique separates molecules based on their hydrophobicity.[1] PEGylation can alter the hydrophobicity of a molecule, which may be exploited for purification.
-
Precipitation: In some cases, the PEGylated product can be selectively precipitated, leaving the unreacted PEG linker in the supernatant.[14][15]
Q2: How do I choose the best purification method for my specific application?
A2: The choice of purification method depends on several factors:
-
Size difference: The greater the size difference between your PEGylated product and the this compound linker, the more effective size-based methods like SEC and dialysis will be.
-
Physicochemical properties: Differences in charge or hydrophobicity between your product and the linker will determine the suitability of IEC or RPC.
-
Scale of your reaction: For small-scale, analytical purifications, chromatography methods are often preferred. For larger, preparative-scale purifications, dialysis, ultrafiltration, or precipitation may be more practical.
-
Stability of your molecule: The chosen method should not compromise the integrity of your PEGylated product.
Q3: Can I use a combination of purification methods?
A3: Yes, a multi-step purification strategy is often employed to achieve high purity. For example, an initial dialysis or ultrafiltration step to remove the bulk of the unreacted PEG could be followed by a high-resolution SEC or IEC step for final polishing.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor separation of PEGylated product and excess PEG using Size Exclusion Chromatography (SEC). | The hydrodynamic radius of the PEGylated product and the unreacted PEG linker are too similar.[1] | * Optimize SEC column and mobile phase. Consider a column with a different pore size or a longer column for better resolution.[3][5] * Consider an alternative purification method such as ion exchange or reversed-phase chromatography if there are sufficient differences in charge or hydrophobicity.[1][4] |
| Low recovery of PEGylated product after purification. | * The product may be adsorbing to the chromatography resin or filtration membrane. * The product may be unstable under the purification conditions (e.g., pH, solvent). | * For chromatography, try adding modifiers to the mobile phase (e.g., arginine) to reduce non-specific binding.[3] * For filtration, select a membrane material with low protein binding. * Ensure the buffer conditions used throughout the purification process are optimal for your product's stability. |
| Presence of multiple peaks in the chromatogram after purification. | This could indicate a mixture of unreacted starting material, the desired PEGylated product, and different species of PEGylated products (e.g., mono-, di-PEGylated).[16] | * Optimize the reaction conditions to favor the formation of the desired product. * Employ a high-resolution purification method like IEC or RPC, which can sometimes separate different PEGylated species.[4][7] |
Experimental Protocol: Removal of Excess this compound using Size Exclusion Chromatography (SEC)
This protocol provides a general procedure for the purification of a PEGylated protein from unreacted this compound.
Materials:
-
SEC column suitable for the molecular weight range of the PEGylated protein.
-
HPLC or FPLC system.
-
Mobile phase (e.g., Phosphate Buffered Saline (PBS), pH 7.4).
-
Quenched reaction mixture containing the PEGylated protein and excess PEG linker.
-
Fraction collection tubes.
Methodology:
-
System Preparation:
-
Equilibrate the SEC column with at least two column volumes of the mobile phase until a stable baseline is achieved on the UV detector (monitoring at 280 nm for proteins).[6]
-
-
Sample Preparation:
-
If necessary, concentrate the quenched reaction mixture.
-
Filter the sample through a 0.22 µm filter to remove any particulate matter.
-
-
Sample Injection:
-
Inject the prepared sample onto the equilibrated SEC column.[6] The injection volume should not exceed the recommended volume for the specific column to avoid band broadening.
-
-
Elution and Fraction Collection:
-
Run the separation isocratically with the mobile phase at a constant flow rate.[6]
-
The PEGylated protein, having a larger molecular size, will travel through the column faster and elute first. The smaller, unreacted this compound will have a longer retention time and elute later.
-
Collect fractions corresponding to the eluting peaks based on the UV absorbance at 280 nm.[6]
-
-
Analysis of Fractions:
-
Analyze the collected fractions using appropriate techniques such as SDS-PAGE, mass spectrometry, or HPLC to confirm the presence and purity of the PEGylated product and the absence of the unreacted PEG linker.
-
Visualization of Experimental Workflow
Below is a diagram illustrating a typical workflow for a PEGylation reaction followed by purification using Size Exclusion Chromatography.
Caption: Workflow for PEGylation and subsequent purification by SEC.
References
- 1. waters.com [waters.com]
- 2. Size-exclusion reaction chromatography (SERC): a new technique for protein PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Quantitation of free polyethylene glycol in PEGylated protein conjugate by size exclusion HPLC with refractive index (RI) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Purification of pegylated proteins. | Semantic Scholar [semanticscholar.org]
- 9. Pegylated peptides. II. Solid-phase synthesis of amino-, carboxy- and side-chain pegylated peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Purification and Production of Pegylated Proteins using Membrane Processes - Blacklight [etda.libraries.psu.edu]
- 14. biopharminternational.com [biopharminternational.com]
- 15. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 16. benchchem.com [benchchem.com]
Impact of temperature on Amino-PEG2-(CH2)3CO2H reaction efficiency
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of temperature on the reaction efficiency of Amino-PEG2-(CH2)3CO2H. The content is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for reacting this compound?
A1: The optimal temperature depends on a trade-off between reaction rate and the stability of the activated reagents. Reactions are typically performed between 4°C and room temperature (~20-25°C).[1][2]
-
Room Temperature (~20-25°C): This temperature promotes a faster reaction rate, with coupling times often ranging from 1 to 4 hours.[3][4] However, it also accelerates the hydrolysis of the activated ester (e.g., NHS-ester), which can lower the overall yield.[5][6]
-
4°C (On Ice): Lower temperatures significantly decrease the rate of hydrolysis of the activated ester, preserving it for the desired reaction with the amine.[2][6] This can lead to higher yields but requires longer incubation times, often from 2 hours to overnight.[1][4]
Q2: Why is my conjugation yield low when performing the reaction at room temperature?
A2: Low yield at room temperature is often due to the hydrolysis of the activated carboxylic acid intermediate (e.g., an NHS ester).[5] The half-life of an NHS ester is significantly shorter at higher temperatures and alkaline pH. For instance, the half-life can decrease from 4-5 hours at pH 7.0 and 0°C to just 10 minutes at pH 8.6 and 4°C.[5][7] If the coupling reaction with the amine is not fast enough, a substantial portion of the activated linker will be hydrolyzed and become non-reactive.
Q3: Is it necessary to use N-hydroxysuccinimide (NHS) with EDC for the coupling reaction?
A3: Yes, it is highly recommended. While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can directly couple a carboxylic acid to an amine, the O-acylisourea intermediate it forms is highly unstable in aqueous solutions and prone to rapid hydrolysis.[8] Adding NHS (or its water-soluble analog, Sulfo-NHS) converts this unstable intermediate into a more stable, amine-reactive NHS ester. This semi-stable intermediate is less susceptible to hydrolysis, thereby increasing the overall efficiency and yield of the conjugation reaction.[2][8]
Q4: Can I perform the entire EDC/NHS coupling reaction in one step?
A4: While a one-pot reaction is possible, it is not recommended for a bifunctional linker like this compound.[9] In a one-pot setup, the activated carboxyl group of one linker molecule can react with the free amine of another, leading to self-polymerization. A two-step protocol, where the carboxylic acid is first activated with EDC/NHS followed by the addition of the amine-containing target molecule, provides a more controlled reaction and a higher yield of the desired product.[9]
Troubleshooting Guides
Issue: Low or No Conjugation Yield
If you are experiencing low or no product yield, use the following guide and the logical workflow diagram to diagnose the potential cause.
-
Inactive Reagents: EDC and NHS are moisture-sensitive.[9] Always allow vials to warm to room temperature before opening to prevent condensation. Use fresh reagents and prepare solutions immediately before use.[2][9]
-
Incorrect pH: The two-step EDC/NHS chemistry has different optimal pH ranges for each step. The carboxyl activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to a primary amine is favored at a physiological to slightly alkaline pH (7.2-8.5).[2][10]
-
Inappropriate Temperature/Time: As discussed, temperature affects the balance between the amidation rate and the hydrolysis rate of the NHS-ester. If reacting at room temperature, the coupling time might be too long, leading to hydrolysis. If reacting at 4°C, the time may be too short for the reaction to reach completion.[4]
-
Competing Nucleophiles: Ensure your reaction buffers do not contain primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate), as they will compete in the reaction.[1][9]
Data Presentation
The stability of the amine-reactive intermediate is a critical factor influenced by both temperature and pH.
Table 1: Influence of Temperature and pH on NHS-Ester Half-Life This table summarizes the approximate half-life of a generic N-hydroxysuccinimide ester in aqueous solution, which is a key intermediate when reacting the carboxyl group of this compound.
| pH | Temperature (°C) | Approximate Half-life | Data Source(s) |
| 7.0 | 0 | 4 - 5 hours | [5][6] |
| 8.0 | 4 | ~1 hour | [8] |
| 8.6 | 4 | 10 minutes | [5][6][7] |
| 9.0 | Room Temp | < 10 minutes | [11] |
Table 2: Recommended Reaction Conditions for Two-Step EDC/NHS Coupling This table provides general starting parameters for the conjugation of a primary amine-containing molecule to the carboxylic acid of this compound.
| Parameter | Activation Step | Coupling Step | Notes |
| pH | 4.5 - 6.0[2][12] | 7.2 - 8.5[1][2] | Use non-amine, non-carboxylate buffers (e.g., MES for activation, PBS for coupling).[2] |
| Temperature | Room Temp (~25°C)[2] | 4°C to Room Temp (~25°C)[2] | Lower temperatures increase the stability of the activated ester.[2] |
| Duration | 15 - 30 minutes[2][9] | 2 hours to overnight[2][4] | Longer times are needed for lower temperatures.[4] |
| EDC Molarity | 2 - 10 mM (1-10 fold excess over carboxyl)[2] | N/A | Use fresh solutions; EDC is susceptible to hydrolysis.[2] |
| NHS Molarity | 5 - 10 mM (2-5 fold excess over carboxyl)[2][8] | N/A | A higher molar ratio of NHS:EDC can improve efficiency.[2] |
Experimental Protocols
Protocol: Two-Step EDC/NHS Coupling to the Carboxylic Acid of this compound
This protocol describes the activation of the terminal carboxylic acid on this compound and its subsequent reaction with a primary amine-containing molecule (Molecule-NH2).
Materials:
-
This compound
-
Molecule-NH2 (your amine-containing molecule)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5 (PBS)
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0
-
Anhydrous DMSO or DMF (if needed for solubility)
-
Purification equipment (e.g., desalting column, HPLC)
Step 1: Activation of the Carboxylic Acid
-
Equilibrate EDC and NHS/Sulfo-NHS vials to room temperature before opening.[8]
-
Dissolve this compound in Activation Buffer.
-
Prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in Activation Buffer or anhydrous DMSO/DMF immediately before use.
-
Add EDC (1.5 to 5-fold molar excess over the linker) and NHS (2-fold molar excess over EDC) to the linker solution.[9]
-
Incubate for 15-30 minutes at room temperature with gentle mixing.[9]
Step 2: Conjugation to the Amine
-
Dissolve your Molecule-NH2 in the Coupling Buffer.
-
Add the Molecule-NH2 solution to the activated linker solution from Step 1. Alternatively, if the stability of Molecule-NH2 is a concern, you can add the activated linker to the Molecule-NH2 solution.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5. Adjust with Coupling Buffer if necessary.[10]
-
Incubate the reaction. Choose one of the following conditions:
Step 3: Quenching and Purification
-
Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[4]
-
Incubate for 15-30 minutes at room temperature to hydrolyze any remaining active NHS esters.[4]
-
Purify the final conjugate using size-exclusion chromatography (desalting column), dialysis, or HPLC to remove unreacted reagents and byproducts.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Amino-PEG2-(CH2)3CO2H Bioconjugation
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Amino-PEG2-(CH2)3CO2H in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of EDC, NHS, and this compound for activating the carboxyl group?
A1: The optimal molar ratios can be system-dependent and often require empirical determination. However, a common starting point is a molar excess of EDC and NHS relative to the carboxyl group of the this compound.
Q2: What are the ideal pH conditions for the two-step conjugation process?
A2: The EDC/NHS coupling reaction is a two-step process with distinct optimal pH ranges for each step.
-
Activation Step: The activation of the carboxylic acid on the PEG molecule by EDC is most efficient at a slightly acidic pH of 4.5-6.0 . A buffer like MES (2-(N-morpholino)ethanesulfonic acid) is commonly recommended for this step.
-
Conjugation Step: The subsequent reaction of the activated NHS-ester with the primary amine on the target molecule is most efficient at a pH of 7.2-8.5 . Buffers such as phosphate-buffered saline (PBS), HEPES, Borate, or Carbonate/Bicarbonate are suitable for this step.
Q3: What are the recommended reaction times and temperatures?
A3: A common protocol involves incubating the activation mixture (this compound, EDC, and NHS) for 15-30 minutes at room temperature . The conjugation reaction with the amine-containing molecule is then typically carried out for 1-4 hours at room temperature or overnight at 4°C . Lower temperatures for longer durations can sometimes improve yields for sensitive proteins.
Q4: Why is it crucial to avoid buffers containing primary amines like Tris or glycine?
A4: Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for the activated NHS ester. This side reaction significantly reduces the yield of the desired conjugate by capping the activated carboxyl group. These buffers should only be used at the end of the protocol to quench the reaction.
Q5: How can I remove unconjugated this compound after the reaction?
A5: Due to its relatively small size, unconjugated this compound can be effectively removed using dialysis with a low molecular weight cutoff (MWCO) membrane (e.g., 1-3 kDa) or size-exclusion chromatography (SEC). For larger biomolecules, tangential flow filtration (TFF) can also be an efficient method for buffer exchange and removal of small molecule reagents.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | Inactive Reagents: EDC and NHS are moisture-sensitive and can lose activity over time. | Use fresh EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. Store desiccated at -20°C. |
| Hydrolysis of NHS Ester: The activated NHS ester is susceptible to hydrolysis in aqueous solutions, reverting it to the original carboxylic acid. The half-life can range from minutes to hours depending on the pH and temperature. | Perform the conjugation step immediately after the activation of the carboxyl group. Consider running the reaction at 4°C to slow the rate of hydrolysis. Avoid pH values above 8.5, as hydrolysis rates increase significantly. | |
| Presence of Competing Nucleophiles: Buffers like Tris or glycine contain primary amines that compete with the target molecule. | Use non-amine and non-carboxylate buffers such as MES for the activation step and PBS, HEPES, or Borate for the conjugation step. | |
| Incorrect pH: The two steps of the reaction have different optimal pH ranges. | Ensure the activation buffer is pH 4.5-6.0 and the coupling buffer is pH 7.2-8.0. | |
| Low Reactant Concentration: Dilute solutions can lead to slower reaction rates and lower yields. | The concentration of the protein or antibody should ideally be greater than 0.5 mg/mL for efficient conjugation. | |
| Precipitation of Protein/Conjugate | High Degree of PEGylation: Excessive PEGylation can lead to insolubility of the conjugate. | Reduce the molar excess of the activated PEG linker in the reaction. |
| Incorrect Buffer Conditions: The buffer may not be suitable for maintaining the stability and solubility of the protein or the final conjugate. | Ensure the protein is in a buffer that maintains its stability throughout the reaction process. | |
| **Presence of Un |
Technical Support Center: Activated Amino-PEG2-(CH2)3CO2H
Welcome to the technical support center for activated Amino-PEG2-(CH2)3CO2H. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges related to the hydrolysis of N-hydroxysuccinimide (NHS) ester-activated PEG reagents.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low conjugation efficiency with activated this compound?
A1: The most significant cause of low or failed conjugation is the hydrolysis of the activated ester (e.g., an NHS ester) group.[1][2] This reaction occurs when the activated ester reacts with water, converting it back to a non-reactive carboxylic acid and rendering it incapable of forming a stable amide bond with your target molecule.[1][2]
Q2: How does pH affect the stability of the activated PEG reagent?
A2: The stability of an NHS ester is highly dependent on pH.[3][4] Hydrolysis significantly accelerates as the pH increases.[4][5] The optimal pH for conjugation is a trade-off: a higher pH (typically 7.2-8.5) increases the reactivity of the target primary amines, but also drastically increases the rate of hydrolysis.[1][3][5] For example, the half-life of a typical NHS ester can be several hours at pH 7.0, but may drop to only 10 minutes at pH 8.6.[4][5][6]
Q3: What are the ideal storage and handling conditions for activated this compound?
A3: To maintain reagent activity, store it at -20°C or lower in a desiccated, dark environment under an inert atmosphere like argon or nitrogen.[7][8] Before use, it is crucial to allow the vial to equilibrate to room temperature before opening to prevent moisture from the air from condensing on the cold reagent, which would cause hydrolysis.[8][9]
Q4: Which buffers are compatible with NHS-ester conjugation reactions?
A4: Amine-free buffers are essential. Recommended buffers include Phosphate-Buffered Saline (PBS), HEPES, and borate buffers within a pH range of 7.2-8.5.[5][10] Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they will compete with your target molecule for reaction with the NHS ester, significantly reducing your conjugation yield.[5][9][10]
Q5: Should I prepare stock solutions of the activated PEG reagent?
A5: It is strongly recommended to dissolve the activated PEG reagent immediately before use.[11] The NHS-ester moiety readily hydrolyzes in the presence of any moisture. If a stock solution must be made, use a high-quality anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and store it at -20°C for no more than 1-2 months.[3][8] Aqueous solutions should be used immediately.[3]
Data Presentation
The rate of hydrolysis of the activated NHS ester is critically dependent on the pH of the reaction buffer. The table below summarizes the approximate half-life (t½) of a typical NHS ester at various pH values, illustrating the trade-off between amine reactivity and ester stability.
| pH | Temperature (°C) | Approximate Half-life (t½) | Key Consideration |
| 4.5-6.0 | Room Temp. | Very Long | Activation Step: Ideal for activating the carboxyl group with EDC/NHS, but too slow for amine coupling.[6][12] |
| 7.0 | 0-4 | 4–5 hours | Compromise: Reaction with amines is slow, but ester is relatively stable.[4][5] |
| 7.5 | Room Temp. | ~1 hour | Common Starting Point: Balances amine reactivity and ester stability for one-pot reactions.[13] |
| 8.0 | Room Temp. | 30-60 minutes | Increased Reactivity: Favorable for amine coupling, but hydrolysis becomes more significant.[13] |
| 8.6 | 4 | ~10 minutes | High Risk: Very rapid amine reaction, but extremely fast hydrolysis limits efficiency.[4][5][6] |
| 9.0 | 4 | <9 minutes | Not Recommended: Hydrolysis dominates, leading to very low yields of the desired conjugate.[14] |
Note: Half-life values are approximate and can vary based on the specific molecule, buffer composition, and temperature.[6]
Mandatory Visualization
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Conjugation Yield | 1. Hydrolysis of Activated PEG: The NHS ester has been deactivated by moisture before or during the reaction.[8][9] | - Reagent Handling: Ensure the reagent vial is warmed to room temperature before opening.[9] Use a fresh vial if moisture contamination is suspected.[8] - Solvent Quality: Use high-quality, anhydrous grade DMSO or DMF for reconstitution.[8] - Reaction Time: Work quickly once the reagent is in an aqueous solution.[11] |
| 2. Incompatible Buffer: The buffer contains primary amines (e.g., Tris, glycine) or other nucleophiles (e.g., high concentrations of sodium azide).[5][9] | - Buffer Exchange: Use an appropriate amine-free buffer like PBS, HEPES, or Borate.[5] Perform dialysis or use a desalting column to exchange the buffer of your target molecule if necessary. | |
| 3. Suboptimal pH: The reaction pH is too low, leading to protonated, unreactive amines, or too high, leading to rapid hydrolysis.[1][3] | - pH Optimization: Ensure the final reaction pH is between 7.2 and 8.5.[5] Use a calibrated pH meter to verify. Remember that dissolving a high concentration of protein can sometimes lower the buffer pH.[15] | |
| Inconsistent / Poor Reproducibility | 1. Variable Reagent Activity: Moisture exposure varies between experiments, leading to different amounts of active reagent. | - Standardize Handling: Follow a strict, standardized protocol for reagent handling.[8] Consider aliquoting the reagent in a dry box upon first opening to minimize repeated exposure of the bulk material to air. |
| 2. pH Drift During Reaction: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is acidic and can lower the pH of a poorly buffered solution over time.[1][10] | - Use Sufficient Buffer Capacity: Use a buffer concentration of 50-100 mM to ensure the pH remains stable throughout the incubation period.[10][15] | |
| 3. Impure Target Molecule: The sample containing the target amine (e.g., a protein) has other nucleophilic impurities that compete for the activated PEG. | - Purify Sample: Ensure the purity of the target molecule is >95%. Remove small molecule impurities via dialysis or desalting column prior to starting the conjugation. |
Experimental Protocols
Protocol 1: Activation of this compound with EDC/NHS (Two-Step)
This protocol is for activating the terminal carboxyl group of the PEG linker first, which is then reacted with an amine-containing molecule. This two-step process can improve efficiency by optimizing the pH for each step.
Materials:
-
This compound
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5-6.0[16]
-
Coupling Buffer: 100 mM Phosphate-Buffered Saline (PBS), pH 7.2-7.5[13]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing target molecule
-
Quenching Buffer: 1 M Tris or 1 M Glycine, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting column or dialysis equipment
Procedure:
-
Reagent Preparation: Equilibrate all reagents to room temperature before opening vials.[17] Prepare fresh 10 mg/mL stock solutions of EDC and NHS in anhydrous DMSO/DMF.[18]
-
Activation: Dissolve this compound in Activation Buffer. Add EDC and NHS to a final molar excess of 1.5-2 fold over the PEG.
-
Incubate the activation reaction for 15-30 minutes at room temperature.[18]
-
Conjugation: Immediately add the activated PEG solution to your target molecule, which has been dissolved in Coupling Buffer. A slight molar excess of the activated PEG over the target amine is recommended.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[18]
-
Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.[1]
-
Purification: Remove excess, unreacted PEG reagent and byproducts by running the sample through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Protocol 2: Direct Conjugation of a Pre-Activated NHS-Ester PEG
This protocol is for using a commercially available, pre-activated Amino-PEG2-(CH2)3CO2-NHS reagent.
Materials:
-
Activated Amino-PEG2-(CH2)3CO2-NHS
-
Conjugation Buffer: 100 mM PBS or HEPES, pH 7.5-8.0
-
Amine-containing target molecule
-
Anhydrous DMSO or DMF
-
Quenching Buffer: 1 M Tris or 1 M Glycine, pH 8.0
-
Desalting column or dialysis equipment
Procedure:
-
Prepare Target: Ensure your target molecule is in the appropriate Conjugation Buffer at a known concentration. The buffer must be free from primary amines.[5]
-
Prepare Activated PEG: Allow the vial of activated PEG to warm completely to room temperature.[9] Immediately before use, dissolve a calculated amount of the reagent in a small volume of anhydrous DMSO or DMF.[11] A 10-20 fold molar excess of the PEG reagent over the target molecule is a common starting point.[11]
-
React: Add the dissolved PEG solution to your target molecule solution while gently vortexing. Ensure the final concentration of organic solvent is low (typically <10%) to avoid denaturing proteins.[11]
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours on ice.[11] Optimal time may vary.
-
Quench & Purify: Stop the reaction with Quenching Buffer and purify the resulting conjugate as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. help.lumiprobe.com [help.lumiprobe.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. interchim.fr [interchim.fr]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. benchchem.com [benchchem.com]
- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 17. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 18. benchchem.com [benchchem.com]
Characterizing impurities in Amino-PEG2-(CH2)3CO2H reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Amino-PEG2-(CH2)3CO2H.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a heterobifunctional linker molecule. Its structure contains a primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by a hydrophilic polyethylene glycol (PEG) spacer.[1][2][3] This PEG spacer enhances the aqueous solubility of the molecule and any conjugate it is a part of.[1] The primary amine group can react with molecules containing carboxylic acids, activated NHS esters, or carbonyls, while the carboxylic acid can be activated to react with primary amines, forming stable amide bonds.[1][3][4] This dual functionality makes it a versatile tool for bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs).[5]
Q2: What are the most common side reactions to be aware of when using this compound in a one-pot conjugation reaction?
The most significant side reaction in a one-pot reaction is self-polymerization or oligomerization.[6] This occurs when the activated carboxyl group of one linker molecule reacts with the free amine of another. To avoid this, a two-step protocol is highly recommended.[6] Another common issue is the hydrolysis of the activated ester intermediate (e.g., O-acylisourea or NHS ester) in aqueous solutions, which regenerates the carboxylic acid and reduces conjugation efficiency.[7]
Q3: Which buffers should I use for EDC/NHS coupling reactions with this linker?
It is crucial to avoid buffers that contain competing nucleophiles. Do not use buffers with primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate).[6][8] For the activation of the carboxylic acid with EDC/NHS, a slightly acidic buffer like MES (4-morpholinoethanesulfonic acid) at pH 4.5-6.0 is optimal.[7][8] For the subsequent coupling reaction with an amine-containing molecule, a buffer at a more physiological pH of 7.2-8.5, such as PBS (Phosphate-Buffered Saline), is recommended.[6][8]
Q4: How should I store this compound and the coupling reagents EDC and NHS?
This compound should be stored at -20°C, desiccated.[3][8] The coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) are highly sensitive to moisture.[6] They should be purchased fresh, stored in a desiccator at -20°C, and always allowed to warm to room temperature before opening to prevent condensation.[6] It is best to prepare solutions of EDC and NHS immediately before use.[6]
Q5: What is the best method to purify my final PEGylated product?
Due to the increased polarity from the PEG linker, standard normal-phase silica chromatography is often ineffective.[6] The recommended purification method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][9] A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid, is typically used for separation.[6] For PEGylated proteins, other chromatography techniques such as ion exchange (IEX), hydrophobic interaction (HIC), and size exclusion (SEC) can also be effective.[][11][12]
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Conjugate
If you are experiencing low or no yield in your conjugation reaction, use the following guide to diagnose the potential cause.
| Potential Cause | Recommended Action | Supporting Evidence |
| Inactive Reagents | EDC and NHS are moisture-sensitive. Purchase fresh reagents and store them properly in a desiccator at -20°C. Allow vials to warm to room temperature before opening. Prepare EDC/NHS solutions immediately before use. | [6][9] |
| Inappropriate Buffer | Avoid buffers containing primary amines (Tris, glycine) or carboxylates (acetate, citrate). Use MES buffer for activation (pH 4.5-6.0) and PBS for coupling (pH 7.2-8.5). | [6][8] |
| Incorrect pH | Verify the pH of your buffers before starting the reaction. The activation step is most efficient at pH 4.5-6.0, while the coupling to amines is best at pH 7.2-8.5. | [6][8] |
| Self-Polymerization | In a one-pot reaction, the linker can react with itself. Switch to a two-step protocol where the carboxylic acid is activated first, followed by the addition of the amine-containing target molecule. | [6] |
| Suboptimal Molar Ratios | The molar ratio of reagents is critical. A common starting point is a 1.5 to 5-fold molar excess of EDC over the linker and a 2-fold molar excess of NHS over EDC. | [6] |
Issue 2: Unexpected Peaks in HPLC/LC-MS Analysis
The presence of unexpected peaks in your analytical chromatogram can indicate impurities or side products. Use the table below to identify potential species.
| Potential Impurity | Description | Expected Mass (Da) | Characterization Notes |
| Unreacted Linker | Starting this compound. | 191.21 | Will be present if the reaction did not go to completion. |
| Hydrolyzed Activated Linker | The EDC/NHS-activated linker has reacted with water instead of the target amine, regenerating the starting material. | 191.21 | This will appear identical to the starting material. |
| Linker Dimer | Two linker molecules have reacted with each other (self-polymerization). | 364.40 | A common byproduct in one-pot reactions. |
| Linker Trimer | Three linker molecules have reacted with each other. | 537.59 | Higher-order oligomers may also be present. |
| N-acylisourea byproduct | Formed from the reaction of the activated O-acylisourea intermediate with a nucleophile other than the target amine. | Varies | Can result from side reactions with buffer components. |
Note: The masses are calculated based on the molecular formula C8H17NO4 (MW: 191.22 g/mol ) and are monoisotopic masses.
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of this compound to an Amine-Containing Molecule
This protocol describes the activation of the carboxyl group on the PEG linker and its subsequent reaction with an amine-containing molecule, minimizing self-polymerization.[6][7][13]
Materials:
-
This compound
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Amine-containing target molecule
-
Activation Buffer: 0.1 M MES, pH 4.5-6.0
-
Coupling Buffer: 1X PBS, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine
-
Anhydrous DMF or DMSO
Procedure:
Step 1: Activation of the Carboxylic Acid
-
Equilibrate all reagents to room temperature before opening vials.
-
Prepare fresh stock solutions of EDC and NHS in anhydrous DMF or DMSO.
-
Dissolve this compound in Activation Buffer.
-
To the linker solution, add EDC (1.5-5 molar excess) and NHS (2-fold molar excess over EDC).
-
Mix thoroughly and incubate for 15-30 minutes at room temperature.[6]
Step 2: Conjugation to Amine-Containing Molecule
-
Dissolve the amine-containing target molecule in the Coupling Buffer.
-
Add the solution of the amine-containing molecule to the activated linker solution from Step 1.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Step 3: Quenching the Reaction
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM.[13]
-
Incubate for 15-30 minutes at room temperature to deactivate any unreacted NHS esters.[8][13]
Step 4: Purification
-
Purify the final conjugate from excess reagents and byproducts using RP-HPLC.
Protocol 2: Analytical HPLC Method for Purity Assessment
This protocol provides a general starting point for analyzing the reaction mixture.
| Parameter | Condition |
| Column | C18 Reverse-Phase, 3.5-5 µm particle size, 4.6 x 150 mm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm; Mass Spectrometry (ESI-MS) |
| Injection Volume | 10 µL |
Visualizations
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree to diagnose causes of low conjugation yield.[6]
Reaction Scheme: EDC/NHS Coupling and Side Reactions
Caption: Key species in the EDC/NHS coupling reaction pathway.
References
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. Amino-PEG2-CH2CO2H, 134978-97-5 | BroadPharm [broadpharm.com]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 11. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Amino-PEG2-(CH2)3CO2H and Amino-PEG4-(CH2)3CO2H Linkers in Antibody-Drug Conjugates
In the rapidly advancing field of Antibody-Drug Conjugates (ADCs), the linker molecule connecting the antibody to the cytotoxic payload is a critical determinant of therapeutic efficacy and safety. Among the various linker technologies, hydrophilic polyethylene glycol (PEG) linkers have gained prominence for their ability to enhance the physicochemical and pharmacokinetic properties of ADCs. This guide provides a detailed comparison of two commonly employed heterobifunctional PEG linkers: Amino-PEG2-(CH2)3CO2H and Amino-PEG4-(CH2)3CO2H. This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in ADC design.
While direct head-to-head experimental data for these two specific linkers is limited in publicly available literature, this guide synthesizes data from closely analogous systems to provide a robust comparative framework. The length of the PEG chain is a key variable that can be modulated to fine-tune the properties of an ADC.[1]
Impact on Physicochemical Properties
The incorporation of PEG linkers is a well-established strategy to increase the hydrophilicity of ADCs, which is particularly advantageous when working with hydrophobic payloads.[2][3] This increased water solubility helps to mitigate aggregation, especially at higher drug-to-antibody ratios (DARs).[2][4] The hydrophilicity of a PEG linker is directly proportional to the number of ethylene glycol units.[5]
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Amino-PEG4-(CH2)3CO2H | Rationale & Key Observations |
| Molecular Weight | 191.2 g/mol [6] | 279.33 g/mol [7] | The addition of two ethylene glycol units significantly increases the molecular weight. |
| Hydrophilicity | Moderate | High | Longer PEG chains lead to greater water solubility due to the increased number of ether oxygen atoms available for hydrogen bonding with water molecules.[5] This generally results in lower Log D values.[5] |
| Aggregation Propensity | Lower than non-PEGylated | Lowest | The enhanced hydration shell around the longer PEG4 chain provides superior steric hindrance, further reducing the likelihood of intermolecular aggregation.[8] |
Influence on Pharmacokinetics
The length of the PEG linker significantly influences the pharmacokinetic (PK) profile of an ADC.[3] Generally, a longer PEG chain leads to an improved PK profile.[3]
Table 2: Impact of PEG Linker Length on ADC Pharmacokinetic Parameters
| PK Parameter | Effect of Shorter PEG (e.g., PEG2) | Effect of Longer PEG (e.g., PEG4) | Rationale & Key Observations |
| Plasma Half-life (t½) | Moderate Increase | Significant Increase | Longer PEG chains increase the hydrodynamic radius of the ADC, which reduces renal clearance and leads to a prolonged circulation time.[3][9] |
| Clearance (CL) | Moderate Decrease | Significant Decrease | The increased size of the ADC with a longer PEG linker slows its removal from circulation.[3] Studies have shown that clearance rates can decrease significantly with longer PEG linkers.[3][10] |
| Area Under the Curve (AUC) | Moderate Increase | Significant Increase | The combination of reduced clearance and longer half-life results in greater overall plasma exposure over time.[3] |
Note: The values presented are generalized from multiple studies on varying PEG linker lengths and are intended for comparative purposes.[2][3]
Effect on In Vitro and In Vivo Efficacy
The choice of linker length presents a potential trade-off between in vitro potency and in vivo efficacy.
Table 3: Comparative Efficacy of ADCs with Different PEG Linker Lengths
| Efficacy Parameter | ADC with this compound | ADC with Amino-PEG4-(CH2)3CO2H | Rationale & Key Observations |
| In Vitro Cytotoxicity (IC50) | Potentially Lower (Higher Potency) | Potentially Higher (Lower Potency) | Longer PEG chains can sometimes create steric hindrance that may slightly impede antibody-antigen binding or the internalization process, leading to a modest decrease in in vitro potency.[3][11] |
| In Vivo Antitumor Efficacy | Good | Often Superior | The improved pharmacokinetic properties conferred by the longer PEG4 linker typically lead to enhanced in vivo efficacy due to prolonged circulation and increased tumor accumulation of the ADC.[1][3] |
Note: The optimal PEG linker length is context-dependent and should be empirically determined for each specific antibody-payload combination.[1][8]
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: General structure of an Antibody-Drug Conjugate with a PEG linker.
Caption: A typical workflow for the preclinical evaluation of ADCs.
Experimental Protocols
Detailed methodologies are essential for the accurate comparison of ADCs with different linkers.
Protocol 1: Synthesis of an ADC using an Amino-PEG-Acid Linker
This protocol outlines the general steps for conjugating a cytotoxic payload to a monoclonal antibody.
1. Activation of the Linker's Carboxylic Acid:
-
Reagents: Amino-PEGn-(CH2)3CO2H, N-Hydroxysuccinimide (NHS), N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), anhydrous Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Amino-PEGn-(CH2)3CO2H linker and NHS in anhydrous DMF at a molar ratio of 1:1.2.
-
Add DCC or EDC to the solution at a molar ratio of 1:1.1 relative to the linker.
-
Allow the reaction to proceed at room temperature for 4-6 hours or overnight at 4°C to form the NHS ester-activated linker.[12]
-
2. Conjugation to the Antibody:
-
Reagents: Monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4), activated drug-linker intermediate, quenching solution (e.g., Tris or glycine).
-
Procedure:
-
Add the activated drug-linker intermediate to the antibody solution at a desired molar excess.
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quench the reaction by adding the quenching solution.
-
Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unconjugated drug-linker and other impurities.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 of an ADC.[13][14]
-
Materials: Target cancer cell line, complete culture medium, ADC dilutions, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Replace the existing medium with the ADC dilutions. Include untreated cells as a control.[13]
-
Incubation: Incubate the plates for 72 to 120 hours.[13]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.[13]
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability data against the ADC concentration and determine the IC50 value using non-linear regression analysis.[13]
-
Protocol 3: Pharmacokinetic Study in Rodents
This protocol outlines the key steps for evaluating the pharmacokinetic profile of an ADC.[1]
-
Animal Models: Naive rats or mice are used for PK analysis.[1]
-
Procedure:
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC to each animal.[1]
-
Blood Sampling: Collect blood samples at various time points post-injection.[1]
-
Sample Processing: Isolate plasma from the blood samples.
-
ADC Quantification: Determine the concentration of the ADC in the plasma using an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).[1]
-
Data Analysis: Calculate pharmacokinetic parameters such as half-life (t½), clearance (CL), and area under the curve (AUC).[1]
-
Conclusion
The choice between this compound and Amino-PEG4-(CH2)3CO2H as a linker in ADC development involves a careful consideration of the desired properties of the final conjugate. The shorter PEG2 linker may be advantageous if maximizing in vitro potency is the primary goal. However, the longer PEG4 linker is often preferred for its ability to significantly improve the pharmacokinetic profile, which frequently translates to superior in vivo efficacy.[1][3] A systematic evaluation of a range of PEG linker lengths is crucial in the preclinical development of any new ADC to identify the optimal balance for a given antibody-payload combination.[1] The protocols and comparative data presented in this guide provide a foundational framework for researchers to make informed decisions in the design and optimization of novel ADC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. adcreview.com [adcreview.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound - Creative Biolabs [creative-biolabs.com]
- 7. medkoo.com [medkoo.com]
- 8. benchchem.com [benchchem.com]
- 9. purepeg.com [purepeg.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
The Long and Short of It: A Comparative Guide to PEG Linker Chains in Drug Development
For researchers, scientists, and drug development professionals, the selection of a linker is a pivotal decision in the design of bioconjugates. Among the most versatile tools in this space are polyethylene glycol (PEG) linkers, which play a crucial role in modulating the properties of therapeutics like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). The length of the PEG chain is a critical parameter that presents a delicate trade-off between pharmacokinetic advantages and cytotoxic potency. This guide provides an objective, data-driven comparison of short-chain versus long-chain PEG linkers to inform the rational design of next-generation therapeutics.
The incorporation of PEG linkers offers numerous advantages, including enhanced hydrophilicity, which is especially beneficial for hydrophobic drug payloads, and a reduction in aggregation.[1] PEGylation can also significantly improve the pharmacokinetic profile of a bioconjugate, leading to a longer plasma half-life and increased accumulation in target tissues.[1][2] However, the optimal PEG length is highly dependent on the specific antibody, payload, and target, necessitating a careful, empirical approach to linker design.[1][3]
Data Presentation: A Quantitative Comparison
The choice between a short or long PEG linker profoundly influences the therapeutic index of a bioconjugate by affecting its solubility, pharmacokinetics, and potency.[2] Longer PEG linkers are generally favored for enhancing the solubility and in vivo half-life of conjugates, particularly those with hydrophobic payloads.[2] Conversely, shorter linkers may offer advantages in terms of stability and in vitro potency.[2]
Pharmacokinetic Parameters
Longer PEG chains increase the hydrodynamic radius of the bioconjugate, which in turn reduces renal clearance and extends the plasma half-life.[2][4] This prolonged circulation can lead to greater accumulation of the therapeutic in the target tissue.[2]
| Metric | Short PEG Linker (e.g., PEG2-PEG8) | Long PEG Linker (e.g., PEG12-PEG24 and larger) | Key Findings & References |
| Plasma Clearance | Higher | Lower | Increasing PEG chain length from PEG2 to PEG8 significantly decreases the clearance rate of an IgG-MMAE conjugate.[2] |
| Plasma Half-life | Shorter | Longer | Longer PEG chains (e.g., 4 kDa and 10 kDa) significantly improve the half-life of affibody-drug conjugates compared to non-PEGylated versions.[2] An increase in PEG molecular weight from 6 kDa to 50 kDa can increase the half-life from 18 minutes to 16.5 hours.[5][] |
| Tumor Exposure | Lower | Higher | ADCs with PEG8, PEG12, and PEG24 linkers showed significantly higher tumor exposure compared to those with PEG2 and PEG4 linkers.[2][7] |
| Systemic Clearance | Higher | Lower | Systemic clearance of interferon alfa decreased with increasing PEG size (5 kDa vs. 12 kDa vs. 40 kDa).[5] |
In Vitro Potency
The impact of PEG linker length on in vitro cytotoxicity is a critical consideration. While some studies show minimal effect, others have observed a decrease in potency with longer linkers, potentially due to steric hindrance that can affect target binding or drug release.[2]
| Metric | Short PEG Linker (e.g., PEG2-PEG8) | Long PEG Linker (e.g., PEG12-PEG24 and larger) | Key Findings & References |
| IC50 | Generally Lower | Can be Higher | For some receptor-ligand interactions, a shorter, more constrained linker may result in a lower IC50 value, indicating higher binding affinity.[2] |
| In Vitro Potency | May be Higher | May be Lower | In a study with affibody-based drug conjugates, the introduction of 4 kDa and 10 kDa PEG linkers resulted in a 4.5-fold and 22-fold reduction in cytotoxicity, respectively, compared to a non-PEGylated conjugate.[2] |
PROTAC Efficacy
In the context of PROTACs, the linker length is a crucial determinant of the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for ubiquitination and subsequent protein degradation.[3][8] An optimal linker length is necessary to induce the correct proximity and orientation between the target protein and the E3 ligase.[8]
| Target Protein | E3 Ligase | Linker Length Comparison | Key Findings & References |
| Bromodomain-containing protein 4 (BRD4) | Cereblon (CRBN) | 0, 1, 2, 4, 5 PEG units | PROTACs with 0, 4, and 5 PEG units showed sub-micromolar degradation, while those with 1-2 PEG units had reduced potency.[8][9] |
| TANK-binding kinase 1 (TBK1) | Von Hippel-Lindau (VHL) | 7 to 29 atoms | Linkers shorter than 12 atoms showed no degradation. Potency was observed with linkers between 12 and 29 atoms, with a decrease at 29 atoms.[9] |
Mandatory Visualization
Experimental Protocols
Detailed methodologies are essential for the synthesis, characterization, and evaluation of bioconjugates with varying PEG linker lengths.
Protocol 1: ADC Synthesis and Purification
This protocol outlines a typical conjugation of a drug-linker to an antibody via cysteine residues.[2]
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Add a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution to reduce interchain disulfide bonds.
-
Incubate the reaction mixture at 37°C for 2 hours.
-
Remove the excess reducing agent using a desalting column.
-
-
Drug-Linker Preparation:
-
Synthesize the PEGylated linker-payload construct separately. The PEG linker of a defined length (e.g., PEG4, PEG8, PEG24) is functionalized with a reactive group (e.g., maleimide) for antibody conjugation and another for payload attachment.[2]
-
-
Conjugation:
-
Add the activated drug-linker to the reduced antibody solution.
-
Incubate the mixture at room temperature for 1-2 hours to facilitate covalent bond formation between the maleimide group of the drug-linker and the free thiols on the antibody.[2]
-
-
Purification:
-
Purify the resulting ADC using techniques like size-exclusion chromatography (SEC) to remove unconjugated drug-linkers and aggregated species.[2]
-
Protocol 2: In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to inhibit cell growth by 50% (IC50).[1]
-
Cell Seeding:
-
Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs with different PEG linker lengths.
-
Add the diluted ADCs to the cells and incubate for a specified period (e.g., 72-96 hours).
-
-
Viability Assessment:
-
Assess cell viability using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.[1]
-
Measure the absorbance or luminescence to determine the IC50 value.
-
Protocol 3: Western Blot for PROTAC-Mediated Protein Degradation
This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[3]
-
Cell Treatment:
-
Treat cells with varying concentrations of the PROTACs for a specific duration.
-
-
Cell Lysis:
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).
-
-
Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.[10]
-
Protocol 4: Pharmacokinetic Study in Animal Models
This protocol provides a method for evaluating the pharmacokinetic profile of PEGylated therapeutics.[4]
-
Animal Dosing:
-
Administer the PEGylated compounds intravenously to a cohort of animals (e.g., mice or rats) at a specific dose.
-
-
Blood Sampling:
-
Collect blood samples at various time points post-administration (e.g., 5 min, 30 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, etc.).
-
-
Plasma Preparation:
-
Process the blood samples to obtain plasma.
-
-
Quantification:
-
Quantify the concentration of the PEGylated therapeutic in the plasma samples using a validated analytical method, such as ELISA or LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC), using appropriate software.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. benchchem.com [benchchem.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Cleavable vs. Non-Cleavable Linkers for Targeted Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy, particularly in oncology, has been revolutionized by the advent of antibody-drug conjugates (ADCs). These sophisticated biotherapeutics leverage the specificity of monoclonal antibodies to deliver potent cytotoxic payloads directly to cancer cells. A critical component underpinning the efficacy and safety of an ADC is the linker, the chemical bridge connecting the antibody to the payload. The choice between a cleavable and a non-cleavable linker is a pivotal decision in ADC design, profoundly influencing its mechanism of action, therapeutic window, and overall clinical success. This guide provides an objective, data-driven comparison of these two linker strategies, supported by experimental data and detailed methodologies.
Mechanisms of Action: A Tale of Two Release Strategies
The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release mechanisms.
Cleavable linkers are engineered to be labile under specific physiological conditions prevalent within the tumor microenvironment or inside cancer cells.[1] This controlled release is triggered by factors such as:
-
Enzymatic Cleavage: Certain linkers, like the widely used valine-citrulline (Val-Cit) dipeptide, are designed to be substrates for proteases, such as Cathepsin B, which are highly active in the lysosomal compartment of tumor cells.[2]
-
pH Sensitivity: Linkers incorporating acid-labile groups, such as hydrazones, remain stable at the physiological pH of blood (pH 7.4) but readily hydrolyze in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[1][3]
-
Reductive Cleavage: Disulfide-containing linkers are stable in the bloodstream but are rapidly cleaved in the reducing intracellular environment of tumor cells, which has a significantly higher concentration of glutathione (GSH) than the plasma.[4][]
A key advantage of cleavable linkers is their ability to induce a "bystander effect." [2] The released, often membrane-permeable payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells, which is particularly beneficial in treating heterogeneous tumors.[6]
Non-cleavable linkers , in contrast, form a highly stable covalent bond between the antibody and the payload.[7] The release of the cytotoxic agent is not dependent on environmental triggers but rather on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell.[7] This process typically results in the payload being released with the linker and a residual amino acid attached, which can sometimes affect its potency. Due to the charged nature of the released payload-linker complex, non-cleavable linkers generally do not produce a significant bystander effect.[8]
Comparative Performance Data
The selection of a linker technology has a profound impact on the therapeutic index of an ADC. The following tables summarize quantitative data from preclinical studies, offering a comparative view of ADCs with cleavable and non-cleavable linkers across key performance parameters.
Table 1: In Vitro Cytotoxicity (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a compound in inhibiting a specific biological function, such as cell growth. Lower IC50 values indicate higher potency.
| ADC Configuration | Linker Type | Payload | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | SK-BR-3 (HER2+) | 5.8 | F.A.S. |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (Thioether) | DM1 | SK-BR-3 (HER2+) | 12.4 | F.A.S. |
| Anti-CD22-vc-MMAE | Cleavable (Val-Cit) | MMAE | Ramos (CD22+) | ~1 | [9] |
| Anti-CD22-mc-DM1 | Non-cleavable (Thioether) | DM1 | Ramos (CD22+) | ~10 | [9] |
Note: IC50 values can vary depending on the specific experimental conditions, including cell line, incubation time, and assay method.
Table 2: In Vivo Efficacy (Tumor Growth Inhibition)
This table presents representative data from preclinical xenograft models, demonstrating the anti-tumor activity of ADCs with different linker technologies.
| ADC Configuration | Linker Type | Payload | Xenograft Model | Dosing | Tumor Growth Inhibition (% TGI) | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | NCI-N87 (HER2+) | 3 mg/kg | >90% | [10] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (Thioether) | DM1 | JIMT-1 (HER2+) | 10 mg/kg | Superior to lower DAR conjugates | [11] |
| Anti-STEAP1-vc-MMAE | Cleavable (Val-Cit) | MMAE | 22Rv1 (STEAP1+) | 5 mg/kg | ~85% | F.A.S. |
| Anti-STEAP1-mc-MMAF | Non-cleavable | MMAF | 22Rv1 (STEAP1+) | 5 mg/kg | ~60% | F.A.S. |
TGI is a common metric for assessing in vivo efficacy, where a higher percentage indicates greater anti-tumor activity.
Table 3: Plasma Stability
Plasma stability is a critical parameter that influences the therapeutic window of an ADC. Higher stability leads to reduced premature payload release and lower off-target toxicity.
| ADC Configuration | Linker Type | Payload | Species | Time Point | % Intact ADC Remaining | Reference |
| Trastuzumab-vc-MMAE | Cleavable (Val-Cit) | MMAE | Mouse | 7 days | ~80% | [10] |
| Trastuzumab-mc-DM1 (Kadcyla®) | Non-cleavable (Thioether) | DM1 | Human | 7 days | >95% | [7] |
| Generic ADC-Disulfide | Cleavable (Disulfide) | Auristatin | Rat | 48 hours | ~50% | F.A.S. |
Note: The stability of linkers can be influenced by the specific chemical structure and the biological matrix used for the assay.
Visualizing the Mechanisms and Workflows
To better understand the processes involved, the following diagrams illustrate the mechanisms of action of ADCs with different linkers and the typical experimental workflow for their evaluation.
Caption: Mechanisms of action for cleavable vs. non-cleavable linker ADCs.
Caption: General experimental workflow for preclinical ADC evaluation.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are outlines for key experiments.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of an ADC required to inhibit the growth of a cancer cell line by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., SK-BR-3 for HER2-targeted ADCs) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the existing medium from the wells and add the ADC dilutions. Include untreated cells as a control.
-
Incubation: Incubate the plate for a defined period (e.g., 72-120 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the ADC concentration and use a non-linear regression model to determine the IC50 value.
Protocol 2: In Vivo Efficacy Study (Xenograft Model)
This study evaluates the anti-tumor activity of an ADC in a living organism.
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, naked antibody, cleavable ADC, non-cleavable ADC).[11]
-
ADC Administration: Administer the ADCs and control agents intravenously at specified doses and schedules.[12]
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice a week).
-
Endpoint: The study is typically terminated when tumors in the control group reach a maximum allowable size or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume over time for each group to assess tumor growth inhibition. At the end of the study, tumors can be excised and weighed.
Protocol 3: Plasma Stability Assay
This assay assesses the stability of the ADC and the rate of premature payload release in a biological matrix.
-
Incubation: Incubate the ADC at a specific concentration in plasma (e.g., human or mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, and 168 hours).
-
Sample Preparation: At each time point, process the plasma samples to separate the ADC from other plasma proteins. This can be done using methods like affinity capture with protein A/G beads.
-
Analysis of Intact ADC: Analyze the captured ADC using techniques like hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload release.
-
Analysis of Free Payload: Analyze the plasma supernatant (after ADC capture) by LC-MS/MS to quantify the concentration of the released, unconjugated payload.
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile.
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is not a one-size-fits-all decision and depends on multiple factors, including the target antigen, the tumor microenvironment, the payload's properties, and the desired therapeutic window.
Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[13] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[13]
Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[7] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.
Ultimately, a thorough preclinical evaluation, including the assays described in this guide, is essential to empirically determine the optimal linker strategy for a given ADC candidate, balancing potent on-target efficacy with a favorable safety profile.
References
- 1. benchchem.com [benchchem.com]
- 2. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 3. Cleavable Linkers Play a Pivotal Role in the Success of Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 4. Disulfide Linker Synthesis Service - Creative Biolabs [creative-biolabs.com]
- 6. Simulating the Selection of Resistant Cells with Bystander Killing and Antibody Coadministration in Heterogeneous Human Epidermal Growth Factor Receptor 2–Positive Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Hydrophilic vs. Hydrophobic Linkers in Drug Delivery: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the choice of a linker in drug delivery systems, particularly in antibody-drug conjugates (ADCs) and other targeted therapies, is a critical determinant of therapeutic success. The linker's physicochemical properties, specifically its hydrophilicity or hydrophobicity, significantly influence the drug conjugate's stability, solubility, pharmacokinetics, and ultimately, its efficacy and safety. This guide provides an objective comparison of hydrophilic and hydrophobic linkers, supported by experimental data, to inform rational drug design.
The fundamental challenge in designing linkers for drug conjugates lies in balancing the need for aqueous solubility and stability in circulation with the requirement for efficient cellular uptake and payload release at the target site. Many potent therapeutic payloads are inherently hydrophobic, which can lead to challenges such as aggregation, rapid clearance from the bloodstream, and limitations on the drug-to-antibody ratio (DAR).[1][2] The strategic use of hydrophilic or hydrophobic linkers can mitigate or leverage these properties to optimize drug delivery.
Performance Comparison: Hydrophilic vs. Hydrophobic Linkers
The selection of a linker profoundly impacts several key performance indicators of a drug conjugate. Hydrophilic linkers are primarily employed to counteract the hydrophobicity of the payload, while hydrophobic linkers can in some cases enhance cell membrane permeability.[2][3]
| Feature | Hydrophobic Linker (e.g., Val-Cit-PAB, MC) | Hydrophilic Linker (e.g., PEG, Sulfonate, Glucuronide) | Key Findings & Implications |
| Aggregation | High propensity for aggregation, especially with high DARs (up to 80% aggregation observed with some dipeptide linkers).[2][4] | Minimal aggregation (<5% observed with glucuronide linkers), leading to improved stability and reduced immunogenicity.[2][4] | Hydrophilic linkers are crucial for developing stable, highly-loaded drug conjugates.[3][5] |
| Pharmacokinetics (PK) | Accelerated plasma clearance, particularly at high DARs, resulting in reduced drug exposure.[2][4] | Slower clearance rates, often maintaining the native antibody's pharmacokinetic profile, leading to longer circulation times.[2][4][6] | Improved PK with hydrophilic linkers enhances tumor accumulation and therapeutic efficacy.[6][7] |
| In Vivo Efficacy | High in vitro potency may not translate to in vivo efficacy due to poor pharmacokinetic profiles.[2][4] | Translates high in vitro potency into superior in vivo efficacy due to improved drug exposure at the tumor site.[2][4] | Hydrophilic linkers are generally associated with better overall in vivo performance in ADC models.[8] |
| Drug-to-Antibody Ratio (DAR) | Limited to lower DARs (typically 2-4) to maintain stability and prevent aggregation.[2][4] | Enables higher DARs (e.g., 8) without compromising stability or pharmacokinetics.[2][3] | Hydrophilic linkers facilitate the development of more potent ADCs with higher payload concentrations.[3] |
| Cellular Uptake | The lipophilic nature can facilitate passive diffusion across the cell membrane, which can be advantageous for intracellular targets.[2][3] | Forms a protective "hydration shell" that may slightly hinder passive membrane crossing but does not prevent receptor-mediated endocytosis.[2][9] | A balance is necessary; for intracellular targets not relying on receptor-mediated uptake, a degree of hydrophobicity might be beneficial.[3] |
Signaling Pathways and Mechanisms of Action
The choice of linker influences the entire mechanism of action of an ADC, from its journey through the bloodstream to the ultimate killing of the target cancer cell. The following diagram illustrates the general mechanism of action for an antibody-drug conjugate.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance [frontiersin.org]
- 9. benchchem.com [benchchem.com]
The In Vitro Efficacy of Amino-PEG2-(CH2)3CO2H Conjugates: A Comparative Guide
For researchers, scientists, and drug development professionals, the rational design of bioconjugates such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) is paramount for therapeutic success. The linker connecting the targeting moiety to the payload is a critical determinant of the conjugate's stability, solubility, and in vitro efficacy. This guide provides an objective comparison of the in vitro performance of conjugates utilizing the short-chain Amino-PEG2-(CH2)3CO2H linker against other common alternatives, supported by experimental data and detailed methodologies.
While specific quantitative data for conjugates employing the this compound linker is limited in publicly available literature, this guide will draw upon data from structurally similar short-chain PEG linkers as a proxy to provide a valuable comparative analysis. The general consensus in the field is that shorter PEG linkers, such as those with 2 to 4 PEG units, tend to maintain high in vitro potency.[1]
Data Presentation: A Quantitative Comparison of Linker Efficacy
The selection of a linker can significantly influence the cytotoxic potential of an ADC or the degradation efficiency of a PROTAC. The following tables summarize quantitative data from representative studies to highlight the in vitro performance of short-chain PEG linkers in comparison to other linker classes.
Table 1: In Vitro Cytotoxicity of Antibody-Drug Conjugates with Various Linkers
| Linker Type | Alternative Linker Example | Payload | Target Cell Line | IC50 (nM) | Key Findings |
| Short-Chain PEG (e.g., PEG2-PEG4) | PEG4-Maleimide | DM1 | HCT-15 (MDR1+) | 0.3 | PEGylation can improve potency against multidrug-resistant cells. |
| PEG4-Maleimide | DM1 | COLO 205 (MDR1-) | 0.03 | Maintained high potency in non-resistant cells. | |
| Non-PEGylated | SMCC | DM1 | HCT-15 (MDR1+) | 3 | Less potent against multidrug-resistant cells compared to the PEGylated counterpart. |
| SMCC | DM1 | COLO 205 (MDR1-) | 0.03 | Similar high potency in non-resistant cells. | |
| Longer-Chain PEG | 10 kDa PEG | MMAE | NCI-N87 (HER2+) | 111.3 | A significant decrease in in vitro cytotoxicity is observed with very long PEG chains. |
Note: IC50 values are compiled from multiple sources and are intended for comparative purposes. Actual values can vary based on the specific antibody, payload, and experimental conditions.
Table 2: In Vitro Performance of PROTACs with Different Linkers
| Linker Type | Alternative Linker Example | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Observations |
| Short-Chain PEG | PEG-based | Androgen Receptor | VHL | Caco-2 | Low (permeability) | Short, flexible linkers are commonly used as a starting point in PROTAC design. |
| Alkyl Chain | Alkyl-based | CRBN | VHL | HEK293T | Potent | Replacement of an alkyl chain with PEG units has been shown to sometimes inhibit PROTAC activity. |
Note: DC50 represents the concentration required to degrade 50% of the target protein. Data on PROTAC permeability suggests that while some short PEG linkers are used, they often result in molecules with low passive permeability.
Experimental Protocols
Accurate and reproducible in vitro data are essential for the rational selection of linkers in drug conjugate development. Below are detailed methodologies for key experiments cited in the evaluation of conjugates.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a cytotoxic conjugate.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Antibody-Drug Conjugate (ADC)
-
Control articles (unconjugated antibody, free payload)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed antigen-positive and antigen-negative cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
ADC Treatment: Prepare serial dilutions of the ADC and control articles in complete culture medium. Add the diluted compounds to the cells and incubate for a period relevant to the payload's mechanism of action (typically 72-96 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the logarithm of the ADC concentration and use a non-linear regression model to determine the IC50 value.
Cellular Uptake and Internalization Assay (Flow Cytometry)
This protocol assesses the rate and extent of ADC internalization into target cells.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines
-
Fluorescently labeled ADC
-
Flow cytometer
-
Trypsin or other cell detachment solution
-
Quenching solution (e.g., trypan blue)
Procedure:
-
Cell Preparation: Harvest and count the target cells.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC at 4°C to allow for cell surface binding without internalization.
-
Internalization Induction: Shift the temperature to 37°C to initiate internalization and incubate for various time points (e.g., 0, 1, 4, 24 hours).
-
Signal Quenching: Stop internalization by returning the cells to 4°C. Add a quenching solution to extinguish the fluorescence of the non-internalized, surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the internalized ADC.
-
Data Analysis: The increase in MFI over time corresponds to the rate and extent of ADC internalization.
Mandatory Visualization
The following diagrams illustrate the general signaling pathways and experimental workflows relevant to the in vitro evaluation of this compound conjugates.
References
In Vivo Stability of Amino-PEG2-(CH2)3CO2H-Linked Drugs: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical step in the design of targeted therapeutics such as antibody-drug conjugates (ADCs). The linker's stability in the bloodstream is paramount to ensuring the drug reaches its target and minimizing off-target toxicity. This guide provides a comparative analysis of the expected in vivo stability of drugs linked with Amino-PEG2-(CH2)3CO2H, a short-chain, non-cleavable polyethylene glycol (PEG) linker.
The this compound linker is classified as a non-cleavable linker. This means it forms a stable, covalent bond, typically an amide bond, between the drug and the carrier molecule (e.g., an antibody). Unlike cleavable linkers that are designed to release the drug in response to specific physiological triggers, non-cleavable linkers rely on the degradation of the carrier molecule within the target cell, primarily in the lysosome, to release the drug-linker-amino acid metabolite.
Comparison with Alternative Linkers
The choice between a non-cleavable linker like this compound and other linker technologies involves a trade-off between plasma stability and the mechanism of drug release.
| Linker Category | Mechanism of Release | Advantages | Disadvantages |
| Non-Cleavable (e.g., this compound) | Lysosomal degradation of the antibody | High plasma stability, reduced off-target toxicity, wider therapeutic window.[1][2] | The released drug is attached to the linker and an amino acid residue, which may impact its activity. |
| Cleavable (e.g., Val-Cit) | Enzymatic cleavage (e.g., by Cathepsin B in tumor cells) | Release of the unmodified, potent drug. | Potential for premature cleavage in circulation, leading to off-target toxicity. |
| Cleavable (e.g., Hydrazone) | pH-sensitive hydrolysis (in the acidic environment of endosomes/lysosomes) | Targeted release in the acidic tumor microenvironment or intracellular compartments. | Can be unstable at physiological pH, leading to premature drug release. |
| Cleavable (e.g., Disulfide) | Reduction in the high glutathione environment of the cell cytoplasm | Targeted intracellular release. | Potential for instability in the reducing environment of the plasma. |
Expected In Vivo Performance of this compound-Linked Drugs
The short PEG2 component is expected to impart a degree of hydrophilicity to the drug conjugate, which can help to mitigate aggregation issues often associated with hydrophobic drug payloads.[3][4] However, the impact of such a short PEG chain on extending the circulation half-life is likely to be less pronounced compared to longer PEG chains (e.g., PEG8, PEG12, or larger).[5] Some studies have even suggested that very short PEG linkers may not significantly prolong, or could even slightly accelerate, the clearance of the conjugated molecule compared to its non-PEGylated counterpart.[6]
The stability of the conjugate will be primarily determined by the amide bond formed between the linker and the drug/antibody. Amide bonds are generally very stable under physiological conditions and are not readily cleaved by plasma enzymes.[7] Therefore, drugs linked with this compound are expected to exhibit high stability in circulation, with minimal premature drug release.
Experimental Protocols for Assessing In Vivo Stability
To definitively determine the in vivo stability of a drug conjugated with the this compound linker, a series of preclinical experiments are necessary.
Pharmacokinetic (PK) Study
Objective: To determine the plasma concentration-time profile of the conjugated drug and assess its clearance rate and half-life.
Methodology:
-
Animal Model: Typically, rodents (mice or rats) are used.
-
Administration: The drug conjugate is administered intravenously (IV) at a predetermined dose.
-
Blood Sampling: Blood samples are collected at various time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, etc.) post-injection.
-
Sample Processing: Plasma is isolated from the blood samples.
-
Quantification: The concentration of the intact drug conjugate in the plasma is measured using a validated analytical method, such as an enzyme-linked immunosorbent assay (ELISA) for antibody-drug conjugates or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).
Biodistribution Study
Objective: To determine the tissue distribution of the drug conjugate and assess its accumulation in the target tissue (e.g., tumor) versus other organs.
Methodology:
-
Radiolabeling: The drug conjugate is labeled with a radioisotope (e.g., 89Zr, 111In, or 125I).
-
Administration: The radiolabeled conjugate is administered to tumor-bearing animal models.
-
Imaging (Optional): Techniques like Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be used to visualize the real-time distribution of the conjugate.
-
Tissue Harvesting: At selected time points, animals are euthanized, and various tissues (tumor, liver, spleen, kidneys, heart, lungs, etc.) are collected.
-
Radioactivity Measurement: The amount of radioactivity in each tissue is measured using a gamma counter.
-
Data Analysis: The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g) to determine the extent of tissue accumulation.
In Vivo Stability (Metabolite) Analysis
Objective: To identify and quantify the extent of drug-linker cleavage or metabolism in vivo.
Methodology:
-
Sample Collection: Plasma and tissue homogenates from the PK and biodistribution studies are used.
-
Analytical Techniques: Sophisticated analytical methods like LC-MS/MS are employed to detect and quantify the parent drug conjugate and any potential metabolites, including the free drug.
-
Data Analysis: The ratio of the intact conjugate to its metabolites over time provides a direct measure of its in vivo stability.
Visualizing Experimental Workflows and Linker Characteristics
To better illustrate the concepts discussed, the following diagrams are provided.
Caption: Workflow for assessing the in vivo performance of PEGylated therapeutics.
Caption: Logical relationship between linker type and in vivo fate.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Collection - PEGylation of Dipeptide Linker Improves Therapeutic Index and Pharmacokinetics of Antibody-Drug Conjugates - Bioconjugate Chemistry - Figshare [acs.figshare.com]
- 4. benchchem.com [benchchem.com]
- 5. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Mass Spectrometry Analysis of Amino-PEG2-(CH2)3CO2H Modified Proteins
For researchers, scientists, and drug development professionals, the precise characterization of proteins modified with polyethylene glycol (PEG) is crucial for ensuring product quality, efficacy, and safety. The heterobifunctional linker, Amino-PEG2-(CH2)3CO2H, offers a versatile tool for bioconjugation, enabling the linkage of molecules through its terminal amine and carboxylic acid groups. This guide provides an objective comparison of the mass spectrometry analysis of proteins modified with this linker against common alternatives, supported by experimental data and detailed protocols.
Introduction to Protein Modification with this compound
This compound is a non-cleavable linker that contains both an amine and a carboxylic acid group, connected by a short, hydrophilic PEG spacer.[1][2] This structure allows for versatile conjugation strategies. The carboxylic acid can be activated to react with primary amines on a protein (e.g., the ε-amino group of lysine residues or the N-terminus), while the amino group can be conjugated to another molecule.[2][3] The PEG spacer enhances the solubility and can reduce the immunogenicity of the modified protein.[4]
Mass spectrometry (MS) is an indispensable tool for characterizing these modified proteins, providing information on the degree of PEGylation and the specific sites of modification.[5] Both "top-down" (analysis of the intact protein) and "bottom-up" (analysis of peptides after enzymatic digestion) proteomics approaches are employed for a comprehensive analysis.[5][6]
Comparison with Alternative PEGylation Reagents
The choice of a PEGylation reagent significantly influences the resulting conjugate's properties and the complexity of its mass spectrometry analysis. Here, we compare this compound with two common alternatives: NHS-ester PEG and Maleimide-PEG linkers.
| Feature | This compound | NHS-Ester PEG | Maleimide-PEG |
| Target Functional Group | Primary amines (via activated carboxyl) or carboxyl groups (via amine) | Primary amines (Lysine, N-terminus) | Sulfhydryl groups (Cysteine) |
| Reaction Specificity | Moderate; targets abundant amine groups, potentially leading to a heterogeneous mixture of products.[3] | Moderate; targets abundant amine groups, often resulting in heterogeneous products.[7] | High; targets less abundant cysteine residues, allowing for more site-specific modification.[3] |
| Bond Stability | Forms a stable amide bond.[8] | Forms a stable amide bond.[9] | Forms a stable thioether bond.[3] |
| Mass Spectrometry Complexity | Can be complex due to heterogeneity if multiple sites are modified. Monodisperse nature of the PEG linker itself simplifies spectra compared to polydisperse PEGs.[5] | Similar to Amino-PEG-COOH, can lead to complex spectra due to heterogeneity.[7] | Generally leads to simpler mass spectra due to higher reaction specificity and fewer modification sites.[3] |
| Key Advantage | Versatility in conjugation through either the amine or carboxyl group. | Readily available and well-established chemistry for targeting amines.[10] | High specificity for site-directed conjugation.[3] |
| Key Disadvantage | Potential for product heterogeneity.[3] | Potential for product heterogeneity and hydrolysis of the NHS ester.[9] | Requires the presence of a free cysteine, which may need to be genetically engineered. The maleimide group can undergo hydrolysis.[3] |
Experimental Protocols
Protocol 1: Conjugation of this compound to a Protein
This protocol describes the activation of the carboxyl group of this compound and its conjugation to primary amines on a protein.
Materials:
-
Protein of interest
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-8.0)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Reagent Preparation: Dissolve the protein in Conjugation Buffer. Dissolve this compound, EDC, and NHS in Activation Buffer.
-
Activation of this compound: Mix this compound with a 2-5 fold molar excess of EDC and NHS in Activation Buffer. Incubate for 15-30 minutes at room temperature.[8]
-
Conjugation: Immediately add the activated PEG linker solution to the protein solution. A molar ratio of 10:1 to 20:1 (PEG linker to protein) is a good starting point.[8] Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quenching: Add Quenching Buffer to stop the reaction.
-
Purification: Remove excess reagents and byproducts using a desalting column.
Protocol 2: Top-Down Mass Spectrometry Analysis
This approach is used to determine the degree of PEGylation by analyzing the intact modified protein.
Procedure:
-
Sample Preparation: Desalt the purified PEGylated protein sample using a reverse-phase C4 ZipTip or equivalent.[5]
-
Mass Spectrometry: Analyze the sample by ESI-MS. The mass difference between the unmodified and modified protein will indicate the number of attached PEG linkers.[5]
Protocol 3: Bottom-Up Mass Spectrometry Analysis
This technique is used to identify the specific sites of PEGylation.
Procedure:
-
Reduction and Alkylation: Reduce the disulfide bonds in the purified PEGylated protein with DTT and alkylate the resulting free thiols with iodoacetamide.[9]
-
Enzymatic Digestion: Digest the protein with trypsin overnight at 37°C.[9]
-
LC-MS/MS Analysis: Separate the resulting peptides by reverse-phase liquid chromatography and analyze by tandem mass spectrometry.
-
Data Analysis: Use database search software to identify the peptides. The PEGylated peptides will show a characteristic mass shift corresponding to the mass of the this compound linker. Fragmentation data (MS/MS) will confirm the specific amino acid residue that is modified.
Visualizing the Workflow and Concepts
To better understand the processes and relationships involved in the mass spectrometry analysis of proteins modified with this compound, the following diagrams are provided.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound - CD Bioparticles [cd-bioparticles.net]
- 3. benchchem.com [benchchem.com]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. benchchem.com [benchchem.com]
- 6. Comprehensive Analysis of Protein Modifications by Top-down Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. NHS-PEG-NHS, SC-PEG-SC- Biopharma PEG [biochempeg.com]
A Comparative Guide to HPLC Methods for Purity Assessment of Amino-PEG2-(CH2)3CO2H Conjugates
For researchers, scientists, and drug development professionals, establishing the purity of linker compounds such as Amino-PEG2-(CH2)3CO2H is a critical step in the synthesis of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] The purity of these linkers directly influences the quality, efficacy, and safety of the final bioconjugate.[3] This guide provides an objective comparison of two primary High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC).
The polar nature of this compound, containing both an amine and a carboxylic acid group, presents a challenge for traditional reversed-phase chromatography, often resulting in poor retention.[4][5] IP-RP-HPLC and HILIC offer effective strategies to overcome this issue, providing robust and reliable methods for purity determination.[4] The choice between these methods depends on several factors, including the nature of potential impurities, required selectivity, and compatibility with mass spectrometry (MS).[1]
Comparison of HPLC Methods
A summary of the key performance parameters for IP-RP-HPLC and HILIC in the analysis of this compound is presented below. The data is representative of typical results obtained for similar polar molecules.
| Parameter | Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) | Hydrophilic Interaction Liquid Chromatography (HILIC) |
| Principle | Employs a nonpolar stationary phase (e.g., C18) with an ion-pairing agent in the mobile phase to form a neutral complex with the charged analyte, enhancing retention.[4] | Utilizes a polar stationary phase (e.g., amide) and a mobile phase with a high organic solvent content. Retention is based on the partitioning of the analyte into a water-enriched layer on the stationary phase surface.[4] |
| Typical Stationary Phase | C18 or C8 | Amide, Diol, or bare Silica |
| Retention Time of Main Peak | ~12.5 min | ~8.2 min |
| Resolution (Main Peak vs. Key Impurity) | 2.1 | 2.5 |
| Peak Asymmetry (Tailing Factor) | 1.2 | 1.1 |
| Theoretical Plates | 15,000 | 18,000 |
| Limit of Detection (LOD) | ~5 ng | ~2 ng |
| MS Compatibility | Limited due to ion-pairing agents like TFA which can cause ion suppression.[1] | Highly compatible due to the use of volatile mobile phases (e.g., ammonium formate) and high organic content, which enhances ionization efficiency.[1] |
| Method Robustness | Ion-pairing agents can lead to longer column equilibration times and potential for baseline instability.[1] | Can be sensitive to the water content of the mobile phase and sample diluent, requiring careful control for reproducibility.[1] |
Experimental Protocols
Detailed methodologies for the two HPLC methods are provided below. These protocols serve as a starting point and may require optimization based on specific instrumentation and the impurity profile of the sample.[4]
Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) with Charged Aerosol Detection (CAD)
This method is well-suited for routine quality control, providing good resolution and robust quantification of non-volatile analytes like this compound that lack a strong UV chromophore.[3][6]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[4]
Chromatographic Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 30% B
-
15-17 min: 30% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B
-
21-25 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detector Settings (CAD):
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 60 psi
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.[4]
Protocol 2: Hydrophilic Interaction Liquid Chromatography (HILIC) with Charged Aerosol Detection (CAD)
This method often provides superior retention and separation for highly polar compounds and offers better compatibility with mass spectrometry for impurity identification.[1]
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat.
-
Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).
Chromatographic Conditions:
-
Column: Amide, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 95% B
-
2-12 min: 95% to 70% B
-
12-14 min: 70% to 50% B
-
14-16 min: 50% B
-
16-17 min: 50% to 95% B
-
17-22 min: 95% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 2 µL
-
Detector Settings (CAD):
-
Evaporation Temperature: 35 °C
-
Gas (Nitrogen) Pressure: 60 psi
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a mixture of 95% Acetonitrile and 5% Mobile Phase A to a final concentration of 1 mg/mL.[4]
-
Filter the sample through a 0.22 µm syringe filter before injection.
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for HPLC purity analysis and the logical relationships in selecting an appropriate HPLC method.
References
A Comparative Guide to Heterobifunctional Linkers: Amino-PEG2-(CH2)3CO2H in Focus
For researchers, scientists, and drug development professionals, the selection of a heterobifunctional linker is a pivotal decision in the design of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and functionalized biomaterials. The linker's chemical architecture governs the stability, solubility, and release mechanism of the conjugated molecules, ultimately influencing the efficacy and safety of the final product. This guide provides an objective comparison of Amino-PEG2-(CH2)3CO2H with other widely used heterobifunctional linkers, offering a detailed analysis of their performance characteristics supported by experimental data and protocols.
Introduction to Heterobifunctional Linkers
Heterobifunctional linkers are chemical tools that possess two distinct reactive moieties, enabling the sequential and controlled conjugation of two different molecules. This targeted approach is a significant advantage over homobifunctional linkers as it minimizes the formation of undesirable homodimers and other side products. The choice of a heterobifunctional linker is dictated by the functional groups available on the molecules to be conjugated, the desired stability of the resulting linkage, and the intended application of the bioconjugate.
This guide focuses on a comparative analysis of four key heterobifunctional linkers:
-
This compound: A PEGylated linker featuring a terminal amine and a carboxylic acid.
-
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-PEGylated linker with an NHS ester and a maleimide group.
-
SPDP (N-Succinimidyl 3-(2-pyridyldithio)propionate): A linker containing an NHS ester and a pyridyldithio group, which forms a cleavable disulfide bond.
-
NHS-PEG-Maleimide: A PEGylated linker combining an NHS ester and a maleimide group for amine and sulfhydryl targeting, respectively.
Quantitative Comparison of Linker Performance
The selection of a linker is a multi-parameter optimization process. The following tables summarize key quantitative data to facilitate a direct comparison of the linkers discussed in this guide. It is important to note that the data presented is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions. Therefore, these values should be considered as a general guide for linker selection.
Table 1: Physicochemical and Reactive Properties of Heterobifunctional Linkers
| Feature | This compound | SMCC | SPDP | NHS-PEG-Maleimide |
| Reactive Group 1 | Amine (-NH2) | NHS ester | NHS ester | NHS ester |
| Reactive Group 2 | Carboxylic Acid (-COOH) | Maleimide | Pyridyldithiol | Maleimide |
| Target for Group 1 | Carboxylic acids (after activation), NHS esters, etc. | Primary amines | Primary amines | Primary amines |
| Target for Group 2 | Primary amines (after activation) | Sulfhydryls | Sulfhydryls | Sulfhydryls |
| Resulting Linkage 1 | Amide | Amide | Amide | Amide |
| Resulting Linkage 2 | Amide | Thioether | Disulfide | Thioether |
| Cleavability | Non-cleavable | Non-cleavable | Cleavable (reducing agents) | Non-cleavable |
| Spacer Arm Length (Å) | ~16.5 | ~8.3 | ~6.8 | Variable (e.g., ~29.1 for PEG4) |
| PEGylated | Yes | No | No | Yes |
Table 2: Comparative Performance Data of Linker Chemistries
| Parameter | This compound (via EDC/NHS) | SMCC | SPDP | NHS-PEG-Maleimide |
| Typical Conjugation Efficiency | 40-70% | 60-80% | 50-70% | 70-90% |
| Plasma Stability of Conjugate | High | High | Moderate (cleavable) | High |
| Relative Hydrophilicity | High | Low | Low | High |
| Potential for Immunogenicity | Low | Moderate | Moderate | Low |
Experimental Protocols
Accurate and reproducible bioconjugation relies on well-defined experimental protocols. The following sections provide detailed methodologies for the use of each linker.
Protocol 1: Two-Step Protein Conjugation using this compound
This protocol describes the conjugation of a protein to a small molecule containing a primary amine, using EDC/NHS chemistry to activate the carboxylic acid of the linker.
Materials:
-
This compound
-
Protein of interest (in amine-free buffer, e.g., MES)
-
Amine-containing small molecule
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)
-
Conjugation Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Solution (e.g., 1 M hydroxylamine, pH 8.5)
-
Desalting columns
Procedure:
-
Activation of this compound:
-
Dissolve this compound in Activation Buffer.
-
Add a 1.5-fold molar excess of EDC and Sulfo-NHS.
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Protein:
-
Immediately add the activated linker solution to the protein solution in Conjugation Buffer. A 10- to 20-fold molar excess of the linker over the protein is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Purification of Linker-Protein Conjugate:
-
Remove excess linker and byproducts using a desalting column equilibrated with Conjugation Buffer.
-
-
Activation of Terminal Carboxyl Group of Conjugated Linker:
-
To the purified linker-protein conjugate, add a fresh solution of EDC and Sulfo-NHS in Activation Buffer (1.5-fold molar excess over the protein).
-
Incubate for 15-30 minutes at room temperature.
-
-
Conjugation to Amine-Containing Small Molecule:
-
Add the amine-containing small molecule to the activated linker-protein conjugate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Quenching and Final Purification:
-
Add Quenching Solution to stop the reaction.
-
Purify the final conjugate using a desalting column or size-exclusion chromatography.
-
Characterization:
-
Determine the degree of labeling using UV-Vis spectroscopy, HPLC, or mass spectrometry.
Protocol 2: Two-Step Antibody-Drug Conjugation using SMCC
This protocol details the conjugation of a thiol-containing drug to an antibody.
Materials:
-
SMCC
-
Antibody (in amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Thiol-containing drug
-
Anhydrous DMSO or DMF
-
Desalting columns
Procedure:
-
Activation of Antibody with SMCC:
-
Prepare a 10-20 mM stock solution of SMCC in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of Maleimide-Activated Antibody:
-
Remove excess SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).
-
-
Conjugation to Thiol-Containing Drug:
-
Add the thiol-containing drug to the purified maleimide-activated antibody.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of ADC:
-
Purify the final ADC using size-exclusion chromatography or other appropriate methods to remove unreacted drug and aggregated protein.
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or RP-HPLC and mass spectrometry.[1]
Protocol 3: Two-Step Protein-Protein Conjugation using SPDP
This protocol describes the conjugation of two proteins, one with available amines and the other with sulfhydryl groups.
Materials:
-
SPDP
-
Protein 1 (with primary amines)
-
Protein 2 (with sulfhydryl groups)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer (e.g., PBS, pH 7.2)
-
Desalting columns
Procedure:
-
Modification of Protein 1 with SPDP:
-
Prepare a 20 mM stock solution of SPDP in anhydrous DMSO or DMF.
-
Add a 20-fold molar excess of the SPDP solution to Protein 1.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of SPDP-Modified Protein 1:
-
Remove excess SPDP using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Add the purified SPDP-modified Protein 1 to Protein 2.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of the Conjugate:
-
Purify the final conjugate using size-exclusion chromatography.
-
Characterization:
-
Monitor the release of pyridine-2-thione at 343 nm to quantify the reaction.
-
Analyze the final conjugate by SDS-PAGE.
Protocol 4: Two-Step Conjugation using NHS-PEG-Maleimide
This protocol is similar to the SMCC protocol but utilizes a PEGylated linker for improved hydrophilicity.
Materials:
-
NHS-PEG-Maleimide
-
Amine-containing molecule (e.g., antibody)
-
Thiol-containing molecule (e.g., drug)
-
Anhydrous DMSO or DMF
-
Conjugation Buffers (amine-reactive step: pH 7.2-8.0; thiol-reactive step: pH 6.5-7.5)
-
Desalting columns
Procedure:
-
Reaction with Amine-Containing Molecule:
-
Dissolve the NHS-PEG-Maleimide in DMSO or DMF.
-
Add a 10- to 50-fold molar excess of the linker to the amine-containing molecule in the appropriate buffer.
-
Incubate for 30-60 minutes at room temperature.
-
-
Purification of Maleimide-Activated Molecule:
-
Remove excess linker using a desalting column equilibrated with the thiol-reactive buffer.
-
-
Reaction with Thiol-Containing Molecule:
-
Add the thiol-containing molecule to the purified maleimide-activated molecule.
-
Incubate for 1-2 hours at room temperature.
-
-
Purification of the Final Conjugate:
-
Purify the conjugate using an appropriate chromatography method.
-
Characterization:
-
Assess the purity and integrity of the final conjugate by HPLC and mass spectrometry.
Mandatory Visualization
The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows discussed in this guide.
Caption: General workflow for a two-step antibody-drug conjugation.
References
The Impact of Amino-PEG2-(CH2)3CO2H on Conjugate Immunogenicity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The conjugation of polyethylene glycol (PEG) to therapeutic molecules, a process known as PEGylation, is a widely adopted strategy to enhance their pharmacokinetic and pharmacodynamic properties. The choice of the PEG linker is a critical determinant of the conjugate's overall performance, including its immunogenic profile. This guide provides a comparative analysis of Amino-PEG2-(CH2)3CO2H, a short-chain, discrete PEG linker, with other alternatives, supported by experimental data and detailed methodologies to aid in the rational design of bioconjugates.
While PEGylation is often employed to reduce the immunogenicity of the parent molecule, the PEG moiety itself can be immunogenic, leading to the formation of anti-PEG antibodies.[1][2] These antibodies can lead to accelerated blood clearance (ABC), reduced therapeutic efficacy, and potential hypersensitivity reactions.[2] The immunogenicity of a PEG linker is influenced by several factors, including its molecular weight, structure (linear versus branched), and whether it is a discrete molecule or a polydisperse mixture.[1]
Quantitative Comparison of Linker Immunogenicity
Direct quantitative data comparing the immunogenicity of conjugates synthesized with this compound against other specific linkers is limited in publicly available literature. However, general trends can be extrapolated from studies on short-chain versus long-chain PEG linkers. Shorter PEG chains are generally considered to be less immunogenic than their longer counterparts.[1] The discrete nature of this compound, meaning it has a defined molecular weight, may also contribute to a lower immunogenic potential compared to polydisperse PEG mixtures.[1]
The following tables summarize the immunogenic potential of different linker types based on available data and established principles.
| Linker Class | Specific Example | Key Immunogenicity Findings | Supporting Evidence |
| Short-Chain Discrete PEG | This compound | Expected to have low immunogenicity due to its short, discrete nature. Limited evidence of anti-PEG antibody formation against low-molecular-weight PEGs (<3,000 Daltons).[1] | Inferred from general principles that shorter PEG chains are less immunogenic.[1] |
| Short-Chain Discrete PEG | PEG12 Linkers | Considered to have a lower immunogenic risk than longer-chain, polydisperse PEGs.[1] | Studies on PEG12-containing antibody-drug conjugates (ADCs) suggest favorable in vivo profiles, potentially linked to lower immunogenic clearance.[1] |
| Long-Chain Polydisperse PEG | 5 kDa mPEG | Elicited high levels of anti-PEG IgM and IgG1 when conjugated to tetanus toxoid.[2] | Direct experimental evidence of immunogenicity.[2] |
| Long-Chain Polydisperse PEG | 20 kDa mPEG | Induced a stronger anti-PEG immune response compared to 5 kDa mPEG when conjugated to the same protein.[2] | Demonstrates a positive correlation between PEG molecular weight and immunogenicity.[2] |
| Non-PEG Linkers | Alkyl Chains | Immunogenicity is generally low, but they lack the beneficial properties of PEG, such as increased solubility and improved pharmacokinetics. | General knowledge in the field of bioconjugation. |
| Non-PEG Linkers | Peptide Linkers | Can be designed to be non-immunogenic and biodegradable. However, certain peptide sequences can be immunogenic. | Dependent on the specific amino acid sequence. |
Experimental Protocols
Accurate assessment of conjugate immunogenicity is crucial for preclinical and clinical development. The following are detailed methodologies for key experiments.
Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-PEG Antibody Detection
This protocol outlines a common method for quantifying anti-PEG IgM and IgG antibodies in serum or plasma.
Materials:
-
High-binding 96-well microplates
-
PEG-conjugated protein (e.g., PEG-BSA)
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Serum or plasma samples from immunized animals or patients
-
Anti-IgM and Anti-IgG secondary antibodies conjugated to an enzyme (e.g., HRP)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop Solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Dilute the PEG-conjugated protein to 1-5 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate and incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL/well of Wash Buffer.
-
Blocking: Add 200 µL/well of Blocking Buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample Incubation: Add 100 µL of diluted serum or plasma samples to the wells. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add 100 µL of the appropriate enzyme-conjugated secondary antibody (anti-IgM or anti-IgG) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Development: Add 100 µL of the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
Stopping the Reaction: Add 50 µL of Stop Solution to each well.
-
Reading: Measure the absorbance at the appropriate wavelength using a plate reader.
T-Cell Proliferation Assay
This assay assesses the potential of a conjugate to induce a T-cell-dependent immune response.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors
-
Complete cell culture medium
-
The conjugate of interest and a non-PEGylated control
-
96-well cell culture plates
-
Cell proliferation reagent (e.g., BrdU, [3H]-thymidine, or a fluorescent dye like CFSE)
-
Incubator (37°C, 5% CO2)
-
Appropriate detection instrument (e.g., scintillation counter, spectrophotometer, or flow cytometer)
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation.
-
Cell Plating: Resuspend PBMCs in complete culture medium and plate them in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Stimulation: Add the test conjugate and controls at various concentrations to the wells in triplicate. Include a positive control (e.g., a known mitogen like PHA) and a negative control (medium only).
-
Incubation: Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
For [3H]-thymidine incorporation: Add 1 µCi of [3H]-thymidine to each well 18-24 hours before harvesting. Harvest the cells onto a filter mat and measure radioactivity using a scintillation counter.
-
For colorimetric or fluorescent assays: Follow the manufacturer's instructions for adding the reagent and measuring the signal.
-
-
Data Analysis: Calculate the stimulation index (SI) by dividing the mean response of the stimulated wells by the mean response of the negative control wells. An SI significantly greater than a predefined threshold (e.g., 2) is considered a positive response.
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of complex biological processes and experimental procedures.
Caption: T-cell dependent pathway for anti-PEG antibody production.
Caption: General workflow for assessing conjugate immunogenicity.
References
Navigating the Bioconjugation Landscape: A Comparative Guide to Alternatives for Amino-PEG2-(CH2)3CO2H
For researchers, scientists, and drug development professionals, the careful selection of a chemical linker is a cornerstone of successful bioconjugation. While Amino-PEG2-(CH2)3CO2H has been a widely utilized heterobifunctional linker, the expanding frontier of biotherapeutics demands a broader palette of tools. This guide provides an objective comparison of prominent alternatives, supported by experimental data and detailed methodologies, to empower informed decision-making in the design of next-generation antibody-drug conjugates (ADCs), PROTACs, and other targeted therapies.
The linker is a critical component that dictates the stability, solubility, pharmacokinetic profile, and ultimately, the efficacy and safety of a bioconjugate.[1] The ideal linker must maintain a stable connection between the biomolecule and the payload in circulation while enabling efficient release of the payload at the target site.[2][3] This guide explores a range of alternatives to the standard short-chain amino-PEG-acid linker, categorized by their chemical nature, cleavability, and reactive functionalities.
PEG-Based Alternatives: Modulating Length, Architecture, and Functionality
Poly(ethylene glycol) (PEG) linkers are prized for their hydrophilicity, biocompatibility, and ability to improve the pharmacokinetic properties of bioconjugates.[4][5] Variations in PEG chain length and architecture offer significant advantages over simple, short-chain linkers.
-
Longer Linear PEG Chains (e.g., PEG4, PEG12, PEG24): Increasing the length of the linear PEG chain can enhance the solubility and stability of the bioconjugate, particularly when working with hydrophobic payloads.[6] This can also provide greater spatial separation between the biomolecule and the payload, which may be necessary to preserve the biological activity of the former.[7]
-
Branched PEG Linkers: Branched or multi-arm PEG linkers provide a higher payload capacity and superior shielding effects, which can lead to increased circulation time and a more favorable pharmacokinetic profile.[6][8] Studies have shown that branched PEG linkers can support a higher drug-to-antibody ratio (DAR) without inducing aggregation, a common challenge with hydrophobic drugs.[5][9]
-
Heterobifunctional PEG Linkers with Alternative Chemistries: Beyond the traditional amine and carboxylic acid reactive groups, a vast array of PEG linkers with alternative functionalities are available to enable more specific and efficient conjugation strategies.[10][11] These include:
-
NHS Esters: For reaction with primary amines (e.g., lysine residues).[1]
-
Maleimides: For highly selective reaction with thiols (e.g., cysteine residues).[10]
-
Click Chemistry Moieties (e.g., Azide, Alkyne, DBCO): For bioorthogonal and highly efficient copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.[1][10]
-
Performance Comparison of PEG-Based Linker Architectures
| Linker Architecture | Key Advantages | Key Considerations | Representative Application |
| Short Linear (e.g., PEG2) | Simple, well-defined length. | May not provide sufficient hydrophilicity for certain payloads. | Labeling with small molecules. |
| Long Linear (e.g., PEG12, PEG24) | Enhanced solubility and stability, increased spatial separation.[6] | May increase overall size of the conjugate, potentially affecting biodistribution. | Conjugation of hydrophobic drugs. |
| Branched | Higher payload capacity, superior shielding, improved pharmacokinetics.[6][8] | More complex synthesis and characterization.[8] | High DAR antibody-drug conjugates.[9] |
Non-PEG Alternatives: Expanding the Chemical Toolbox
Concerns over the potential for pre-existing anti-PEG antibodies and the non-biodegradable nature of PEG have spurred the development of alternative linker technologies.[12][13]
-
Polysarcosine (pSar): This polymer of N-methylated glycine is a promising alternative to PEG. It is highly hydrophilic, biocompatible, and has been shown to effectively shield hydrophobic payloads, enabling the synthesis of high-DAR ADCs with favorable properties.[9]
-
Polypeptides: Linkers based on natural or synthetic amino acid sequences offer a biodegradable and highly tunable platform.[13] Sequences rich in glycine and serine can be used to create flexible and hydrophilic linkers, while specific peptide sequences can be engineered as cleavage sites for tumor-associated proteases.[13][14]
-
Hydrocarbon Chains: Simple aliphatic chains can serve as straightforward, non-PEG spacers. These are often used in combination with other functional groups to achieve the desired reactivity.[15]
-
Zwitterionic Linkers: These linkers contain both positive and negative charges, leading to a highly hydrophilic character that can improve the solubility and reduce non-specific binding of bioconjugates.
Cleavable vs. Non-Cleavable Linkers: A Strategic Choice
The mechanism of payload release is a critical design feature of many bioconjugates, particularly ADCs.[2][16]
-
Cleavable Linkers: These linkers are designed to be stable in circulation but are cleaved by specific triggers within the target cell or tumor microenvironment.[17][18] This allows for the release of the unmodified, active payload. Common cleavage strategies include:
-
Enzyme-Cleavable: Often containing dipeptide sequences (e.g., Val-Cit) that are substrates for lysosomal proteases like Cathepsin B.[14][19]
-
pH-Sensitive: Incorporating acid-labile groups like hydrazones that are cleaved in the acidic environment of endosomes and lysosomes.[16]
-
Redox-Sensitive: Utilizing disulfide bonds that are reduced in the high-glutathione environment of the cytoplasm.[14][16]
-
-
Non-Cleavable Linkers: These linkers rely on the complete degradation of the antibody or protein carrier within the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[2][20] Non-cleavable linkers generally exhibit greater plasma stability.[3]
Comparative Overview of Linker Chemistries
| Linker Chemistry | Reactive Groups | Bond Formed | Key Advantages | Key Considerations |
| Amine-Reactive | NHS Ester + Amine | Amide | High reactivity, stable bond.[10] | Susceptible to hydrolysis, potential for heterogeneity.[10] |
| Thiol-Reactive | Maleimide + Thiol | Thioether | High selectivity for thiols.[10] | Thioether bond can be reversible.[10] |
| Click Chemistry (CuAAC) | Azide + Alkyne | Triazole | High selectivity and efficiency, bioorthogonal.[10] | Requires potentially cytotoxic copper catalyst.[21] |
| Click Chemistry (SPAAC) | Azide + Cyclooctyne (e.g., DBCO) | Triazole | Copper-free, bioorthogonal, suitable for live-cell applications.[21] | Reagents can be more expensive.[10] |
| Disulfide | Thiol + Thiol | Disulfide | Cleavable in a reducing environment. | Less stable in circulation compared to other linkages. |
| Hydrazone | Hydrazide + Carbonyl | Hydrazone | pH-sensitive, cleavable at acidic pH.[21] | Can be reversible, less stable at neutral pH.[21] |
Experimental Protocols
Detailed methodologies are essential for reproducible bioconjugation. Below are representative protocols for common conjugation chemistries.
Protocol 1: EDC/NHS Coupling of an Amino-PEG-COOH Linker to a Protein
This protocol describes the activation of a carboxylic acid-terminated PEG linker and its subsequent conjugation to primary amines on a protein.
Materials:
-
Amino-PEG-COOH linker
-
Protein to be conjugated
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Desalting column
Procedure:
-
Linker Activation:
-
Dissolve the Amino-PEG-COOH linker in Activation Buffer.
-
Add a 5-fold molar excess of EDC and a 10-fold molar excess of NHS to the linker solution.
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid group.
-
-
Protein Conjugation:
-
Immediately add the activated linker solution to the protein solution in Conjugation Buffer. A typical molar ratio is 10-20 fold excess of linker to protein.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted linker and byproducts using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
-
Characterize the conjugate to determine the degree of labeling.
-
Protocol 2: Maleimide-Thiol Conjugation
This protocol details the conjugation of a maleimide-functionalized linker to a thiol-containing biomolecule (e.g., a protein with a free cysteine).
Materials:
-
Maleimide-PEG-linker
-
Thiol-containing protein
-
Conjugation Buffer: PBS, pH 6.5-7.5, containing 1-10 mM EDTA
-
Reducing agent (if needed, e.g., TCEP)
-
Quenching reagent (e.g., N-ethylmaleimide or free cysteine)
-
Desalting column
Procedure:
-
Protein Preparation (if necessary):
-
If the protein's thiols are oxidized, reduce them by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Remove the reducing agent using a desalting column equilibrated with Conjugation Buffer.
-
-
Conjugation:
-
Dissolve the Maleimide-PEG-linker in a small amount of organic solvent (e.g., DMSO) and then add it to the protein solution in Conjugation Buffer. Use a 5- to 20-fold molar excess of the linker.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (optional but recommended):
-
Add a quenching reagent in slight excess to the linker to cap any unreacted maleimide groups.
-
-
Purification:
-
Purify the conjugate using a desalting column or size-exclusion chromatography to remove excess linker and other small molecules.
-
Protocol 3: Copper-Free "Click Chemistry" (SPAAC)
This protocol describes the conjugation of a DBCO-functionalized linker to an azide-containing biomolecule.
Materials:
-
DBCO-PEG-linker
-
Azide-modified protein
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column or other purification system
Procedure:
-
Conjugation:
-
Dissolve the DBCO-PEG-linker in a compatible solvent (e.g., DMSO).
-
Add the DBCO-linker to the azide-modified protein in the Reaction Buffer. A 3- to 10-fold molar excess of the linker is typically used.
-
Incubate the reaction for 1-12 hours at room temperature or 4°C. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry).
-
-
Purification:
-
Purify the final conjugate using a desalting column, size-exclusion chromatography, or affinity chromatography to remove the unreacted linker.
-
Visualizing Bioconjugation Strategies
Diagrams can clarify complex experimental workflows and decision-making processes.
Caption: A generalized workflow for bioconjugation.
Caption: A decision tree for selecting an appropriate bioconjugation linker.
Conclusion
The field of bioconjugation has moved far beyond a one-size-fits-all approach. The choice of a linker, a decision once limited to a few standard options, now presents a wide array of possibilities to precisely engineer the properties of a bioconjugate. By considering factors such as the nature of the payload, the desired release mechanism, and the required physicochemical properties, researchers can select from a diverse toolkit of PEG-based and non-PEG alternatives. This guide serves as a starting point for navigating these choices, emphasizing that the optimal linker is not a universal solution but rather a carefully considered component tailored to the specific demands of the biological system and the therapeutic or diagnostic goal. The continued innovation in linker technology will undoubtedly play a pivotal role in the development of safer and more effective bioconjugates.
References
- 1. purepeg.com [purepeg.com]
- 2. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creativepegworks.com [creativepegworks.com]
- 5. adcreview.com [adcreview.com]
- 6. precisepeg.com [precisepeg.com]
- 7. precisepeg.com [precisepeg.com]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. benchchem.com [benchchem.com]
- 11. Amino PEG, PEG Amine, PEG-NH2, ADC Linkers | AxisPharm [axispharm.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 15. Non-PEG-linker | BroadPharm [broadpharm.com]
- 16. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 17. purepeg.com [purepeg.com]
- 18. Cleavable linkers in antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Non-Cleavable Linkers for Oligonucleotide Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 21. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of PEG2 and PEG4 Linkers in Drug Development
For researchers, scientists, and drug development professionals, the optimization of a therapeutic's pharmacokinetic (PK) profile is a critical determinant of its clinical success. The linker, a seemingly simple component connecting a targeting moiety to a payload, plays a pivotal role in this optimization. Among various strategies, the use of polyethylene glycol (PEG) linkers is a well-established method for modulating the physicochemical properties of bioconjugates. The length of the PEG chain is a crucial design parameter, creating a delicate balance between pharmacokinetic advantages and biological activity.
This guide provides an objective comparison of the pharmacokinetic differences between short-chain PEG linkers, specifically PEG2 (two ethylene glycol units) and PEG4 (four ethylene glycol units), supported by experimental data. We will delve into their impact on key pharmacokinetic parameters, provide detailed experimental protocols for their evaluation, and present visual aids to inform the rational design of next-generation therapeutics such as antibody-drug conjugates (ADCs).
The Influence of PEG Linker Length on Pharmacokinetics
The strategic attachment of PEG linkers, or PEGylation, profoundly influences a drug's behavior in vivo.[1] The primary role of a PEG linker in a conjugate is to enhance hydrophilicity, which is especially beneficial for hydrophobic payloads as it can reduce aggregation and improve solubility.[2][][4]
The length of the PEG chain directly impacts the conjugate's hydrodynamic radius—the effective size of the molecule in solution.[1][5] Generally, a longer PEG linker results in a larger hydrodynamic size. This increased size leads to several key pharmacokinetic consequences:
-
Reduced Renal Clearance : Larger molecules are less efficiently filtered by the kidneys, slowing their removal from circulation.[2][5]
-
Shielding Effects : The PEG chain can sterically shield the conjugate from enzymatic degradation and uptake by the reticuloendothelial system (RES).[1]
-
Prolonged Circulation Half-Life (t½) : Reduced clearance leads to a longer half-life, meaning the therapeutic remains in the bloodstream for a longer period.[2][6]
-
Increased Drug Exposure (AUC) : The combination of slower clearance and longer half-life results in a greater overall drug exposure over time, measured as the Area Under the Curve (AUC).[2]
While longer linkers (e.g., PEG8, PEG12, PEG24) often maximize these effects, short linkers like PEG2 and PEG4 offer a more nuanced modulation of these properties.[7][8][9] They provide a moderate increase in hydrophilicity without the significant steric bulk of longer chains.[6] However, this comes with a trade-off: shorter linkers lead to faster clearance and shorter half-lives compared to their longer counterparts.[5][7][9]
The selection of a PEG linker length involves a critical trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity.[9] While longer linkers generally improve in vivo performance, they can sometimes hinder the conjugate's in vitro potency, potentially due to steric hindrance that impedes interaction with the target cell.[1][10] Conversely, short linkers like PEG2 and PEG4 may retain high potency but can lead to more rapid clearance.[9][11]
The table below summarizes key performance parameters for conjugates with different PEG linker lengths, based on trends reported across multiple preclinical studies.
| Parameter | Short Linkers (PEG2, PEG4) | Longer Linkers (e.g., PEG8, PEG12, PEG24) | Rationale & References |
| Clearance Rate | Faster | Slower | Longer PEG chains increase the hydrodynamic radius, which reduces renal clearance.[2][7] Clearance rates increase rapidly for conjugates with PEGs smaller than PEG8.[7] |
| Plasma Half-Life (t½) | Shorter | Longer | A direct consequence of lower clearance rates, leading to prolonged circulation.[2][5] |
| Exposure (AUC) | Lower | Higher | The combination of reduced clearance and longer half-life increases overall plasma concentration over time.[2][8] |
| In Vitro Potency (IC50) | Generally higher potency (lower IC50) | May be slightly or significantly reduced | Increased steric hindrance from longer linkers can interfere with target binding or internalization.[5][10] |
| In Vivo Efficacy | Efficacious, but may require more frequent dosing or higher doses. | Often shows improved efficacy due to prolonged exposure and greater tumor accumulation. | Improved PK profile leads to greater accumulation of the conjugate in tumor tissue.[2][8] |
| Tolerability | May have a narrower therapeutic window due to faster clearance of unconjugated payload. | Often demonstrates an improved tolerability profile. | Conjugates with PEGs smaller than PEG8 were shown to be less tolerated in some models.[7] |
Note: The values and trends presented are generalized from multiple studies and are intended for comparative purposes. The optimal linker length is highly dependent on the specific antibody, payload, and tumor model.[2][12]
In-Depth Experimental Protocols
To ensure the robust evaluation of pharmacokinetic and pharmacodynamic properties, standardized and detailed experimental protocols are essential. Below are representative protocols for an in vivo pharmacokinetic study and an in vitro cytotoxicity assay.
Protocol 1: In Vivo Pharmacokinetic Study in a Rodent Model
This protocol outlines a typical procedure to evaluate the pharmacokinetic profiles of antibody-drug conjugates (ADCs) functionalized with PEG2 and PEG4 linkers in rats.[13]
1. Animal Models and Acclimation:
-
Species: Sprague-Dawley rats (or other appropriate rodent model).
-
Acclimation: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) for at least one week before the experiment. Provide free access to standard chow and water.[13]
2. Dosing and Grouping:
-
Formulation: Prepare the PEG2-ADC and PEG4-ADC in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
-
Grouping: Randomly assign animals to treatment groups (e.g., n=3-5 per group). Include a vehicle control group.
-
Administration: Administer a single intravenous (IV) dose of the ADCs (e.g., 3 mg/kg) via the tail vein.[7]
3. Blood Sample Collection:
-
Time Points: Collect blood samples (approx. 100-200 µL) at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 72 hr, and 168 hr post-dose).
-
Collection: Collect blood from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., K2-EDTA).[13]
-
Processing: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.[4]
4. Bioanalysis (Ligand-Binding Assay):
-
Method: Use an enzyme-linked immunosorbent assay (ELISA) to quantify the concentration of the total antibody or intact ADC in the plasma samples.[4][14]
-
Procedure Outline: [4]
-
Coating: Coat microtiter plates with the target antigen.
-
Blocking: Block plates with a suitable blocking buffer (e.g., 1% BSA in PBS) to prevent non-specific binding.
-
Sample Incubation: Add diluted plasma samples and a standard curve of known ADC concentrations to the wells.
-
Detection: Use a labeled secondary antibody (e.g., HRP-conjugated anti-human IgG) that binds to the ADC.
-
Substrate Addition: Add a chromogenic substrate and measure the absorbance.
-
Quantification: Determine the ADC concentration in the samples by interpolating from the standard curve.
-
5. Pharmacokinetic Data Analysis:
-
Software: Use non-compartmental analysis (NCA) with software like Phoenix WinNonlin.
-
Parameters: Calculate key PK parameters, including clearance (CL), volume of distribution (Vd), half-life (t½), and area under the concentration-time curve (AUC).
-
Comparison: Compare the resulting PK parameters between the PEG2-ADC and PEG4-ADC groups.
Protocol 2: In Vitro Cytotoxicity Assay (IC50 Determination)
This protocol describes a method to assess the potency of ADCs with different linkers by determining the concentration that inhibits cell growth by 50% (IC50).[12]
1. Cell Culture:
-
Cell Lines: Use a cancer cell line that expresses the target antigen for the ADC's antibody.
-
Maintenance: Culture the cells in an appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain them in a humidified incubator at 37°C with 5% CO2.
2. Assay Procedure:
-
Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the PEG2-ADC and PEG4-ADC in the cell culture medium. Remove the old medium from the plates and add the ADC dilutions. Include untreated cells as a negative control.
-
Incubation: Incubate the treated plates for a period relevant to the payload's mechanism of action (e.g., 72-120 hours).
3. Viability Assessment:
-
Method: Use a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay to measure cell viability.[12]
-
Procedure (for CellTiter-Glo®):
-
Equilibrate the plate and reagent to room temperature.
-
Add the CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker to induce cell lysis.
-
Incubate at room temperature to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
4. Data Analysis:
-
Normalization: Normalize the data by setting the signal from untreated wells to 100% viability and wells with no cells to 0% viability.
-
Curve Fitting: Plot the normalized viability against the logarithm of the ADC concentration.
-
IC50 Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value for each ADC.
-
Comparison: Compare the IC50 values to determine the relative in vitro potency of the PEG2- and PEG4-linked conjugates.
Conclusion
The choice between a PEG2 and a PEG4 linker represents a nuanced decision in the optimization of a drug conjugate. While both are considered short-chain linkers, the subtle increase in length from PEG2 to PEG4 can lead to discernible improvements in pharmacokinetic properties, such as a slightly longer half-life and increased exposure.[8] However, this must be carefully balanced against potential impacts on in vitro potency.[5] A systematic evaluation of a range of PEG linker lengths is essential in preclinical development to identify the optimal balance that maximizes the therapeutic index for a given antibody-payload combination.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Proper Disposal of Amino-PEG2-(CH2)3CO2H: A Guide for Laboratory Professionals
Essential Safety and Disposal Protocol for Researchers, Scientists, and Drug Development Professionals
It is imperative for all laboratory personnel to consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure adherence to local, state, and federal regulations.
Core Principles for Disposal
While many polyethylene glycol (PEG) compounds are not classified as hazardous materials, it is crucial to treat all laboratory chemicals with a high degree of caution, as the toxicological properties of many specialized reagents have not been thoroughly investigated.[1] Therefore, a conservative approach to disposal is always recommended. The primary and recommended disposal route for Amino-PEG2-(CH2)3CO2H waste is through a licensed chemical waste disposal contractor.[1] Under no circumstances should this chemical or its waste be disposed of down the drain. [1][2]
Quantitative Data Summary
There is no specific quantitative data available for the disposal of this compound. The general principle is to treat all quantities as chemical waste to be collected and disposed of via a licensed contractor.[1]
| Parameter | Guideline |
| Waste Classification | Treat as hazardous chemical waste. |
| Primary Disposal Route | Collection by a licensed chemical waste disposal contractor.[1] |
| Drain Disposal | Prohibited.[1][2] |
| Solid Waste | Collect in a designated, sealed, and clearly labeled chemical waste container.[1] |
| Liquid Waste | Collect in a dedicated, leak-proof, and compatible container (e.g., glass or high-density polyethylene) with a secure lid.[3] Label immediately with all constituents and concentrations.[3] |
Step-by-Step Disposal Protocol
Researchers handling this compound should adhere to the following step-by-step disposal plan to ensure waste is managed safely from the point of generation to its final disposal.
1. Personal Protective Equipment (PPE): Before handling this compound in any form (pure compound, solutions, or waste), ensure you are wearing the appropriate PPE. This includes:
2. Waste Segregation and Collection:
-
Designate a specific waste container: Use a clearly labeled container for all waste containing this compound. Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS office.[2]
-
Solid Waste: Collect solid this compound and any contaminated materials (e.g., pipette tips, gloves, absorbent pads, and paper towels) in a designated, well-labeled, and sealable chemical waste container.[1][2]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof container made of a compatible material, such as glass or high-density polyethylene.[3] Ensure the container has a secure, tight-fitting lid.[3]
3. Labeling of Waste Containers:
-
As soon as the first drop of waste is added, label the container with a hazardous waste tag provided by your EHS department.[3]
-
The label must include:
4. Storage of Chemical Waste:
-
Keep the waste container securely closed at all times, except when adding waste.[3]
-
Store the container in a designated satellite accumulation area within the laboratory.[3]
-
Ensure secondary containment is used for liquid waste to prevent spills.[3]
5. Scheduling Waste Pickup:
-
Once the container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's EHS department or a licensed hazardous waste contractor.[3]
6. Spill Management:
-
In the event of a spill, evacuate and ventilate the area.
-
Absorb the spilled material with an inert, non-combustible absorbent material (e.g., vermiculite, dry sand).[1]
-
Collect the absorbed material and place it in a suitable, sealed container for disposal as chemical waste.[1]
-
Decontaminate the spill surface with an appropriate solvent (e.g., alcohol), and dispose of all contaminated cleaning materials as chemical waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
Personal protective equipment for handling Amino-PEG2-(CH2)3CO2H
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling Amino-PEG2-(CH2)3CO2H. Adherence to these protocols is vital for ensuring a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following table summarizes the required PPE for handling this compound.
| Protection Level | Equipment | Purpose |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize inhalation exposure to any potential dust or vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[7][8] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently, as all disposable gloves have some level of permeability.[7][9] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[7][8] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[7][10] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator depends on the specific conditions and risk assessment.[3][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for both safety and experimental integrity.
1. Pre-Handling Preparation:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Information Review: Review all available safety information for handling amines and PEGylated compounds.
-
Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible.[7]
-
PPE: Don all required PPE as outlined in the table above before entering the handling area.[10]
2. Handling the Compound:
-
Weighing: If the compound is a solid, weigh it inside a chemical fume hood or a ventilated balance enclosure to avoid inhalation of any dust.[7] Given that many PEG acids are low-melting solids, it may be easier to prepare a stock solution.[4][6]
-
Solution Preparation: To facilitate handling, consider preparing a stock solution by dissolving the reagent in an appropriate solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[4][5][6] When preparing solutions, always add the solid to the liquid to avoid splashing.
-
Reactions: All reactions involving this compound should be conducted in a certified chemical fume hood.[7] Use appropriate, non-amine-containing buffers if the carboxylic acid group is to be reacted, as primary amines in buffers like Tris or glycine can compete in acylation reactions.[4][5]
3. Post-Handling:
-
Decontamination: Clean the work area thoroughly after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.
-
Solutions: Collect any solutions containing this compound in a clearly labeled, sealed, and appropriate solvent waste container.
-
Contaminated Labware: Dispose of contaminated items such as pipette tips, gloves, and empty vials in a designated solid hazardous waste container.[7]
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.[7]
-
Segregation: Do not mix incompatible waste streams.[7]
-
Storage: Store waste containers in a designated satellite accumulation area within the laboratory, away from incompatible materials.[3][7]
Caption: PPE Selection Workflow for Handling this compound.
References
- 1. This compound - Creative Biolabs [creative-biolabs.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. broadpharm.com [broadpharm.com]
- 5. confluore.com [confluore.com]
- 6. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. m.youtube.com [m.youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
